molecular formula C13H10O3 B1584288 2,4'-Dihydroxybenzophenone CAS No. 606-12-2

2,4'-Dihydroxybenzophenone

Cat. No.: B1584288
CAS No.: 606-12-2
M. Wt: 214.22 g/mol
InChI Key: HUYKZYIAFUBPAQ-UHFFFAOYSA-N
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Description

2,4'-Dihydroxybenzophenone is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2832. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HUYKZYIAFUBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80277556
Record name 2,4'-Dihydroxybenzophenone
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-12-2
Record name 2,4′-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4′-Dihydroxybenzophenone
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Dihydroxybenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of 2,4'-Dihydroxybenzophenone

This compound, a prominent member of the benzophenone family, is a multifaceted organic compound of significant interest across various scientific disciplines. Its inherent ability to absorb ultraviolet (UV) radiation has established it as a critical component in photoprotective applications, ranging from commercial sunscreens to the stabilization of industrial polymers.[1] For researchers and professionals in drug development, its utility extends beyond UV absorption, serving as a valuable scaffold and synthetic intermediate in the creation of novel pharmaceutical agents.[2] This guide provides a comprehensive technical overview of this compound, encompassing its fundamental chemical identity, physicochemical characteristics, a detailed synthesis protocol, analytical characterization, and a discussion of its primary applications, all grounded in established scientific literature.

Core Chemical Identifiers

To ensure unambiguous identification and facilitate seamless integration into research and development workflows, the primary identifiers for this compound are provided below.

IdentifierValue
IUPAC Name (2,4-dihydroxyphenyl)-phenylmethanone[3]
CAS Number 131-56-6[3]
Synonyms Benzophenone-1, DHB, Benzoresorcinol, Resbenzophenone[4]
Molecular Formula C₁₃H₁₀O₃[3]
Molecular Weight 214.22 g/mol [3]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for its application in formulations and synthetic processes.

PropertyValueSource
Appearance White or light yellow crystalline powder--INVALID-LINK--
Melting Point 142-147 °C--INVALID-LINK--
Boiling Point 409 °C at 760 mmHg--INVALID-LINK--
Solubility Insoluble in water; soluble in ethanol, ether, glacial acetic acid, methanol, isopropanol, acetone, and ethyl acetate.--INVALID-LINK--
Density 1.302 g/cm³--INVALID-LINK--

Synthesis of this compound via Friedel-Crafts Acylation

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol with benzoyl chloride. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.

Reaction Principle and Mechanism

The synthesis is predicated on the generation of a highly electrophilic acylium ion from benzoyl chloride through the action of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of resorcinol, which is highly activated towards electrophilic substitution due to the presence of two hydroxyl groups. The ortho and para positions to the hydroxyl groups are particularly nucleophilic. The subsequent loss of a proton restores aromaticity and yields the this compound product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Resorcinol Resorcinol Intermediate Sigma Complex Intermediate Resorcinol->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺ G UV_Photon UV Photon (hν) Ground_State Ground State (Intramolecular H-bond) UV_Photon->Ground_State Excited_State Excited State Ground_State->Excited_State Absorption Tautomer Keto-Enol Tautomer Excited_State->Tautomer Proton Transfer Tautomer->Ground_State Relaxation Heat Heat Dissipation Tautomer->Heat

References

Solubility of 2,4'-Dihydroxybenzophenone in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2,4'-Dihydroxybenzophenone (DHBP) is a key intermediate in the synthesis of various pharmaceutical agents and specialized polymers. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for process optimization, formulation development, and reaction chemistry. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its core physicochemical properties. We will explore the theoretical principles dictating its interaction with various organic solvents, present available quantitative solubility data, and offer a detailed, field-proven protocol for its experimental determination. This document is intended to serve as a practical resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection and handling of this versatile compound.

Introduction: The Significance of this compound

This compound (CAS 606-12-2), hereafter referred to as DHBP, is a substituted benzophenone characterized by hydroxyl groups on two different phenyl rings. This specific isomeric arrangement distinguishes it from its more common counterpart, 2,4-Dihydroxybenzophenone (Benzophenone-1, CAS 131-56-6), and is critical to its function as a highly specific building block in organic synthesis.[1] Its applications often involve reactions where precise control of stoichiometry and reaction kinetics is paramount; both are heavily influenced by the solute's concentration, which is dictated by its solubility in the chosen reaction medium.

In drug development, solubility directly impacts bioavailability, formulation strategies, and purification processes like crystallization. For materials scientists, controlling the solubility of monomeric units like DHBP is crucial for polymer synthesis and the casting of uniform polymer films. Therefore, a predictive understanding and reliable measurement of DHBP's solubility are not merely academic exercises but cornerstones of successful application.

Core Physicochemical Properties of this compound

The solubility of a compound is a direct consequence of its molecular structure. The key physicochemical properties of DHBP are summarized below.

PropertyValueSource
IUPAC Name (2-hydroxyphenyl)-(4-hydroxyphenyl)methanone[1]
CAS Number 606-12-2[1]
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
Appearance Off-white to light yellow crystalline powder[2]
Melting Point 144.5-147 °C[3][4]
Hydrogen Bond Donors 2 (two hydroxyl groups)[5]
Hydrogen Bond Acceptors 3 (two hydroxyl oxygens, one carbonyl oxygen)[5]

The structure of DHBP imparts a dualistic character. The two phenyl rings provide significant lipophilic (non-polar) character, while the two hydroxyl groups and the central carbonyl group introduce strong polar, hydrogen-bonding capabilities. This amphiphilic nature is the primary determinant of its solubility behavior.

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more nuanced understanding requires examining the specific intermolecular forces at play between DHBP and a solvent.

  • Hydrogen Bonding: This is the most powerful non-covalent interaction for DHBP. The two hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl (C=O) groups act as hydrogen bond acceptors.

    • Protic Solvents (e.g., methanol, ethanol) can both donate and accept hydrogen bonds, leading to strong interactions with DHBP.

    • Aprotic Polar Solvents (e.g., DMSO, acetone) can only accept hydrogen bonds. They are particularly effective at solvating DHBP by accepting H-bonds from its hydroxyl groups, thereby disrupting the crystal lattice of the solid solute.[6]

  • Dipole-Dipole Interactions: The polar carbonyl group creates a significant molecular dipole, which can interact favorably with other polar solvent molecules.

  • van der Waals Forces: The aromatic rings contribute to London dispersion forces and potential pi-pi stacking interactions, which are most significant in aromatic solvents like benzene or toluene.

The overall solubility in a given solvent is the net result of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Caption: Solvent-solute interactions for DHBP.

Quantitative Solubility Data

Precise, quantitative data is critical for process design. While extensive public data for this compound is limited, a key data point in a highly relevant solvent has been reported.

Table 1: Solubility of this compound (CAS: 606-12-2)

Solvent Temperature Solubility Concentration (Molar) Source

| DMSO | Not Specified | 43 mg/mL | ~0.201 M |[7] |

Comparative Analysis with Isomer 2,4-Dihydroxybenzophenone

To provide context, it is instructive to compare the solubility of DHBP with its isomer, 2,4-Dihydroxybenzophenone (BP-1), where both hydroxyl groups are on the same ring. The difference in hydroxyl group placement significantly alters intermolecular and intramolecular bonding, impacting solubility.

Table 2: Comparative Solubility of Isomer 2,4-Dihydroxybenzophenone (CAS: 131-56-6)

Solvent Temperature (°C) Solubility (g / 100g Solvent) Source
Benzene 25 56.2 [8]
n-Hexane 25 4.3 [8]
Ethanol (95%) 25 5.8 [8]
Carbon Tetrachloride 25 34.5 [8]

| Styrene | 25 | 51.2 |[8] |

Discussion of Solubility Behavior

The high solubility of DHBP in Dimethyl Sulfoxide (DMSO) (43 mg/mL) is a direct result of DMSO's properties as a highly polar, aprotic solvent.[7] It is an exceptional hydrogen bond acceptor, allowing it to effectively solvate the two hydroxyl groups of DHBP and overcome the compound's crystal lattice energy.

The data for the isomer, BP-1, reveals a different profile. Its high solubility in aromatic solvents like benzene and styrene suggests that pi-pi stacking interactions are very favorable.[8] The 2-hydroxyl group in BP-1 can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This internal bonding reduces the availability of these groups for intermolecular hydrogen bonding with solvents, which can explain its more modest solubility in a protic solvent like ethanol compared to non-polar aromatic solvents.

For DHBP, the absence of this intramolecular H-bonding configuration means both hydroxyl groups are fully available for intermolecular interactions, predicting favorable solubility in a range of polar protic (e.g., alcohols) and aprotic (e.g., DMF, NMP, acetone) solvents. Conversely, its solubility is expected to be low in non-polar aliphatic solvents like hexane, where the dominant interactions would be weak van der Waals forces.

Protocol for Experimental Solubility Determination (Equilibrium Shake-Flask Method)

For applications requiring precise solubility data in a novel solvent system, direct experimental measurement is necessary. The isothermal shake-flask method is a gold-standard, reliable technique.[9]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment
  • This compound (purity >99%)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Scintillation vials (e.g., 20 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid DHBP to a scintillation vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point is ~100 mg of solid in 5 mL of solvent.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker. Agitate the slurry for a period sufficient to reach equilibrium. A typical duration is 24-48 hours.

    • Causality: Constant temperature is critical as solubility is highly temperature-dependent.[9] Prolonged agitation ensures the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the solid to settle.

  • Sample Extraction: Carefully draw a supernatant aliquot using a syringe. Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from known standards of DHBP.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which possesses both lipophilic and potent hydrogen-bonding characteristics. It exhibits high solubility in polar aprotic solvents like DMSO, a property that can be leveraged in various synthetic and formulation processes. Its solubility profile is distinct from its common isomer, 2,4-Dihydroxybenzophenone, underscoring the critical importance of isomeric identity in process chemistry. For applications demanding high precision, the standardized shake-flask protocol detailed herein provides a robust framework for generating reliable, in-house solubility data. This guide equips researchers and developers with the theoretical understanding and practical tools needed to effectively utilize this compound in their work.

References

2,4'-Dihydroxybenzophenone melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4'-Dihydroxybenzophenone: Melting and Boiling Point Determination

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 131-56-6), a crucial intermediate in the synthesis of UV absorbers and other specialty chemicals. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental physical constants. Beyond a mere recitation of values, this guide emphasizes the scientific rationale behind experimental protocols, the influence of sample purity, and the establishment of self-validating systems to ensure data integrity.

Introduction to this compound

This compound, also known as benzophenone-1, is a substituted benzophenone that serves as a key building block in organic synthesis.[1] Its molecular structure, featuring two hydroxyl groups, imparts specific chemical reactivity and physical properties that are critical for its application in various fields, including the production of light stabilizers for polymers and as an intermediate in pharmaceutical manufacturing.[2] An accurate determination of its melting and boiling points is paramount, as these are not only indicators of its identity but also crucial metrics of its purity. A sharp melting point range, for instance, is a hallmark of a highly pure crystalline solid.[3][4]

Physicochemical Properties of this compound

The intrinsic properties of this compound are summarized in the table below. It is imperative for researchers to recognize that the melting point is typically reported as a range, and the boiling point is measured under reduced pressure to prevent decomposition at elevated temperatures.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O₃[5]
Molecular Weight 214.22 g/mol [5]
Appearance White or light yellow crystalline powder[5]
Melting Point 142-150 °C[5]
Boiling Point 194 °C at 1 mmHg[6]
Solubility Soluble in ethanol, ether, and acetone; insoluble in water.[2]

The Science of Phase Transitions: Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. For a pure substance, this transition occurs over a narrow temperature range.[3][4] The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, where the melting point is lowered and the range over which it melts is broadened.[7][8][9] This principle is a cornerstone of purity assessment in organic chemistry.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] Impurities can elevate the boiling point by lowering the vapor pressure of the liquid.[10][11][12] For compounds like this compound that may decompose at their atmospheric boiling point, determination under vacuum is the standard and necessary practice.

Experimental Determination of Melting Point

The accurate determination of the melting point of this compound is a critical quality control step. Two common and reliable methods are the Thiele tube method and the use of a digital melting point apparatus.

Protocol 1: Thiele Tube Method

The Thiele tube method utilizes a circulating oil bath to ensure uniform heating of the sample.[13]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the rubber band or attachment mechanism is above the oil level.[13]

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner. The design of the tube promotes convection currents, ensuring even heat distribution.[13] The heating rate should be slow, approximately 1-2 °C per minute, as the expected melting point is approached to ensure thermal equilibrium between the oil bath, the thermometer, and the sample.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[5] This range is the melting point of the sample.

Diagram of Thiele Tube Melting Point Determination:

Thiele_Tube_Melting_Point cluster_setup Apparatus Setup cluster_measurement Measurement prep Prepare Sample in Capillary Tube attach Attach Capillary to Thermometer prep->attach thiele Insert Assembly into Thiele Tube attach->thiele heat Gently Heat Side Arm observe Observe for Melting heat->observe record Record Melting Range observe->record

Caption: Workflow for melting point determination using a Thiele tube.

Protocol 2: Digital Melting Point Apparatus

Digital melting point apparatuses offer a more controlled and often automated method for this determination.[14][15][16]

Methodology:

  • Sample Preparation: As with the Thiele tube method, a small amount of dry, powdered this compound is packed into a capillary tube.

  • Instrument Setup: The capillary tube is inserted into the heating block of the apparatus. The starting temperature, end temperature, and ramp rate (heating rate) are programmed into the instrument. A slow ramp rate of 1-2 °C per minute near the melting point is crucial for accuracy.[15]

  • Automated Determination: The instrument heats the sample and often uses a light source and a detector to automatically determine the melting range.[17] The process can typically be observed through a magnified viewing window.

  • Data Recording: The initial and final melting points are digitally displayed and recorded.

Diagram of Digital Melting Point Determination:

Digital_Melting_Point cluster_protocol Digital Melting Point Protocol prep Prepare Sample in Capillary Tube insert Insert into Apparatus prep->insert program Set Parameters (Start Temp, Ramp Rate) insert->program start Initiate Measurement program->start record Record Digital Readout of Melting Range start->record

Caption: Workflow for using a digital melting point apparatus.

Self-Validating Protocol: Mixed Melting Point Determination

To confirm the identity of a synthesized batch of this compound, a mixed melting point determination should be performed.[9][18][19]

Methodology:

  • An intimate mixture of the synthesized sample and an authentic, pure standard of this compound (in approximately a 1:1 ratio) is prepared.

  • The melting point of this mixture is determined using either of the methods described above.

  • Interpretation:

    • If the melting point of the mixture is sharp and not depressed compared to the pure standard, the synthesized sample is identical to the standard.[4]

    • If the melting point of the mixture is depressed and shows a broad range, the synthesized sample is not identical to the standard, or it contains significant impurities.[9]

Experimental Determination of Boiling Point

Due to the relatively high molecular weight and potential for thermal decomposition, the boiling point of this compound is determined under reduced pressure.

Protocol: Micro Boiling Point Determination under Reduced Pressure

This method is suitable for the small quantities of material often handled in a research setting.[6][20][21][22]

Methodology:

  • Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.

  • Vacuum Application: The test tube is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 1 mmHg).

  • Heating: The test tube is gently heated in a suitable heating bath.

  • Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary tube.

  • Recording the Boiling Point: The heat is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at that specific pressure.[20]

Safety and Handling of this compound

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[23][24]

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[23][24]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[25] Avoid creating dust.[23]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its characterization, serving as a reliable indicator of both identity and purity. By employing standardized methodologies, such as the Thiele tube or digital melting point apparatus, and understanding the theoretical principles behind these phase transitions, researchers can generate high-quality, reproducible data. The protocols outlined in this guide, coupled with a stringent adherence to safety procedures, provide a robust framework for the physicochemical analysis of this important chemical compound.

References

Spectroscopic Deep-Dive: A Guide to the Characterization of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, Understanding the Molecule

2,4'-Dihydroxybenzophenone, a key benzophenone derivative, holds significant interest for researchers in materials science and drug development, primarily for its ultraviolet (UV) absorbing properties. Its efficacy and behavior in various matrices are intrinsically linked to its molecular structure and electronic properties. A precise understanding of this compound is not merely confirmed by its synthesis but is elucidated through the language of spectroscopy. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—as they apply to the definitive characterization of this compound.

As scientists, we move beyond simple data acquisition. The true expertise lies in understanding the causality behind the spectral features—why a proton resonates at a specific frequency, why a bond vibrates at a certain energy, or why an electronic transition occurs at a particular wavelength. This document is structured to provide not just the data, but the foundational logic behind the spectral interpretation, ensuring a self-validating and authoritative understanding of the molecule.

Molecular Architecture and Spectroscopic Correlation

A logical workflow for the comprehensive analysis of a compound like this compound involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous characterization.

G cluster_0 Workflow Synthesis Synthesis Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR Interpretation Integrated Spectral Interpretation UV_Vis->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: A typical experimental workflow for the structural elucidation of a synthesized compound.

The structure of this compound, with its two hydroxylated phenyl rings attached to a central carbonyl group, presents a fascinating case for spectroscopic analysis. The positioning of the hydroxyl groups (at the 2- and 4'- positions) dictates the electronic environment of each atom and bond, giving rise to a unique spectral fingerprint.

I. UV-Visible Spectroscopy: Mapping the Electronic Transitions

UV-Vis spectroscopy is paramount for compounds designed to interact with UV light. It probes the electronic transitions within the molecule, providing critical information about its chromophores and conjugation system. For this compound, the analysis reveals characteristic absorption bands that are fundamental to its function as a UV absorber.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Spectroscopic grade methanol or ethanol is chosen as the solvent due to its transparency in the UV range and its ability to dissolve the analyte.

  • Sample Preparation: A stock solution of this compound is prepared. Serial dilutions are then made to achieve concentrations typically ranging from 10⁻³ to 10⁻⁵ mol/L to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 0.8 A.U.).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the sample solution, and an identical cuvette is filled with the pure solvent to serve as a reference.

  • Data Acquisition: The spectrum is scanned over a wavelength range of 200 to 400 nm at room temperature.

Data Summary & Interpretation

The UV-Vis spectrum of this compound is characterized by multiple absorption maxima (λmax), corresponding to π → π* and n → π* electronic transitions within the conjugated system.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)log εTransition Type (Tentative)
Methanol24287103.94π → π
Methanol29091203.96π → π
Methanol338131834.12π → π* / n → π
Ethanol322.0Not Reported-π → π / n → π*

Data sourced from PubChem and an MDPI publication.[1][2]

Expert Interpretation: The presence of multiple strong absorption bands is characteristic of the benzophenone chromophore extended by the auxochromic hydroxyl groups. The -OH groups, being electron-donating, cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzophenone. The most significant feature is the strong absorption extending into the UV-A region (around 338 nm in methanol). This is partly due to the formation of a strong intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. This six-membered ring formation planarizes a portion of the molecule, enhancing electronic conjugation and shifting the absorption to longer wavelengths, which is critical for its efficacy as a broad-spectrum UV filter.

II. Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum clearly confirms the presence of hydroxyl and carbonyl groups and the aromatic rings.

Experimental Protocol: Acquiring the FT-IR Spectrum
  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. A small amount of this mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Summary & Interpretation

The IR spectrum reveals key vibrational frequencies that are diagnostic for the structure of this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3184O-H Stretch (Broad)Hydroxyl (-OH)
~1624C=O StretchCarbonyl (Ketone)
1600 - 1450C=C Stretch (in-ring)Aromatic Benzene Ring

Note: These peak positions are based on data for the closely related 2,4-dihydroxybenzophenone isomer and serve as a strong reference.[3]

Expert Interpretation: The most telling feature is the broadness and position of the O-H stretching band around 3184 cm⁻¹. This indicates significant hydrogen bonding, confirming the interaction between the hydroxyl groups and the carbonyl oxygen, as hypothesized from the UV-Vis data. The carbonyl (C=O) stretching frequency at ~1624 cm⁻¹ is lower than that of a typical aromatic ketone (~1690 cm⁻¹). This shift to lower energy is a direct consequence of two factors: conjugation with the aromatic rings and, more significantly, the intramolecular hydrogen bonding with the 2-hydroxy group. This hydrogen bond weakens the C=O double bond, decreasing its vibrational frequency. The series of sharp peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings, confirming the benzene core.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can construct a detailed molecular map.

Caption: Molecular structure of this compound (CAS 606-12-2).

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The instrument is tuned, and the magnetic field is shimmed for homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

¹H and ¹³C NMR Spectral Data

Note: As of the time of this guide's compilation, fully assigned and publicly available ¹H and ¹³C NMR peak lists for this compound (CAS 606-12-2) are not readily found in scientific literature databases. The following interpretation is predictive, based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Interpretation (in DMSO-d₆):

  • Hydroxyl Protons (-OH): Two distinct singlets are expected in the downfield region (>9.0 ppm), which will be exchangeable with D₂O. The proton of the 2-hydroxy group, involved in strong intramolecular hydrogen bonding, is expected to be significantly deshielded and appear at a very low field.

  • Aromatic Protons (Ring A - with 2-OH group): This ring will show an AMX spin system. The proton ortho to the carbonyl and meta to the hydroxyl (H-6) will likely be a doublet. The proton ortho to the hydroxyl and meta to the carbonyl (H-3) will be a doublet. The proton para to the carbonyl and meta to the hydroxyl (H-5) will appear as a triplet or doublet of doublets.

  • Aromatic Protons (Ring B - with 4'-OH group): This ring will exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the carbonyl group (H-2', H-6') will be more deshielded than the protons ortho to the hydroxyl group (H-3', H-5').

Predicted ¹³C NMR Interpretation (in DMSO-d₆):

  • Carbonyl Carbon (C=O): The ketone carbon will be the most downfield signal, expected around 195-200 ppm.

  • Hydroxyl-bearing Carbons (C-OH): The carbons directly attached to the hydroxyl groups (C-2 and C-4') will appear in the 155-165 ppm range.

  • Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 110-140 ppm. The specific chemical shifts will be influenced by the electronic effects of the hydroxyl and carbonyl substituents. Quaternary carbons (C-1, C-1', C-4) will generally have lower intensities than protonated carbons.

Conclusion: A Synthesis of Spectroscopic Evidence

The comprehensive characterization of this compound is a prime example of the synergy between different spectroscopic methods. UV-Vis spectroscopy confirms its electronic properties and suitability as a UV absorber, highlighting the crucial role of intramolecular hydrogen bonding. IR spectroscopy provides direct evidence of the key functional groups and corroborates the hydrogen bonding interaction that red-shifts the carbonyl frequency. Finally, NMR spectroscopy, once data is obtained, offers the ultimate proof of structure, mapping the unique chemical environment of every carbon and hydrogen atom.

This guide serves as a framework for the rigorous, evidence-based analysis required in modern chemical research. By understanding the principles behind the data, researchers can confidently validate their materials, predict their properties, and accelerate the pace of innovation in drug development and materials science.

References

The Natural Occurrence of 2,4'-Dihydroxybenzophenone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4'-Dihydroxybenzophenone (DHP) is a naturally occurring benzophenone that has garnered significant interest within the scientific community due to its diverse and promising biological activities. This technical guide provides an in-depth exploration of the natural occurrence of DHP in the plant kingdom, with a particular focus on its presence in the genus Garcinia. The guide delves into the current understanding of its biosynthetic pathway, outlines detailed methodologies for its extraction, isolation, and quantification from plant matrices, and discusses its known pharmacological properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this valuable phytochemical.

Introduction: The Significance of this compound

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. While many are synthetically produced for applications such as UV filters in sunscreens and stabilizers in plastics, a growing number of benzophenone derivatives are being discovered as natural products in plants and fungi. These naturally occurring benzophenones exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

This compound (DHP) is one such naturally occurring benzophenone that has been identified in select plant species. Its unique hydroxylation pattern contributes to its chemical reactivity and biological functionality, making it a molecule of interest for further investigation and potential therapeutic development.

Distribution in the Plant Kingdom

The natural occurrence of this compound appears to be relatively restricted within the plant kingdom, with the most well-documented source being the genus Garcinia.

The Genus Garcinia

The genus Garcinia, belonging to the family Clusiaceae, is a rich source of various bioactive secondary metabolites, including xanthones, flavonoids, and a diverse array of benzophenones. Several species within this genus are known to produce complex polyisoprenylated benzophenones.

  • Garcinia xanthochymus : Commonly known as the yellow mangosteen, this species is a prominent source of this compound. Phytochemical investigations of the fruits of G. xanthochymus have led to the isolation and characterization of DHP, alongside other benzophenone derivatives.[1][2][3][4][5] The presence of DHP in this plant underscores the importance of the Garcinia genus as a key resource for discovering novel benzophenones.

Arabidopsis thaliana

The model plant Arabidopsis thaliana has been reported in the PubChem database to contain 2,4-Dihydroxybenzophenone.[6] However, detailed studies confirming its endogenous biosynthesis and physiological function in this species are limited. The detection of this compound in Arabidopsis could be a result of specific experimental conditions or metabolic pathways that are not yet fully understood. Further metabolomic studies are required to elucidate the significance of DHP in this model organism.[7][8][9][10][11][12]

Biosynthesis of this compound in Plants

The biosynthesis of benzophenones in plants is a branch of the phenylpropanoid pathway. The core benzophenone structure is formed by the enzyme benzophenone synthase (BPS) , a type III polyketide synthase.

The general biosynthetic pathway is as follows:

  • Starter Molecule : The biosynthesis is initiated with a benzoyl-CoA starter molecule.

  • Chain Elongation : Three molecules of malonyl-CoA are sequentially added to the benzoyl-CoA starter unit.

  • Cyclization and Aromatization : The resulting polyketide intermediate undergoes an intramolecular C6-C1 aldol condensation, followed by aromatization to yield the characteristic benzophenone scaffold.

The specific hydroxylation pattern of this compound likely involves subsequent modification of the initial benzophenone core by specific hydroxylase enzymes , such as cytochrome P450 monooxygenases. The precise enzymes responsible for the regioselective hydroxylation at the 2 and 4' positions have not yet been fully characterized.[13][14][15][16]

Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Benzoyl_CoA Benzoyl-CoA p_Coumaroyl_CoA->Benzoyl_CoA Benzophenone_Scaffold Benzophenone Scaffold Benzoyl_CoA->Benzophenone_Scaffold BPS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Benzophenone_Scaffold BPS DHP This compound Benzophenone_Scaffold->DHP Hydroxylases (P450s) IsolationWorkflow Plant_Material Dried & Powdered Plant Material (e.g., Garcinia xanthochymus fruit) Extraction Maceration/Soxhlet Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Fractions Fractionation Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_DHP Pure this compound Prep_HPLC->Pure_DHP

References

environmental fate and degradation of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Environmental Fate and Degradation of 2,4'-Dihydroxybenzophenone

Executive Summary

This compound, a member of the benzophenone family of ultraviolet (UV) filters, is a contaminant of emerging concern due to its widespread use in personal care products and its potential for environmental release. This technical guide provides a comprehensive analysis of the , synthesizing current scientific knowledge for researchers, environmental scientists, and drug development professionals. The primary degradation pathway in aquatic environments is photodegradation, a process that can be self-accelerating through the formation of photoactive byproducts. While data on its microbial degradation is less specific, it is recognized as a metabolite in the biodegradation of other common UV filters. This guide details the abiotic and biotic transformation mechanisms, identifies key degradation products, outlines its ecotoxicity profile, and provides standardized protocols for its experimental evaluation.

Introduction: The Environmental Significance of this compound

This compound (also known as Benzophenone-1 or BP-1) is an organic compound extensively used as a UV stabilizer to prevent photodegradation in a variety of products, including cosmetics, plastics, and polymers.[1][2] Its primary function is to absorb harmful UV radiation, thereby protecting the product and, in the case of sunscreens, human skin.[2]

The widespread application of this compound ensures its continuous introduction into the environment. Entry pathways include direct release into recreational waters during swimming and indirect release via wastewater treatment plant effluents, as these facilities are often not equipped to fully remove such persistent organic pollutants.[3] Its detection in various environmental compartments and potential for bioaccumulation and endocrine disruption have raised significant concerns, positioning it as a contaminant of emerging environmental concern.[1][3] Understanding its behavior, persistence, and transformation in the environment is therefore critical for assessing its ecological risk.

Physicochemical Properties

A compound's environmental distribution and fate are fundamentally governed by its physicochemical properties. These characteristics determine its partitioning between water, soil, air, and biota.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[4]
Molar Mass 214.22 g/mol [4]
Appearance Off-white/yellow solid; light-yellow crystalline powder.[5][6]
Water Solubility Insoluble to practically insoluble in cold water.[1][6][7] Estimated at 240 mg/L at 25°C.[6][1][6][7]
Solubility in Organic Solvents Soluble in ethanol, methanol, ether, acetone, ethyl acetate, and glacial acetic acid.[6][7][6][7]
Melting Point 142-147 °C[7]
Boiling Point 409 °C at 760 mmHg[7]
Log K_ow (Octanol-Water Partition Coefficient) 3.2[1][4]

The low water solubility and a Log K_ow value greater than 3 suggest a lipophilic character, indicating a tendency to partition from water into organic matrices like sediment and biota.[1][3]

Abiotic Degradation Pathways

Abiotic processes, particularly those driven by sunlight, are significant drivers of this compound's transformation in the environment.

Photodegradation (Photolysis)

Photodegradation is a primary transformation pathway for this compound in sunlit aquatic environments, owing to its function as a UV absorber.[1] Unlike some other more stable benzophenones (e.g., BP-3), this compound is notably more susceptible to photodegradation.[8]

Mechanism of Photodegradation: Studies have revealed a unique self-accelerating photodegradation mechanism for this compound under UV irradiation (specifically UV₃₆₅ₙₘ).[8][9] The key reactive species responsible for its degradation is singlet oxygen (¹O₂).[8][9] The process is initiated by the transformation of this compound into several photoactive intermediate products. These products, which possess an aromatic ketone structure, are excited to an activated triplet state upon absorbing UV light, subsequently generating singlet oxygen that then degrades the parent this compound molecule.[8] This creates a positive feedback loop where the degradation products accelerate the removal of the parent compound.[8]

Identified photoactive degradation products include:

  • 2-methylenenaphthalen-1(2H)-one

  • (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid

  • (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid

  • 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid[8]

This self-sensitized degradation implies that the environmental persistence of this compound may be lower than initially predicted, but it also leads to the formation of various transformation products whose own environmental impact requires assessment.

G BP1 This compound (BP-1) Products Photoactive Degradation Products BP1->Products Initial Photolysis Degradation Accelerated Degradation of BP-1 BP1->Degradation UV UV Light (e.g., 365 nm) UV->BP1 UV->Products Triplet Excited Triplet State Products* Products->Triplet UV Excitation SO2 Singlet Oxygen (¹O₂) Triplet->SO2 Energy Transfer O2 Ground State Oxygen (³O₂) O2->Triplet SO2->Degradation Reaction G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_reagents Prepare Aqueous Solution (BP-1 in Buffered Water) setup Transfer to Quartz Tubes prep_reagents->setup dark_control Wrap Control Tubes (Dark Control) setup->dark_control Parallel Setup irradiate Irradiate Samples (Simulated Sunlight) setup->irradiate sampling Collect Samples Over Time dark_control->sampling irradiate->sampling analysis Analyze via HPLC-UV (Quantification) & LC-MS (Identification) sampling->analysis kinetics Determine Degradation Kinetics and Half-Life analysis->kinetics G sample 1. Water Sample Collection (1 L, Amber Glass) spe 2. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) sample->spe elute 3. Elution with Organic Solvent (e.g., Methanol) spe->elute concentrate 4. Concentration (N₂ Evaporation & Reconstitution) elute->concentrate hplc 5. HPLC-UV Analysis (λ = ~290 nm) concentrate->hplc quantify 6. Quantification (External Calibration Curve) hplc->quantify

References

A Technical Guide to the Biological Activities of 2,4'-Dihydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4'-Dihydroxybenzophenone (DHPB) and its derivatives constitute a class of organic compounds with a diverse and complex range of biological activities. While widely recognized for their application as UV-absorbing agents in cosmetics and industrial materials, their interactions with biological systems are of significant interest to the scientific community.[1] This guide provides an in-depth analysis of their multifaceted activities, including promising anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Critically, it also addresses their well-documented endocrine-disrupting effects, offering a balanced perspective essential for therapeutic development. By synthesizing mechanistic insights, quantitative data, and validated experimental protocols, this document serves as a comprehensive resource for professionals engaged in pharmacology and drug discovery.

Introduction to this compound Derivatives

Benzophenones are a class of aromatic ketones characterized by a diphenyl ketone core. The biological activity of these compounds is profoundly influenced by the substitution pattern on their phenyl rings, particularly the number and position of hydroxyl (-OH) groups. This compound (DHPB), a naturally occurring compound found in plants like Garcinia xanthochymus, serves as a foundational structure for a wide array of derivatives.[2][3]

The synthetic versatility of the benzophenone scaffold allows for the creation of numerous derivatives through reactions such as Friedel-Crafts acylation.[1][4] This has led to their widespread use as UV stabilizers in plastics, coatings, and personal care products.[1] However, this prevalence also results in significant human and environmental exposure, necessitating a thorough understanding of their physiological and toxicological profiles. This guide delves into the key biological activities that define the potential and the peril of this chemical class.

Key Biological Activities and Mechanisms

The biological profile of DHPB derivatives is not monolithic; it is a complex interplay of beneficial and potentially harmful activities, often dictated by subtle structural changes.

Anti-inflammatory Activity

Recent studies have highlighted DHPB as a potent anti-inflammatory agent, primarily through its interaction with the innate immune signaling pathway.

Mechanism of Action: Inhibition of the TLR4/MD2 Signaling Pathway The primary mechanism for DHPB's anti-inflammatory effect is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Molecular docking studies reveal that DHPB fits into the hydrophobic pocket of myeloid differentiation factor 2 (MD2), a co-receptor for TLR4.[2][3] This binding event blocks the dimerization of the TLR4/MD2 complex, a critical step for downstream signal transduction.[2][3]

By preventing TLR4 dimerization, DHPB effectively inhibits the recruitment of adaptor proteins like Myeloid Differentiation Primary Response 88 (MyD88) and the subsequent phosphorylation of IL-1 receptor-associated kinase-4 (IRAK4).[2][3] This blockade ultimately suppresses the activation of the master inflammatory transcription factor, Nuclear Factor-κB (NF-κB), leading to a significant reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins.[2][3]

A secondary and related mechanism is the suppression of mitochondrial reactive oxygen species (mtROS) production, which is often induced during LPS-mediated inflammation.[2][3]

Signaling Pathway: DHPB Inhibition of LPS-Induced Inflammation

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds Dimerization Dimerization TLR4_MD2->Dimerization DHPB 2,4'-DHPB DHPB->TLR4_MD2 Inhibits Binding MyD88 MyD88 Dimerization->MyD88 Recruits IRAK4 p-IRAK4 MyD88->IRAK4 Phosphorylates NFkB_Activation NF-κB Activation (p65/p50) IRAK4->NFkB_Activation NFkB_Translocation NF-κB Translocation NFkB_Activation->NFkB_Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-12) NFkB_Translocation->Inflammatory_Genes Upregulates

Caption: DHPB inhibits the LPS-induced TLR4/MD2 signaling pathway.

Quantitative Data: In Vitro Anti-inflammatory Effects of DHPB

Parameter Condition 6.25 µM DHPB 12.5 µM DHPB 25 µM DHPB Source
NO Production (µM) LPS-Treated RAW 264.7 Cells 13.1 ± 0.3 10.8 ± 0.4 9.7 ± 0.1 [2][3]
IL-12 Release (pg/mL) LPS-Treated RAW 264.7 Cells 1072.4 ± 12.5 1022.7 ± 5.6 878.4 ± 15.1 [2][3]

(Data presented as mean ± standard deviation. Control LPS-treated cells showed NO production of 16.6 ± 0.4 µM and IL-12 release of 1261.3 ± 13.8 pg/mL)

Experimental Protocol: LPS-Induced Inflammatory Response in Macrophages This protocol outlines the measurement of nitric oxide (NO) production, a key indicator of inflammation, in RAW 264.7 macrophage cells.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the DHPB derivative (e.g., 6.25, 12.5, 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR4 inhibitor).

  • Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 500 ng/mL) to all wells except the negative control. Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Antioxidant Activity

Many benzophenone derivatives exhibit antioxidant properties, which are linked to their ability to scavenge free radicals and chelate metal ions. This activity is a key component of their protective effects against oxidative stress-related pathologies.[5][6]

Mechanism of Action: Free Radical Scavenging The phenolic hydroxyl groups on the benzophenone structure are crucial for antioxidant activity. They can donate a hydrogen atom to unstable free radicals (like DPPH• or ABTS•+), neutralizing them and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The number and position of these hydroxyl groups directly influence the compound's scavenging capacity.

Workflow: In Vitro Antioxidant Activity Screening

Antioxidant_Workflow Start Start: Test Compound (DHPB Derivative) Prep Prepare Serial Dilutions of Test Compound Start->Prep Assay Perform Antioxidant Assay (e.g., DPPH, FRAP, H2O2) Prep->Assay Measure Spectrophotometric Measurement (e.g., Absorbance at 517 nm for DPPH) Assay->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate Compare Compare with Standard (e.g., Ascorbic Acid, Trolox) Calculate->Compare End End: Quantified Antioxidant Capacity Compare->End

Caption: General workflow for assessing in vitro antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the free-radical scavenging ability of a compound.[7][8]

  • Reagent Preparation: Prepare a stock solution of the DHPB derivative in a suitable solvent (e.g., methanol). Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Controls: Prepare a negative control (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., ascorbic acid or Trolox at various concentrations).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The purple color of the DPPH radical fades upon reduction by the antioxidant.[8]

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the negative control.

    • Abs_sample is the absorbance in the presence of the test compound.

  • IC50 Determination: Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Activity

Certain benzophenone derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[9]

Mechanism of Action: Cytotoxicity and Cell Cycle Regulation The anticancer activity of these compounds is often attributed to their ability to induce cytotoxicity, leading to a reduction in cancer cell viability.[10] While the precise molecular targets are diverse and depend on the specific derivative, some have been shown to regulate cell cycle-related genes, potentially leading to cell cycle arrest and apoptosis.[11] For example, 2,4-dihydroxybenzophenone (also known as benzophenone-1) has been observed to promote the proliferation of MCF-7 breast cancer cells at certain concentrations, highlighting the complexity and dose-dependent nature of its effects.[11]

Workflow: In Vitro Cytotoxicity Screening (MTT Assay)

MTT_Workflow Start Start: Cancer Cell Line (e.g., MCF-7, HeLa) Seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat Cells with Serial Dilutions of DHPB Derivative Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan Crystal Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate3->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure Calculate Calculate % Viability and IC50 Value Measure->Calculate

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[12][13]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the DHPB derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate and measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[13]

Antimicrobial Activity

Some DHPB derivatives have demonstrated the ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Mechanism of Action The antimicrobial mechanisms are not fully elucidated but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the benzophenone backbone combined with the reactive hydroxyl groups likely facilitates interaction with and damage to microbial cell structures.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism (MIC).[14][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the DHPB derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound in which no turbidity (growth) is observed.[14]

Endocrine Disrupting Activity

A significant concern with many benzophenone derivatives, including DHPB, is their potential to act as endocrine-disrupting chemicals (EDCs).[16][17] This activity can interfere with the body's hormonal systems and is a critical factor in assessing their overall safety.

Mechanism of Action: Estrogenic and Anti-Androgenic Effects Many hydroxylated benzophenones can bind to and activate the estrogen receptor (ER), mimicking the effects of the natural hormone estradiol. This is known as estrogenic or xenoestrogenic activity.[11][18][19] They can also act as antagonists to the androgen receptor (AR), blocking the action of androgens like testosterone. This is referred to as anti-androgenic activity.[18][19] These interactions can disrupt normal endocrine signaling, potentially leading to adverse health effects.[16]

Structure-Activity Relationship (SAR) The endocrine activity of benzophenones is highly dependent on their hydroxylation pattern:

  • A hydroxyl group at the 4-position is often essential for significant estrogenic activity.[19]

  • Adding a hydroxyl group at the 2-position of a 4-hydroxylated benzophenone (as in 2,4-dihydroxybenzophenone) tends to enhance both estrogenic and anti-androgenic activity.[18][20]

  • Compounds like 2,4,4'-trihydroxybenzophenone and 2,2',4,4'-tetrahydroxybenzophenone show some of the strongest estrogenic and anti-androgenic activities, comparable to known EDCs like Bisphenol A (BPA).[18][20]

Signaling Pathway: Estrogen Receptor Activation

Estrogen_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DHPB DHPB Derivative (Xenoestrogen) ER Estrogen Receptor (ER) + Chaperones (Hsp90) DHPB->ER Binds ER_DHPB ER-DHPB Complex Dimer Receptor Dimerization ER_DHPB->Dimer Translocation Nuclear Translocation Dimer->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein

Caption: Xenoestrogenic action of DHPB derivatives via the estrogen receptor.

Experimental Protocol: Estrogen Receptor (ER) Reporter Gene Assay This assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).

  • Cell Line: Use a cell line (e.g., Chinese hamster ovary cells, MCF-7) that has been stably transfected with a plasmid containing the human estrogen receptor and an estrogen-responsive element (ERE) linked to a reporter gene.[18][20]

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, replace the medium with a hormone-free medium and treat the cells with various concentrations of the DHPB derivative.

  • Controls: Include a vehicle control (DMSO), a positive control (17β-estradiol), and for antagonistic assays, co-treatment with an androgen (for AR) and the test compound.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

  • Data Analysis: Normalize the reporter activity to cell viability (if necessary). Express the results as a percentage of the maximal response induced by the positive control (estradiol).

Future Perspectives and Drug Development

The dual nature of 2,4'-DHPB derivatives presents both opportunities and challenges. Their potent anti-inflammatory and antioxidant properties make them attractive candidates for development as therapeutics for conditions involving chronic inflammation and oxidative stress. The ability to inhibit the TLR4 pathway is particularly promising for treating systemic inflammation and sepsis.[2][3]

However, the significant endocrine-disrupting activity of many derivatives is a major hurdle for clinical translation. Future research must focus on medicinal chemistry efforts to dissociate the desired therapeutic activities from the unwanted hormonal effects. This could involve synthesizing new derivatives with modified structures that selectively target inflammatory pathways without binding to nuclear hormone receptors. A comprehensive safety assessment, including long-term toxicity and developmental studies, is imperative for any derivative considered for therapeutic use.

Conclusion

This compound and its derivatives are a chemically and biologically fascinating class of compounds. They possess a compelling portfolio of therapeutic-relevant activities, including anti-inflammatory, antioxidant, and anticancer effects. The detailed elucidation of their inhibitory action on the TLR4 signaling pathway provides a strong rationale for their further investigation as novel anti-inflammatory drugs. At the same time, their capacity to disrupt endocrine signaling pathways serves as a critical reminder of the importance of thorough toxicological profiling in drug development. A balanced and rigorous scientific approach will be essential to harness the therapeutic potential of these multifaceted molecules while ensuring human and environmental safety.

References

An In-depth Technical Guide to 2,4'-Dihydroxybenzophenone: From Historical Discovery to Modern Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dihydroxybenzophenone (DHBP), a versatile organic compound with a rich history and a growing portfolio of applications. Initially recognized for its utility as a UV absorber, DHBP is increasingly appreciated as a valuable scaffold in medicinal chemistry and drug development. This document delves into the historical context of its discovery, details its synthesis through both classical and modern methodologies, and presents a thorough analysis of its physicochemical properties. Furthermore, we explore its mechanism of action as a photostabilizer and its emerging roles in pharmacology, including its anti-inflammatory and osteogenic activities. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the chemistry and biological significance of this compound.

Introduction: The Enduring Relevance of a Classic Benzophenone

This compound, also known as benzophenone-1, is an organic compound characterized by a benzophenone core with hydroxyl groups at the 2 and 4' positions.[1] While structurally simple, this arrangement of functional groups imparts a unique combination of properties that have been leveraged in diverse scientific and industrial fields. For decades, its primary application has been as a UV stabilizer in polymers, coatings, and personal care products, where it effectively absorbs harmful ultraviolet radiation, preventing photodegradation.[1][2][3]

More recently, the scientific community has turned its attention to the biological activities of DHBP and its derivatives. Its phenolic nature and structural similarity to certain bioactive molecules have made it an attractive starting point for the synthesis of novel therapeutic agents.[4] This guide will provide a holistic view of this compound, bridging its historical applications with its exciting future in the realm of drug discovery.

A Journey Through Time: The History and Discovery of this compound

The story of this compound is intertwined with the development of synthetic organic chemistry in the late 19th century. Early investigations into the reactions of aromatic compounds laid the groundwork for the first syntheses of benzophenone and its hydroxylated derivatives. The initial preparations of dihydroxybenzophenones were likely achieved through condensation reactions, setting the stage for more refined and efficient synthetic methods in the years to come.

The evolution of this compound synthesis reflects the broader trends in organic chemistry, with a continuous drive for higher yields, improved purity, and more environmentally benign processes. Early methods often relied on harsh conditions and stoichiometric amounts of catalysts, leading to significant waste.[5] Over time, innovations in catalysis and process chemistry have led to the development of more sustainable and economically viable manufacturing processes.

Synthesis Methodologies: From Classical Reactions to Green Chemistry

The synthesis of this compound can be broadly categorized into two classical approaches: Friedel-Crafts acylation and the Fries rearrangement. More recently, green chemistry principles have guided the development of novel, more sustainable synthetic routes.

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of reactants and catalyst is crucial for directing the regioselectivity of the acylation to obtain the desired 2,4'-isomer.

DOT Script for Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Resorcinol Resorcinol ElectrophilicAttack Electrophilic Aromatic Substitution Resorcinol->ElectrophilicAttack BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion Formation BenzoylChloride->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AcyliumIon->ElectrophilicAttack Intermediate Reaction Intermediate ElectrophilicAttack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

  • Addition of Reactants: Cool the suspension in an ice bath and slowly add benzoyl chloride via the dropping funnel. Once the addition is complete, add a solution of resorcinol in the same solvent dropwise, maintaining the low temperature.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The crude product precipitates and is collected by filtration. The solid is then washed with cold water and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

An Intramolecular Alternative: The Fries Rearrangement

The Fries rearrangement is another powerful method for synthesizing hydroxyaryl ketones. This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid. For the synthesis of this compound, a corresponding phenyl benzoate precursor would be required.

The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion. This electrophile then attacks the aromatic ring intramolecularly at either the ortho or para position. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.[6]

Fries_Rearrangement PhenolicEster Phenolic Ester Complex Ester-Lewis Acid Complex PhenolicEster->Complex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion Intermediate Complex->AcyliumIon OrthoAttack ortho-Acyl Phenol AcyliumIon->OrthoAttack High Temp ParaAttack para-Acyl Phenol AcyliumIon->ParaAttack Low Temp

Caption: The photoprotective mechanism of this compound involving intramolecular hydrogen bonding and tautomerization.

Expanding Horizons: Applications in Drug Development

Beyond its role as a UV absorber, this compound is gaining recognition as a versatile scaffold for the development of new therapeutic agents. Its dihydroxylated benzophenone core provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.

Anti-inflammatory Properties

Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. One study demonstrated that it can alleviate lipopolysaccharide (LPS)-induced systemic inflammation by targeting the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 2 (MD2) complex. [7]By inhibiting the binding of LPS to this receptor complex, DHBP can attenuate the downstream inflammatory cascade, including the production of mitochondrial reactive oxygen species (mtROS). [7]

DOT Script for Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 DHBP This compound DHBP->TLR4_MD2 Inhibition MyD88 MyD88 TLR4_MD2->MyD88 mtROS Mitochondrial ROS Production TLR4_MD2->mtROS IRAK4 p-IRAK4 MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines

Caption: Proposed mechanism of the anti-inflammatory action of this compound via inhibition of the TLR4/MD2 signaling pathway.

Osteogenic and Antiosteoporotic Activity

Emerging research has also uncovered the potential of this compound in promoting bone formation and combating osteoporosis. A recent study has shown that it can stimulate the β-catenin signaling pathway, a critical pathway in osteoblast differentiation and bone formation. [8]By activating this pathway, DHBP can enhance the expression of key osteogenic markers such as RUNX2 and alkaline phosphatase, ultimately leading to increased bone mineralization. [8]

Endocrine Disrupting Potential: A Note of Caution

It is important to note that like other benzophenone derivatives, this compound has been investigated for its potential as an endocrine-disrupting chemical (EDC). [2][9]Some studies have shown that it can exhibit weak estrogenic and antiandrogenic activities in vitro. [9]This highlights the importance of thorough toxicological evaluation in the development of any new therapeutic agents based on this scaffold.

Conclusion and Future Perspectives

This compound has evolved from a historical chemical entity to a compound of significant contemporary interest. Its journey from an industrial UV absorber to a promising scaffold in drug discovery underscores the enduring value of fundamental organic molecules. The continued exploration of its synthesis, particularly through greener methodologies, will be crucial for its sustainable application.

For researchers in drug development, this compound offers a privileged scaffold with demonstrated anti-inflammatory and osteogenic potential. The future of DHBP in medicinal chemistry lies in the rational design and synthesis of novel derivatives with enhanced potency and selectivity, coupled with a comprehensive understanding of their pharmacological and toxicological profiles. As our understanding of its biological activities deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

References

A Researcher's Guide to Sourcing High-Purity 2,4'-Dihydroxybenzophenone for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The reproducibility and validity of experimental data hinge on the purity and characterization of the chemical entities under investigation. This guide provides an in-depth technical overview of sourcing high-purity 2,4'-Dihydroxybenzophenone (CAS No. 606-12-2), a crucial building block in the synthesis of various pharmaceutical agents. We will delve into the landscape of commercial suppliers, the critical importance of purity, methods for its verification, and the scientific rationale behind selecting a suitable vendor.

The Chemical Landscape: Understanding this compound and Its Isomers

This compound is a benzophenone derivative with hydroxyl groups at the 2 and 4' positions. It is an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules. It is important to distinguish it from its more common isomer, 2,4-Dihydroxybenzophenone (CAS No. 131-56-6), also known as Benzophenone-1, which is widely used as a UV absorber in sunscreens and polymers. While both are dihydroxybenzophenones, their distinct substitution patterns lead to different chemical properties and applications in medicinal chemistry. The focus of this guide is on the 2,4'-isomer (CAS 606-12-2), which has been investigated for its potential anti-inflammatory properties.[1]

Commercial Suppliers of High-Purity this compound

The selection of a commercial supplier for a research-grade chemical should be a meticulous process, balancing cost with the assurance of quality. For high-purity this compound, several vendors cater to the research and pharmaceutical sectors. Below is a comparative analysis of some key suppliers.

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Data ProvidedIntended Use
MOLNOVA This compound606-12-298% (HPLC)HPLC, NMRResearch Use Only
TCI This compound606-12-2>98.0% (GC)GC, Melting Point, ¹H-NMRResearch and Development
Selleck Chemicals This compound606-12-298%COA, SDS, DatasheetResearch Use Only
Santa Cruz Biotechnology 2,4′-Dihydroxybenzophenone606-12-2Not specifiedCertificate of Analysis availableBiochemical for proteomics research
Keyingchem This compound606-12-298%minCOA, MSDS, Tech. Date SheetFine chemical industry

It is crucial to note that while many suppliers list the compound, the level of detail regarding purity and the availability of comprehensive analytical data can vary significantly. For applications in drug discovery, a purity of ≥98% is a common starting point, with higher purities being preferable to minimize the interference of impurities in biological assays.

The Imperative of High Purity in Research and Drug Development

In the realm of drug discovery, the use of high-purity chemicals is not merely a preference but a necessity.[2] Impurities, even in trace amounts, can have profound effects on experimental outcomes:

  • Altered Biological Activity: An impurity may possess its own biological activity, leading to false positives or negatives in screening assays. This can misdirect research efforts and waste valuable resources.

  • Toxicity: Impurities can be toxic to cells or organisms, confounding the interpretation of toxicity studies of the target compound.

  • Lack of Reproducibility: The variability in the impurity profile between different batches of a chemical can lead to a lack of reproducibility in experiments, a cornerstone of the scientific method.

Therefore, a thorough understanding of the potential impurities and a robust method for their detection and quantification are essential.

From Synthesis to Supply: A Glimpse into Potential Impurities

Understanding the synthetic route to this compound can provide insights into potential impurities. A common method for the synthesis of dihydroxybenzophenones is the Friedel-Crafts acylation of a phenol with a benzoyl halide. For this compound, this would typically involve the reaction of phenol with 4-hydroxybenzoyl chloride or resorcinol with benzoyl chloride, with the latter potentially leading to isomeric impurities.

Potential impurities may include:

  • Starting materials: Unreacted phenol, 4-hydroxybenzoyl chloride, resorcinol, or benzoyl chloride.

  • Isomeric byproducts: Such as 2,2'-, 2,3'-, 2,4-, 3,4'-, and 4,4'-dihydroxybenzophenone.

  • Reaction solvents: Residual solvents from the synthesis and purification process.

  • Catalysts: Traces of the Lewis acid catalyst used in the Friedel-Crafts reaction.

  • Degradation products: Formed during synthesis, purification, or storage.

Given these potential contaminants, a multi-faceted analytical approach is necessary to confirm the purity of the supplied material.

A Self-Validating System: Analytical Protocols for Purity Verification

Researchers should not solely rely on the supplier's Certificate of Analysis (CoA). An independent verification of purity is a critical step in ensuring the quality of the starting material. The following is a recommended workflow for the analytical validation of this compound.

Experimental Workflow for Purity Verification

Caption: Workflow for the analytical verification of high-purity this compound.

Detailed Methodologies

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of the compound by separating it from non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 mm × 250 mm, 5 µm) is suitable.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with acetic acid or formic acid) is a common starting point. A mobile phase of methanol and water (3:1, v/v) containing 3% acetic acid has been reported for the analysis of 2,4-dihydroxybenzophenone.[3][4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance, which for dihydroxybenzophenones is typically around 290 nm.[3][4]

  • Procedure:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol).

    • Inject a known concentration of the sample onto the HPLC system.

    • Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities and to confirm the molecular weight of the compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Derivatization may be necessary to increase the volatility of the dihydroxybenzophenone.

  • Procedure:

    • Prepare a sample solution in a volatile solvent.

    • Inject the sample into the GC.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound and to detect the presence of any structurally related impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals may indicate impurities.

Logical Framework for Supplier Selection

The choice of a supplier should be guided by a systematic evaluation of several factors.

Supplier_Selection_Framework Purity_Spec Purity Specification (≥98%) Start->Purity_Spec Initial Requirement Documentation Comprehensive Documentation (CoA, NMR, HPLC data) Purity_Spec->Documentation Consistency Batch-to-Batch Consistency Documentation->Consistency Support Technical Support and Transparency Consistency->Support Reputation Supplier Reputation and Peer Recommendations Support->Reputation Final_Decision Supplier Selection Reputation->Final_Decision

Caption: A logical framework for the selection of a commercial supplier for high-purity compounds.

Conclusion

Sourcing high-purity this compound for research and drug development is a critical undertaking that requires a diligent and informed approach. By understanding the chemical landscape, scrutinizing potential suppliers, and implementing a robust in-house quality control system, researchers can ensure the integrity of their starting materials. This, in turn, will lead to more reliable and reproducible scientific findings, ultimately accelerating the path to new therapeutic discoveries.

References

An In-depth Technical Guide on the Potential Health Effects of 2,4'-Dihydroxybenzophenone Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dihydroxybenzophenone (DHPB), a benzophenone derivative, is an organic compound with a growing body of research interest, not only for its utility in industrial applications as a UV stabilizer but also for its diverse and complex biological activities.[1] While structurally similar compounds in the benzophenone class are scrutinized for their potential as endocrine-disrupting chemicals (EDCs), recent evidence reveals that DHPB possesses intriguing therapeutic potential, including potent anti-inflammatory, osteogenic, and hepatoprotective properties. This technical guide synthesizes the current scientific literature on DHPB, providing an in-depth analysis of its physicochemical properties, toxicokinetics, and multifaceted mechanisms of action. We present detailed experimental protocols, summarize key quantitative data, and visualize complex signaling pathways to offer a comprehensive resource for professionals engaged in toxicology, pharmacology, and drug development. The narrative navigates the dualistic nature of DHPB, balancing its established health concerns with its emerging therapeutic promise, thereby providing a nuanced perspective for future research and development.

Introduction and Physicochemical Profile

This compound, also known as Benzophenone-1 (BP-1) in some contexts, is primarily recognized as a UV absorber used to prevent photodegradation in polymers and various consumer products.[1][2] However, its presence in the environment and potential for human exposure have prompted toxicological evaluation.[3] The core structure, featuring two phenyl rings linked by a carbonyl group with hydroxyl substitutions, bears a resemblance to steroid hormones, forming the basis for concerns about endocrine disruption.[4]

Conversely, recent investigations have illuminated a different facet of DHPB's bioactivity. Studies have demonstrated its capacity to mitigate systemic inflammation, promote bone formation, and protect against liver damage, suggesting a pharmacological potential that warrants further exploration.[5][6][7] This guide aims to deconstruct these complex activities, providing the technical foundation necessary for informed research and risk assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 131-56-6[2][8]
Molecular Formula C₁₃H₁₀O₃[2][8]
Molecular Weight 214.22 g/mol [2][8]
IUPAC Name (2,4-dihydroxyphenyl)-phenylmethanone[8]
Synonyms Benzophenone-1 (BP-1), Resbenzophenone, Uvinul 400[8]
Appearance White or light yellow crystalline powder[2]
Melting Point 142-146 °C[2]

Toxicokinetics and Human Exposure

Human exposure to benzophenones is widespread, primarily through dermal contact with personal care products like sunscreens and lotions, but also via ingestion of contaminated water or food.[3] While specific toxicokinetic data for 2,4'-DHPB is less abundant than for its more common isomer 2-hydroxy-4-methoxybenzophenone (Oxybenzone), the ability of benzophenone derivatives to be absorbed through the skin is well-documented.[3]

Studies on related compounds show they can be metabolized, often through glucuronidation and hydroxylation, and excreted in urine.[9] The detection of 2,4-DHPB in mouse brain tissue following administration confirms its ability to cross the blood-brain barrier, highlighting its potential for systemic distribution and neurological effects.[10][11]

Mechanistic Insights into Biological Effects

The health effects of DHPB are multifaceted, stemming from its interaction with several distinct cellular signaling pathways. These interactions can lead to both adverse and beneficial outcomes, depending on the biological context and dosage.

Endocrine Disruption: Estrogenic Activity

A primary concern for benzophenone derivatives is their potential to interfere with the endocrine system. DHPB has been identified as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen.[8][12]

Mechanism of Action: DHPB exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ). This binding can activate downstream signaling cascades typically regulated by 17β-estradiol. In vitro studies using the human breast cancer cell line MCF-7, which is estrogen-responsive, have shown that DHPB can promote cell proliferation.[8] Furthermore, DHPB has been shown to induce the epithelial-mesenchymal transition (EMT) in ER-expressing ovarian cancer cells, a process critical to cancer metastasis, via an ER-antagonist-reversible mechanism.[8]

EstrogenicPathway cluster_nucleus Cellular Nucleus DHPB This compound (DHPB) ER Estrogen Receptor (ERα / ERβ) DHPB->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Transcription Gene Transcription (e.g., Proliferation, EMT markers) ERE->Transcription Activates Nucleus Nucleus Response Estrogenic Effects (Cell Proliferation, Metastasis Potential) Transcription->Response

Caption: DHPB-mediated estrogenic signaling pathway.

Anti-inflammatory Activity via TLR4/MD2 Inhibition

Recent groundbreaking research has identified DHPB as a potent anti-inflammatory agent.[5][13][14] This activity is particularly relevant for conditions involving systemic inflammation, such as endotoxemia induced by lipopolysaccharide (LPS).

Mechanism of Action: DHPB directly targets the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex.[5] Molecular docking studies reveal that DHPB occupies a hydrophobic pocket of MD2, which prevents the binding of LPS and subsequent dimerization and activation of TLR4.[5][14] This blockade inhibits the downstream MyD88-dependent signaling cascade, leading to reduced phosphorylation of IRAK4 and preventing the nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression.[5][13] Consequently, the production of inflammatory mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-12 (IL-12) is significantly decreased.[5][13] An important consequence of this pathway inhibition is the suppression of mitochondrial reactive oxygen species (mtROS) production, a key driver of oxidative stress during inflammation.[5]

AntiInflammatoryPathway LPS LPS (Lipopolysaccharide) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds & Activates DHPB This compound (DHPB) DHPB->TLR4_MD2 Inhibits Binding MyD88 MyD88 TLR4_MD2->MyD88 IRAK4 p-IRAK4 MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-12, iNOS) NFkB->Genes Induces mtROS Mitochondrial ROS Production NFkB->mtROS Induces

Caption: DHPB's anti-inflammatory mechanism via TLR4/MD2 inhibition.

Osteogenic Activity via β-Catenin Signaling

DHPB has demonstrated a surprising and potent ability to promote bone formation, suggesting its potential as a therapeutic agent for osteoporosis.[6]

Mechanism of Action: The pro-osteogenic effects of DHPB are mediated through the canonical Wnt/β-catenin signaling pathway. DHPB treatment leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[6] Inactivated GSK-3β can no longer phosphorylate β-catenin, preventing its ubiquitination and degradation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for key osteoblast-specific genes, including Runt-related transcription factor 2 (RUNX2) and Osterix (OSX).[6] The upregulation of these transcription factors drives the differentiation of pre-osteoblasts into mature, mineralizing osteoblasts, thereby enhancing bone formation.[6]

OsteogenicPathway cluster_nucleus Cellular Nucleus DHPB This compound (DHPB) pGSK3b p-GSK-3β (Inactive) DHPB->pGSK3b Promotes Phosphorylation GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation pGSK3b->BetaCatenin Stabilizes Degradation Proteasomal Degradation BetaCatenin->Degradation BetaCatenin_nuc Accumulated β-catenin BetaCatenin->BetaCatenin_nuc Translocates Nucleus Nucleus RUNX2_OSX RUNX2 / OSX Gene Expression Response Osteoblast Differentiation & Bone Formation RUNX2_OSX->Response BetaCatenin_nuc->RUNX2_OSX Activates

Caption: DHPB promotes osteogenesis via Wnt/β-catenin signaling.

Hepatoprotective and Other Effects

In addition to the primary mechanisms detailed above, DHPB has shown protective effects in other biological systems. In mouse models of CCl₄- and acetaminophen-induced liver injury, pretreatment with DHPB significantly attenuated hepatotoxicity.[7][15] This protection is associated with a reduction in serum transaminase levels (ALT, AST), a decrease in the oxidative stress marker malondialdehyde (MDA), and an increase in the ratio of reduced to oxidized glutathione (GSH/GSSG), indicating a potent antioxidant effect in the liver.[1][15]

Quantitative Data Summary

The biological effects of DHPB are dose-dependent. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 2: In Vitro Cytotoxicity and Anti-Inflammatory Activity of DHPB

Cell LineAssayConcentrationEffectSource
RAW 264.7 Macrophages Cell Viability (MTT)≤ 25 µMNo significant effect on viability[5][13]
Cell Viability (MTT)50 µMDecreased viability to ~69%[5][13]
NO Production (LPS-induced)25 µMReduction from 16.6 µM to 9.7 µM[5][13]
IL-12 Release (LPS-induced)25 µMReduction from 1261 pg/mL to 878 pg/mL[5][13]
MC3T3-E1 Osteoblasts Cell Viability (MTT, 14 days)≤ 100 µMNo significant effect on viability[6]

Table 3: In Vivo Toxicity and Efficacy of DHPB in Zebrafish Larvae

ModelEndpointConcentrationEffectSource
Toxicity Mortality (48h)≤ 25 µMNo significant increase in mortality[5][13]
Mortality (48h)50 µM~60% mortality[5][13]
Mortality (24h)100 µM100% mortality[5][13]
Osteogenesis (9 dpf) Vertebral Formation10 µMIncreased vertebrae from 5.5 to 9.2[6]
Bone Intensity10 µM2.5-fold increase vs. control[6]

Key Experimental Methodologies

Reproducibility is paramount in scientific research. This section provides detailed protocols for key assays used to characterize the bioactivity of DHPB.

Workflow for Assessing DHPB Bioactivity

ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation (Zebrafish Model) start Hypothesis: DHPB has biological effects cell_culture 1. Cell Culture (e.g., RAW 264.7, MC3T3-E1) start->cell_culture zebrafish 1. Zebrafish Larvae Culture start->zebrafish viability 2. Cytotoxicity Assay (MTT / Flow Cytometry) treatment 3. DHPB Treatment ± Stimulus (e.g., LPS) biochem 4. Biochemical Assays (ELISA, Western Blot, qPCR) staining 5. Staining & Microscopy (ALP, Alizarin Red, Immunofluorescence) analysis Data Analysis & Interpretation staining->analysis toxicity_vivo 2. Acute Toxicity Testing (Mortality Assessment) model_induction 3. Model Induction (e.g., LPS microinjection) treatment_vivo 4. DHPB Immersion Treatment phenotype 5. Phenotypic Analysis (Calcein Staining, Imaging) phenotype->analysis

Caption: General experimental workflow for DHPB bioactivity screening.

Protocol 5.1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages[5][13]
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 5% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells at a density of 1 × 10⁵ cells/mL in 24-well plates and allow them to adhere.

  • Pre-treatment: Incubate the cells with desired concentrations of DHPB (e.g., 0-25 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 500 ng/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentration of cytokines (e.g., IL-12, TNF-α) in the collected supernatant according to the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells to extract cytosolic and nuclear proteins. Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., MyD88, p-IRAK4, NF-κB p65) and a loading control (e.g., β-actin). Visualize with HRP-conjugated secondary antibodies and a chemiluminescence substrate.

Protocol 5.2: Osteoblast Differentiation and Mineralization Assay[6]
  • Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in α-MEM supplemented with 10% FBS and antibiotics.

  • Seeding: Seed cells at 1 × 10⁴ cells/mL in multi-well plates.

  • Differentiation: Treat cells with DHPB (e.g., 0-10 µM) in osteogenic differentiation medium (supplemented with ascorbic acid and β-glycerophosphate). Replace the medium every 2-3 days for 14 days.

  • Alkaline Phosphatase (ALP) Staining (Early Marker): On day 7 or 10, fix the cells with 4% paraformaldehyde. Incubate with an ALP substrate solution (e.g., using a TRACP & ALP double-stain kit) at 37°C for 45 minutes. Wash and capture images. The intensity of the blue/purple stain corresponds to ALP activity.

  • Alizarin Red Staining (Late Marker): On day 14, fix the cells with 4% paraformaldehyde for 10 minutes. Wash with distilled water and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes. Wash thoroughly to remove excess stain. The red nodules indicate calcium deposition (mineralization). Capture images for analysis.

Protocol 5.3: Quantification of DHPB in Brain Tissue by HPLC[10][11]
  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., Waters Symmetry C18, 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol-water (3:1, v/v) containing 3% acetic acid (pH 3.40).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 290 nm.

  • Sample Preparation: a. Homogenize mouse brain tissue in an appropriate buffer. b. Perform liquid-liquid or solid-phase extraction to isolate DHPB from the tissue matrix. c. Evaporate the organic solvent and reconstitute the residue in the mobile phase. d. Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using DHPB standards of known concentrations (e.g., 0.2-10.0 mg/L). Quantify the sample concentration by comparing its peak area to the standard curve. An internal standard can be used for improved accuracy.

Discussion and Future Directions

The scientific profile of this compound is a study in contrasts. On one hand, its estrogenic activity solidifies its classification as a potential endocrine disruptor, warranting caution regarding human exposure, particularly in vulnerable populations.[8][12] On the other hand, robust evidence demonstrates its therapeutic potential as a highly effective anti-inflammatory and osteogenic agent in preclinical models.[5][6]

This duality presents a significant challenge and opportunity for the scientific community. The key question is whether the therapeutic benefits can be harnessed at concentrations below those that elicit adverse endocrine effects.

Future research should focus on:

  • Dose-Response Characterization: Establishing clear No Observed Adverse Effect Levels (NOAELs) for endocrine disruption to define a potential therapeutic window.

  • Structural Analogs: Synthesizing and screening DHPB derivatives to separate the therapeutic activities from the estrogenic effects. Modifications could potentially enhance binding to TLR4/MD2 or interaction with the Wnt pathway while reducing affinity for estrogen receptors.

  • Long-Term Toxicity Studies: The current body of evidence lacks data from long-term exposure and carcinogenicity studies, which are critical for comprehensive risk assessment.

  • Human Exposure and Biomonitoring: Expanding biomonitoring studies to better quantify human exposure levels and establish correlations with health outcomes.

  • Advanced In Vivo Models: Moving beyond zebrafish to mammalian models of inflammatory diseases (e.g., sepsis, arthritis) and bone disorders (e.g., ovariectomy-induced osteoporosis) to validate the therapeutic efficacy of DHPB.

References

Methodological & Application

Application Notes & Protocols: Utilizing 2,4'-Dihydroxybenzophenone as a UV Absorber in Polymeric Systems

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-UV-24DBP-001

Revision: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 2,4'-Dihydroxybenzophenone (also known as Benzophenone-1 or UV-0) as an ultraviolet (UV) light absorber in various polymer systems. These notes detail the underlying mechanism of UV absorption, provide protocols for incorporation and evaluation, and offer insights into optimizing the photostability of polymeric materials. The objective is to equip professionals with the foundational knowledge and practical methodologies required to mitigate UV-induced degradation, thereby extending the functional lifetime and preserving the aesthetic and mechanical properties of polymer products.

Introduction: The Challenge of UV Degradation in Polymers

Polymers are susceptible to degradation upon exposure to ultraviolet radiation, a component of sunlight and some artificial lighting. This degradation is an oxidative process that initiates when chromophoric groups within the polymer structure absorb UV energy.[1] The absorbed energy excites electrons, leading to the formation of free radicals. These highly reactive species can trigger a cascade of detrimental reactions, including chain scission and cross-linking.[2]

The macroscopic consequences of UV degradation are severe and manifest as:

  • Discoloration: Yellowing or browning of the material.[3]

  • Loss of Mechanical Integrity: Increased brittleness, cracking, and a reduction in tensile strength and elasticity.[4]

  • Surface Defects: Chalking, crazing, and loss of gloss.[2]

To counteract these effects, UV absorbers are incorporated into the polymer matrix.[2] These additives function by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus protecting the polymer backbone from photodegradation.[1]

This compound: A Profile

This compound (CAS: 131-56-6) is a highly effective UV absorber belonging to the benzophenone class.[5][6] Its molecular structure, featuring two hydroxyl groups, is key to its function.[5]

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[7]
Molecular Weight 214.22 g/mol [7]
Appearance White to light yellow crystalline powder[5]
Melting Point 142-147 °C[7]
Maximum Absorption 280-340 nm[7]
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[7]
Mechanism of UV Absorption

The photostabilizing action of this compound is rooted in its ability to undergo a rapid and reversible tautomerization process known as Excited-State Intramolecular Proton Transfer (ESIPT).

  • Ground State: In its ground state, an intramolecular hydrogen bond exists between the ortho-hydroxyl group and the carbonyl group, forming a stable six-membered ring.[8]

  • UV Absorption: Upon absorbing a photon of UV radiation (specifically in the 290-400 nm range), the molecule is promoted to an excited singlet state.[7]

  • Proton Transfer: In this excited state, a proton rapidly transfers from the hydroxyl group to the carbonyl oxygen.[8]

  • Energy Dissipation: The molecule then undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat.[8]

  • Reversal: The intramolecular hydrogen bond is reformed, and the molecule is ready to absorb another UV photon.

This cyclical process allows a single molecule of this compound to dissipate the energy of thousands of photons without undergoing permanent chemical change, making it a highly efficient photostabilizer.

G cluster_0 UV Absorption Cycle of this compound GS Ground State (Stable H-bond) ES Excited Singlet State (S1) GS->ES Absorbs UV Photon (hν) ESIPT Excited State (Proton Transfer) ES->ESIPT Intramolecular Proton Transfer ESIPT->GS Non-Radiative Decay Heat Heat Dissipation (Vibrational Relaxation) ESIPT->Heat Energy Release

Caption: UV absorption mechanism via Excited-State Intramolecular Proton Transfer (ESIPT).

Application and Formulation Guidelines

Polymer Compatibility

This compound exhibits good compatibility with a range of polymers and is widely used in:

  • Polyvinyl chloride (PVC)

  • Polystyrene (PS)

  • Epoxy resins

  • Cellulose resins

  • Unsaturated polyesters

  • Paints and coatings[3][7]

Recommended Loading Levels

The optimal concentration of this compound depends on the polymer type, the thickness of the final product, and the intended service environment. A typical loading level ranges from 0.1% to 1.0% by weight.[7] Higher concentrations may be required for thin films or articles expected to endure prolonged, intense UV exposure.

Synergistic Combinations

For comprehensive protection, especially in polyolefins, it is often beneficial to use this compound in conjunction with a Hindered Amine Light Stabilizer (HALS). While benzophenones act as primary UV absorbers (a "brute-force" screening mechanism), HALS function as radical scavengers, neutralizing free radicals that may still form within the polymer.[1] This combination provides a synergistic effect, offering superior protection compared to using either additive alone.

Experimental Protocols

Protocol 1: Incorporation via Melt Blending

This protocol describes the standard method for incorporating this compound into a thermoplastic polymer using a twin-screw extruder.

Objective: To achieve a homogeneous dispersion of the UV absorber within the polymer matrix.

Materials & Equipment:

  • Base polymer resin (e.g., Polystyrene pellets)

  • This compound powder

  • Twin-screw extruder with temperature control zones

  • Gravimetric or volumetric feeders

  • Strand die, water bath, and pelletizer

  • Drying oven

  • Injection molding machine or compression press for sample preparation

Procedure:

  • Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing. A typical condition is 80°C for 4 hours.

  • Pre-Mixing (Optional): For small batches, pre-mix the polymer pellets and this compound powder in a bag or tumbler to ensure a consistent feed ratio.

  • Extruder Setup: Set the temperature profile of the extruder zones appropriate for the base polymer. Ensure a melt temperature that allows for good mixing without degrading the polymer or the additive.

  • Compounding:

    • Feed the polymer resin into the main hopper of the extruder.

    • Using a separate side-feeder, introduce the this compound powder at the desired weight percentage into a downstream barrel section where the polymer is already in a molten state. This ensures better distribution and minimizes additive loss.

  • Extrusion & Pelletizing: Extrude the molten polymer blend through a strand die, cool the strands in a water bath, and cut them into pellets using a pelletizer.

  • Sample Preparation: Dry the compounded pellets. Use an injection molding machine or compression press to create standardized test plaques or films (e.g., 1 mm thick plaques or 50 µm films) for subsequent analysis. Prepare a control sample of the base polymer without the UV absorber using the identical process.

Protocol 2: Efficacy Evaluation by UV-Vis Spectrophotometry

Objective: To quantify the UV-blocking performance of the polymer containing this compound.

Materials & Equipment:

  • Dual-beam UV-Vis spectrophotometer capable of scanning the 200-800 nm range.[9]

  • Sample holder for thin films or plaques.

  • Polymer films (approx. 50 µm thick) of both the control and the stabilized sample.

Procedure:

  • Instrument Calibration: Perform a baseline correction on the spectrophotometer with an empty sample holder to account for background absorbance.

  • Sample Measurement:

    • Mount the control polymer film in the sample beam path.

    • Scan the sample across the UV-Visible spectrum (typically 250 nm to 500 nm) and record the transmittance spectrum.

    • Repeat the measurement with the film containing this compound.

  • Data Analysis:

    • Compare the transmittance spectra of the control and stabilized samples.

    • Calculate the percentage of UV radiation blocked at key wavelengths (e.g., 320 nm for UVB, 360 nm for UVA).

    • A significant decrease in transmittance in the 280-340 nm range for the stabilized sample indicates effective UV absorption by this compound.[7]

Expected Results (Illustrative Data):

SampleTransmittance at 320 nm (%)Transmittance at 360 nm (%)
Control Polymer85%90%
Polymer + 0.5% 2,4'-DBP< 1%5%
Protocol 3: Accelerated Weathering Test

Objective: To simulate the long-term effects of outdoor exposure and evaluate the ability of this compound to preserve the polymer's properties over time.

Materials & Equipment:

  • Accelerated weathering chamber (e.g., Xenon arc or Fluorescent UV type).[1][10]

  • Standardized polymer test plaques (e.g., 70 mm x 150 mm x 2 mm).

  • Colorimeter or spectrophotometer for color measurement (CIELAB Lab* scale).

  • Gloss meter.

  • Tensile testing machine.

Procedure:

  • Standard Selection: Choose an appropriate accelerated weathering standard, such as ASTM G154 (for fluorescent UV exposure) or ISO 4892-2 (for Xenon-arc exposure).[11] These standards specify the irradiance levels, temperature cycles, and water spray/humidity cycles.

  • Initial Characterization: Before exposure, measure and record the initial properties of both control and stabilized plaques:

    • Color (L, a, b* values).

    • Gloss at a specified angle (e.g., 60°).

    • Mechanical properties (e.g., tensile strength, elongation at break).

  • Exposure: Mount the plaques in the weathering chamber and begin the exposure cycle as defined by the selected standard.

  • Periodic Evaluation: At specified intervals (e.g., 250, 500, 1000 hours), remove the plaques for evaluation. Measure the color, gloss, and mechanical properties.

  • Data Analysis:

    • Calculate the change in color (ΔE). A lower ΔE for the stabilized sample indicates better color stability.

    • Calculate the percentage of gloss retention.

    • Plot the change in mechanical properties as a function of exposure time. A slower decline in properties for the stabilized sample demonstrates effective protection.

G cluster_1 Experimental Workflow Start Polymer Resin & This compound Melt Protocol 1: Melt Blending Start->Melt Sample Prepare Test Samples (Films & Plaques) Melt->Sample UVVis Protocol 2: UV-Vis Spectrophotometry Sample->UVVis Weather Protocol 3: Accelerated Weathering Sample->Weather Analysis Data Analysis: Compare Properties vs. Control UVVis->Analysis Weather->Analysis End Performance Validated Analysis->End

References

Synthesis of Novel Polymers Using 2,4'-Dihydroxybenzophenone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and potential applications of novel polymers derived from 2,4'-Dihydroxybenzophenone. With full editorial control, this document is structured to offer in-depth technical insights, moving beyond rigid templates to deliver a narrative grounded in scientific integrity and practical expertise.

Introduction: The Potential of this compound in Polymer Science

This compound is a versatile monomer distinguished by its inherent ultraviolet (UV) absorbing properties and the presence of two reactive hydroxyl groups at the 2 and 4' positions. This unique structure allows for its incorporation into a variety of polymer backbones, including polyesters, polycarbonates, and polyethers, through established polymerization techniques. The resulting polymers are of significant interest due to their potential for enhanced thermal stability, UV resistance, and tailored mechanical properties.

The benzophenone moiety within the polymer structure can impart photo-responsive characteristics, a feature of growing importance in the development of advanced materials for applications ranging from high-performance coatings and photoresists to innovative drug delivery systems. This guide will detail the synthesis protocols for creating novel polymers from this compound and explore their characterization and potential applications, with a particular focus on areas relevant to materials science and drug development.

I. Synthesis of Polyesters from this compound

Polyesters derived from this compound are synthesized via polycondensation with a suitable diacid chloride, typically isophthaloyl chloride. The resulting aromatic polyesters are characterized by their solubility in common chlorinated solvents and their thermal and mechanical properties, which can be tailored by copolymerization with other diols.[1]

Application Note: Interfacial Polycondensation for High-Performance Polyesters

Interfacial polycondensation is a robust method for synthesizing polyesters from dihydroxy compounds and diacid chlorides. The reaction occurs at the interface of two immiscible liquids, typically an aqueous alkaline solution of the diol and an organic solution of the diacid chloride. This technique is advantageous as it can be performed at room temperature and often leads to high molecular weight polymers.

Experimental Protocol: Synthesis of Poly(2,4'-benzophenone isophthalate)

This protocol details the synthesis of a homopolyester from this compound and isophthaloyl chloride via interfacial polycondensation.[1]

Materials:

  • This compound

  • Isophthaloyl chloride

  • Sodium hydroxide

  • Dichloromethane

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a baffled flask equipped with a high-speed mechanical stirrer, dissolve this compound and a catalytic amount of a phase-transfer catalyst in an aqueous solution of sodium hydroxide. Stir until all solids are dissolved.

  • Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of isophthaloyl chloride in dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase to create a large interfacial area. Slowly add the organic phase to the stirred aqueous phase. The polymerization will commence immediately at the interface.

  • Reaction Completion: Continue stirring for 2-3 hours at room temperature to ensure complete reaction.

  • Polymer Isolation: Separate the organic layer and wash it several times with deionized water to remove unreacted monomers and salts.

  • Precipitation and Purification: Precipitate the polymer by slowly pouring the organic solution into a large volume of methanol with constant stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the ester linkage.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Thermal Analysis (DSC and TGA): To evaluate the glass transition temperature, melting point (if any), and thermal stability.

Expected Properties of this compound-Based Polyesters

The properties of these polyesters can be tuned by creating copolyesters with other diols, such as 4,4'-(hexafluoroisopropylidene)diphenol (HFD). The thermal properties of such copolyesters are dependent on the relative amounts of the comonomers.[1]

Polymer CompositionGlass Transition Temperature (Tg)Thermal Stability (Onset of Decomposition)
Poly(2,4'-benzophenone isophthalate)VariesModerate
Copolyester with HFDHigher with increasing HFD contentHigher with increasing HFD content

II. Synthesis of Polycarbonates from this compound

Polycarbonates can be synthesized from this compound using methods analogous to those for other dihydroxy compounds, such as interfacial polymerization with phosgene or its derivatives (e.g., triphosgene), or melt transesterification with a diaryl carbonate like diphenyl carbonate. The incorporation of the benzophenone moiety is expected to yield polycarbonates with high thermal stability and inherent UV protection.[2]

Application Note: BPA-Free Polycarbonates with Enhanced UV Resistance

Polycarbonates derived from this compound offer a potential alternative to bisphenol A (BPA)-based polycarbonates. The benzophenone unit in the polymer backbone can act as a built-in UV stabilizer, potentially improving the material's resistance to photodegradation.[2][3] This is particularly beneficial for applications in medical devices, outdoor equipment, and protective coatings.

Experimental Protocol: Synthesis by Interfacial Polymerization

This protocol is adapted from the synthesis of polycarbonates using 4,4'-Dihydroxybenzophenone and can be applied to the 2,4'-isomer.[2]

Materials:

  • This compound

  • Triphosgene

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Phase-transfer catalyst (e.g., triethylamine)

  • End-capping agent (e.g., p-tert-butylphenol)

  • Methanol

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a baffled reactor, dissolve this compound and the phase-transfer catalyst in an aqueous solution of sodium hydroxide under a nitrogen atmosphere.

  • Organic Phase Preparation: In a separate vessel, dissolve triphosgene and the end-capping agent in dichloromethane.

  • Polymerization: With vigorous stirring, slowly add the organic phase to the aqueous phase at room temperature. Maintain the pH of the aqueous phase between 10 and 12 by adding concentrated sodium hydroxide solution as needed.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring for 1-2 hours. Separate the organic layer, wash with dilute acid and then with deionized water until neutral.

  • Polymer Precipitation and Drying: Precipitate the polycarbonate by adding the DCM solution to methanol. Collect the polymer by filtration and dry under vacuum.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Interfacial Polymerization cluster_purification Purification DHBP This compound Reactor Vigorously Stirred Reactor DHBP->Reactor NaOH NaOH (aq) NaOH->Reactor PTC Phase-Transfer Catalyst PTC->Reactor Triphosgene Triphosgene Triphosgene->Reactor DCM Dichloromethane DCM->Reactor EndCap End-Capping Agent EndCap->Reactor Wash Wash with Acid/Water Reactor->Wash Polymer in DCM Precipitate Precipitate in Methanol Wash->Precipitate Dry Dry under Vacuum Precipitate->Dry Polymer Purified Polycarbonate Dry->Polymer

Caption: Workflow for Polycarbonate Synthesis.

III. Synthesis of Polyethers from this compound

Aromatic polyethers containing the benzophenone moiety can be synthesized via nucleophilic aromatic substitution reactions. A common method is the Williamson ether synthesis, where the di-phenoxide of this compound reacts with an activated dihalide, such as a dibromoalkane or a dihaloaryl compound activated by electron-withdrawing groups.

Application Note: Williamson Ether Synthesis for Tailorable Polyethers

The Williamson ether synthesis is a versatile method for preparing ethers and can be adapted for polyether synthesis.[4][5] By choosing different dihalide comonomers, the properties of the resulting polyethers, such as flexibility, solubility, and thermal stability, can be systematically varied. For instance, using aliphatic dibromoalkanes will introduce flexible segments into the polymer backbone, while using activated aromatic dihalides will result in more rigid polymers.

Experimental Protocol: Polyether Synthesis via Williamson Polycondensation

Materials:

  • This compound

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent

  • Toluene

  • Activated dihalide comonomer (e.g., 1,6-dibromohexane or 4,4'-difluorobenzophenone)

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Formation of the Diphenoxide: Charge the reactor with this compound, an excess of anhydrous potassium carbonate, DMAc, and toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove water, which is collected in the Dean-Stark trap. This ensures the formation of the anhydrous dipotassium salt of the diol.

  • Polymerization: After dehydration is complete, cool the reaction mixture slightly and add the dihalide comonomer. Gradually increase the temperature to initiate the polymerization.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the increase in viscosity of the solution. The reaction is typically carried out for several hours at an elevated temperature.

  • Polymer Isolation and Purification: After the reaction is complete, cool the mixture and precipitate the polymer by pouring it into a non-solvent like methanol or water. Filter the polymer and wash it thoroughly to remove salts and unreacted monomers.

  • Drying: Dry the purified polyether in a vacuum oven.

Start Start: this compound, K₂CO₃, DMAc, Toluene Dehydration Azeotropic Dehydration (Formation of Diphenoxide) Start->Dehydration Add_Dihalide Add Dihalide Comonomer Dehydration->Add_Dihalide Polymerization Polymerization at Elevated Temperature Add_Dihalide->Polymerization Precipitation Precipitate in Methanol/Water Polymerization->Precipitation Purification Wash to Remove Salts Precipitation->Purification Drying Dry under Vacuum Purification->Drying End Final Polyether Product Drying->End

Caption: Williamson Polyether Synthesis Workflow.

IV. Applications in Drug Development and Life Sciences

While the primary applications of benzophenone-containing polymers have been in materials science as UV stabilizers, their unique properties suggest potential uses in the biomedical field.

Potential for Photo-Responsive Drug Delivery

The inherent UV-absorbing capability of the benzophenone moiety opens up possibilities for creating photo-responsive drug delivery systems.[6][7][8][9][10] In such systems, a drug could be encapsulated within a polymer matrix or attached to the polymer backbone via a photo-labile linker. Upon exposure to UV light of a specific wavelength, the polymer could undergo a conformational change or the linker could cleave, leading to the controlled release of the drug at a targeted site. This approach could be particularly useful for topical or localized drug delivery where external light application is feasible.

Biocompatibility and Biodegradability Considerations

For any application involving contact with biological systems, the biocompatibility of the polymer is paramount. While data on polymers specifically derived from this compound is limited, studies on related benzophenone-containing polymers, such as poly(phosphoester)s, have shown them to be biocompatible.[11] These polymers have potential as anti-fouling coatings for biomedical devices. Further research is needed to establish the biocompatibility and biodegradability of polyesters, polycarbonates, and polyethers derived from this compound. The degradation products and their potential toxicity would need to be thoroughly investigated for any in vivo applications.

V. Conclusion

This compound is a highly promising monomer for the synthesis of a new generation of functional polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel polyesters, polycarbonates, and polyethers with tailored properties. The inherent UV-absorbing nature of the benzophenone unit, combined with the versatility of polymer chemistry, offers exciting opportunities for the development of advanced materials for high-performance applications and paves the way for future investigations into their potential in the field of drug delivery and biomedical devices. Further research into the biocompatibility and controlled degradation of these novel polymers will be crucial in realizing their full potential in the life sciences.

References

Application Note: 2,4'-Dihydroxybenzophenone as a Photoinitiator in Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Foundational Principles

In the field of polymer science, particularly in applications requiring rapid, on-demand curing such as coatings, adhesives, and 3D printing, photopolymerization stands out for its spatial and temporal control.[1][2] This process relies on photoinitiators, compounds that absorb light energy and convert it into chemical energy in the form of reactive species that initiate polymerization.[3][4] 2,4'-Dihydroxybenzophenone (DHBP), a derivative of benzophenone, is a versatile organic compound known for its strong UV-absorbing properties.[5] While widely used as a UV stabilizer to protect materials from photodegradation, it also functions as a highly effective Norrish Type II photoinitiator for free-radical polymerization.[5][6][7]

Photoinitiators are broadly classified into two categories based on their mechanism of generating radicals:

  • Norrish Type I (α-Cleavage): These initiators are unimolecular compounds that undergo homolytic cleavage upon UV absorption to directly form two radical species.[8][9]

  • Norrish Type II (Hydrogen Abstraction): These initiators, which include this compound, operate through a bimolecular mechanism. Upon excitation by UV light, they do not cleave themselves but instead abstract a hydrogen atom from a synergist molecule, known as a co-initiator, to generate the initiating radicals.[9][10][11]

This guide provides a comprehensive overview of the mechanism, practical applications, and detailed protocols for utilizing this compound as a Type II photoinitiator, aimed at researchers and professionals in materials science and drug development.

Mechanism of Action: A Bimolecular Approach to Initiation

The efficacy of this compound as a photoinitiator is entirely dependent on its interaction with a co-initiator. Tertiary amines are the most common and effective co-initiators due to the presence of easily abstractable hydrogen atoms on the carbon adjacent to the nitrogen atom.[10][12] The initiation sequence is a multi-step photochemical process:

  • Photon Absorption: The benzophenone chromophore within the DHBP molecule absorbs photons from a suitable UV light source (typically in the 300-380 nm range). This elevates the molecule from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state is highly unstable and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is the primary reactive species in the process.

  • Hydrogen Abstraction: The excited triplet DHBP molecule collides with and abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

  • Radical Generation: This abstraction event produces two radicals: a benzophenone ketyl radical and an alkylamino radical.

  • Polymerization Initiation: While both radicals are capable of initiating polymerization, the alkylamino radical is significantly more reactive towards common monomers like acrylates. This radical attacks the C=C double bond of a monomer molecule, marking the beginning of the polymer chain growth.[10]

This entire process is visualized in the diagram below.

G cluster_0 Step 1 & 2: Excitation cluster_1 Step 3 & 4: Hydrogen Abstraction cluster_2 Step 5: Polymerization DHBP_G DHBP (Ground State, S₀) DHBP_S1 DHBP (Singlet State, S₁) DHBP_G->DHBP_S1 UV Photon (hν) DHBP_T1 DHBP (Triplet State, T₁) DHBP_S1->DHBP_T1 Intersystem Crossing (ISC) Co_Initiator Co-Initiator (e.g., Amine) Ketyl_Radical Ketyl Radical DHBP_T1->Ketyl_Radical H• Abstraction Amine_Radical Alkylamino Radical Co_Initiator->Amine_Radical H• Donated Monomer Monomer (e.g., Acrylate) Amine_Radical->Monomer Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of Type II photoinitiation by this compound.

Quantitative Data and System Parameters

Successful photopolymerization requires a careful balance of components and conditions. The choice of light source, initiator concentration, and formulation chemistry are all critical. A summary of key data for this compound is provided below.

ParameterValue / RecommendationSource
Compound Name This compound (DHBP)[7]
Synonyms Benzophenone-1[13]
CAS Number 131-56-6[7]
Molecular Formula C₁₃H₁₀O₃[7]
Melting Point 144.5-147 °C[7]
Absorption Maxima (λmax) ~322-327 nm[14]
Effective Wavelength Range 300 - 380 nm[1][14]
Typical Concentration (wt%) 0.1 - 2.0 wt%[15]
Recommended Co-initiators Tertiary amines (e.g., Ethyl-4-(dimethylamino)benzoate - EDB), Thiols[4][12]
Co-initiator Concentration Typically 1.5x - 2.0x molar equivalent to the photoinitiatorN/A

Experimental Protocols

Protocol 1: UV-Curing of a Trimethylolpropane Triacrylate (TMPTA) Film

Objective: To prepare and photopolymerize a thin film of an acrylate monomer using the this compound / Amine photoinitiator system.

Materials & Reagents:

  • This compound (DHBP) (CAS: 131-56-6)

  • Ethyl-4-(dimethylamino)benzoate (EDB) (CAS: 10287-53-3)

  • Trimethylolpropane triacrylate (TMPTA) (CAS: 15625-89-5)

  • Glass microscope slides

  • Acetone (for cleaning)

Equipment:

  • Analytical balance

  • Small glass vial with magnetic stir bar

  • Magnetic stir plate

  • Micropipette

  • Thin-film applicator (drawdown bar) or spin coater

  • UV curing lamp (medium-pressure mercury lamp or LED with output at ~365 nm)

  • UV safety glasses and personal protective equipment (PPE)

Procedure:

  • Resin Preparation (Self-Validating Step):

    • In a clean, amber glass vial, weigh 0.05 g of this compound (1 wt%).

    • Add 0.07 g of EDB (co-initiator).

    • Add 4.88 g of TMPTA monomer to bring the total to 5.0 g.

    • Add a small magnetic stir bar, cap the vial, and wrap it in aluminum foil to protect it from ambient light.

    • Stir the mixture at room temperature (or gently warm to 40-50°C if dissolution is slow) until a clear, homogenous solution is formed.[15] Allow to cool before use.

    • Causality: Using an amber vial and foil is crucial because premature exposure to UV in ambient light can initiate polymerization, increasing viscosity and compromising the experiment.

  • Film Application:

    • Thoroughly clean a glass microscope slide with acetone and allow it to dry completely.

    • Place the slide on a level surface.

    • Using a micropipette, apply a small line of the prepared resin at one end of the slide.

    • Use a thin-film applicator (e.g., 50 µm) to draw the resin across the slide in a single, smooth motion to create a uniform film.[15]

  • UV Curing:

    • Place the coated slide under the UV lamp. The distance between the lamp and the sample should be fixed and recorded.

    • Crucial Insight: Oxygen in the air can inhibit free-radical polymerization, especially at the surface, leading to a tacky or uncured finish.[4] For optimal results, perform curing in an inert atmosphere (e.g., a nitrogen-purged chamber). If this is not possible, a higher initiator concentration or higher lamp intensity may be required.

    • Expose the film to UV radiation for a predetermined time (e.g., 30-120 seconds). The exact time will depend on lamp intensity, film thickness, and initiator concentration.

    • Control: Prepare a second slide with a resin formulation containing only the monomer (no DHBP or EDB). Exposing this slide to the same UV dose should result in no polymerization, confirming that curing is dependent on the photoinitiator system.

  • Assessment of Cure:

    • After exposure, remove the slide. A fully cured film will be solid, clear, and non-tacky to the touch.

    • Perform a solvent rub test (e.g., with a cotton swab dipped in acetone). A cured film will show high resistance, while an uncured or partially cured film will dissolve or soften easily.

Protocol 2: Characterization of Polymerization via FTIR Spectroscopy

Objective: To quantitatively monitor the conversion of monomer to polymer by tracking the disappearance of the acrylate C=C double bond.

Methodology:

  • Sample Preparation: Prepare the liquid resin as described in Protocol 1.

  • Baseline Spectrum: Place a small drop of the uncured liquid resin onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer and record the initial spectrum.

  • Curing & Measurement:

    • Alternatively, prepare a thin film between two KBr salt plates.[16]

    • The key spectral features to monitor for acrylates are the C=C twisting vibration at ~810 cm⁻¹ and the C=C stretching vibration at ~1635 cm⁻¹.[17]

    • An internal standard peak that does not change during polymerization (e.g., the C=O ester peak at ~1720 cm⁻¹) should be used for normalization.

  • Real-Time Monitoring (RT-FTIR):

    • For kinetic studies, position a UV light guide over the sample on the FTIR bench.

    • Initiate UV exposure and simultaneously begin collecting spectra at fixed time intervals.[18]

  • Data Analysis:

    • The degree of conversion (DC%) can be calculated using the following formula, comparing the peak area of the acrylate C=C bond before and after curing: DC (%) = [1 - (Area_C=C_cured / Area_Internal_cured) / (Area_C=C_uncured / Area_Internal_uncured)] * 100

    • Trustworthiness: This method provides direct, quantitative evidence of polymerization. A high degree of conversion (>90%) validates the effectiveness of the photoinitiator system and the chosen curing parameters.[18]

Experimental Workflow and Logic

The entire process, from material selection to final validation, follows a logical sequence designed to ensure reproducible and reliable results.

G cluster_prep Preparation cluster_exp Experiment cluster_char Characterization & Validation Formulation 1. Formulate Resin (Monomer + DHBP + Co-initiator) Application 2. Apply Thin Film (Spin Coat or Drawdown) Formulation->Application UV_Cure 3. UV Exposure (Controlled Wavelength & Time) Application->UV_Cure Control Control Sample (No Photoinitiator) Application->Control Physical_Test 4a. Physical Test (Tack-free, Solvent Rub) UV_Cure->Physical_Test FTIR_Test 4b. Spectroscopic Analysis (FTIR for % Conversion) UV_Cure->FTIR_Test Result 5. Validated Polymer (High Conversion, Cured Properties) Physical_Test->Result FTIR_Test->Result

References

GC-MS Analysis of 2,4'-Dihydroxybenzophenone and its Metabolites: A Validated Protocol for Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2,4'-Dihydroxybenzophenone (2,4'-DHB), a primary metabolite of common UV-filtering compounds like 2-hydroxy-4-methoxybenzophenone (HMB, Oxybenzone), is an endocrine-disrupting chemical (EDC) of significant concern.[1][2] Its potential interference with hormonal systems necessitates accurate and sensitive quantification in biological matrices to assess human exposure and metabolic fate.[3] This application note provides a detailed, field-proven guide for the analysis of 2,4'-DHB and its related metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). We address the primary analytical challenge—the low volatility of these polar phenolic compounds—by detailing a robust silylation derivatization protocol. This guide offers comprehensive, step-by-step methodologies for sample extraction, derivatization, and GC-MS analysis, designed to ensure scientific integrity and produce reliable, reproducible data for researchers in toxicology, environmental health, and drug development.

Introduction and Principle of Analysis

Benzophenones are widely used in sunscreens, personal care products, and plastics to prevent UV degradation.[3] Once absorbed, parent compounds like HMB (also known as Benzophenone-3) are metabolized by the liver into various hydroxylated and conjugated forms.[2][4] A key Phase I metabolite is this compound (2,4'-DHB), which has demonstrated estrogenic activity.[1] Understanding the concentration and metabolic profile of 2,4'-DHB is therefore critical for toxicological risk assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this analysis due to its high separation efficiency and definitive mass-based detection.[5][6] However, the polar hydroxyl (-OH) groups on 2,4'-DHB and its metabolites render them non-volatile and prone to thermal degradation in the hot GC inlet and column.[3][7]

The core of this analytical method is a silylation derivatization step. This process chemically converts the active, polar hydrogens of the hydroxyl groups into non-polar, volatile, and thermally stable trimethylsilyl (TMS) ethers.[3][8] This is most commonly achieved using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][7][9] This conversion overcomes the limitations of GC analysis for phenolic compounds, enabling sharp chromatographic peaks and sensitive, reproducible detection.[7]

Metabolic Pathway of Benzophenone-3

The primary precursor to 2,4'-DHB in many exposure scenarios is 2-hydroxy-4-methoxybenzophenone (HMB or BP-3). The metabolic cascade involves demethylation, hydroxylation, and subsequent conjugation (glucuronidation/sulfation) for excretion. The diagram below illustrates the key Phase I metabolic steps leading to the formation of 2,4'-DHB and other hydroxylated metabolites.

Metabolic Pathway cluster_conjugation Phase II Metabolism BP3 2-Hydroxy-4-methoxybenzophenone (BP-3, Oxybenzone) DHB This compound (2,4'-DHB, BP-1) BP3->DHB O-Demethylation (CYP450) DHMB 2,2'-Dihydroxy-4-methoxybenzophenone (DHMB, BP-8) BP3->DHMB Hydroxylation (CYP450) THB 2,3,4-Trihydroxybenzophenone (THB) DHB->THB Hydroxylation Conjugates Glucuronide & Sulfate Conjugates (Excretion) DHB->Conjugates Conjugation THB->Conjugates Conjugation DHMB->Conjugates Conjugation

Caption: Phase I metabolic pathway of Benzophenone-3.

Comprehensive Analytical Workflow

The successful analysis of 2,4'-DHB from complex biological matrices like urine or plasma requires a multi-step approach. This workflow is designed to isolate the analytes, remove interferences, prepare them for GC-MS analysis, and ensure data quality.

Analytical Workflow Sample 1. Sample Collection (Urine, Plasma) Pretreat 2. Enzymatic Hydrolysis (for conjugated metabolites) Sample->Pretreat SPE 3. Solid-Phase Extraction (SPE) (Clean-up & Concentration) Pretreat->SPE Dry 4. Evaporation to Dryness (Under Nitrogen Stream) SPE->Dry Deriv 5. Silylation Derivatization (BSTFA, 70°C) Dry->Deriv GCMS 6. GC-MS Analysis (SIM Mode) Deriv->GCMS Data 7. Data Processing (Quantification & Reporting) GCMS->Data

Caption: Overall workflow for GC-MS analysis of 2,4'-DHB.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol details the extraction of benzophenones from a liquid biological matrix (e.g., hydrolyzed urine). The goal is to isolate the analytes from interfering substances like salts, proteins, and pigments.[10][11][12]

Materials:

  • SPE Cartridges: C18 or Oasis HLB (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Ultrapure Water

  • pH adjustment: Hydrochloric acid (HCl) or Formic Acid

  • Internal Standard (e.g., Benzophenone-d10)

Procedure:

  • Sample Pre-treatment:

    • To a 5 mL urine sample, add an appropriate amount of internal standard.

    • For the analysis of total (free + conjugated) metabolites, perform enzymatic hydrolysis using β-glucuronidase/sulfatase prior to extraction.

    • Adjust sample pH to ~3 with HCl to ensure analytes are in a neutral form for efficient retention on the reversed-phase sorbent.[6]

  • Cartridge Conditioning:

    • Pass 5 mL of Ethyl Acetate through the SPE cartridge.

    • Pass 5 mL of Methanol through the cartridge.

    • Pass 5 mL of Ultrapure Water (pH 3) through the cartridge. Crucial: Do not allow the sorbent bed to go dry from this point until the sample is loaded.

  • Sample Loading:

    • Load the pre-treated 5 mL sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of Ultrapure Water to remove salts and other polar interferences.

    • Dry the cartridge thoroughly under vacuum for at least 20-30 minutes to remove all residual water, which can interfere with the subsequent derivatization step.

  • Elution:

    • Elute the trapped analytes with 2 x 4 mL aliquots of Ethyl Acetate into a clean collection tube. Allow the solvent to soak the sorbent for 1 minute before applying vacuum for each aliquot.

  • Concentration:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C. The dry residue is now ready for derivatization.

Protocol 2: Silylation Derivatization

This critical step makes the analytes suitable for GC-MS analysis.[3][7][13]

Materials:

  • Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.[3]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate

  • 2 mL GC Vials with PTFE-lined screw caps

  • Heating block or oven set to 70°C

Procedure:

  • Reconstitution: Reconstitute the dried sample extract from Protocol 1 in 100 µL of Ethyl Acetate.

  • Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the GC vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to ensure the reaction goes to completion.[8]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point for the analysis of TMS-derivatized benzophenones. Optimization may be required based on the specific instrument and column used.[5][13]

Parameter Setting Rationale
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Inlet Temperature280°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Column30m x 0.25mm ID, 0.25µm film (e.g., HP-5MS, Rxi-5Sil MS)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for these compounds.[13]
Oven ProgramInitial 70°C (hold 2 min), ramp 15°C/min to 200°C, then ramp 10°C/min to 300°C (hold 5 min)A temperature gradient to effectively separate analytes with different boiling points.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.
Ion Source Temp.230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Transfer Line Temp.290°CPrevents condensation of analytes between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM) Significantly increases sensitivity and selectivity by monitoring only characteristic ions for each target analyte.[3][14]
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, specific ions for each TMS-derivatized compound must be selected. These ions should be determined by injecting a standard and acquiring a full scan spectrum. The table below provides example ions for derivatized 2,4'-DHB.

Analyte (TMS Derivative) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
2,4'-DHB-(TMS)₂358 (M+)343 ([M-15]+)268
BP-d10 (Internal Std)19211082

Method Validation and Trustworthiness

To ensure the reliability of results, the analytical method must be validated. Key performance metrics based on similar validated methods for endocrine disruptors are summarized below.[5][7][15]

Validation Parameter Typical Acceptance Criteria
Linearity (R²) > 0.995
Recovery 70 - 120%
Precision (RSD%) < 15%
Limit of Detection (LOD) 1 - 10 ng/L (in sample)
Limit of Quantification (LOQ) 3 - 30 ng/L (in sample)

Running quality control (QC) samples at low, medium, and high concentrations alongside unknown samples is essential for ensuring the validity of each analytical batch.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound and its metabolites in biological samples. By coupling a robust solid-phase extraction clean-up with a validated silylation derivatization protocol, the inherent challenges of analyzing these polar compounds by GC-MS are effectively overcome. The detailed steps and instrument parameters serve as a reliable starting point for researchers in toxicology and drug metabolism, enabling the accurate assessment of human exposure to this important class of endocrine disruptors.

References

Application Notes and Protocols for Studying the Photostability of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Photochemical Paradox of a UV Protector

2,4'-Dihydroxybenzophenone (DHB), also known as Benzophenone-1, is a widely utilized organic compound valued for its ultraviolet (UV) absorbing properties. It serves as a crucial ingredient in sunscreens, cosmetics, and as a photostabilizer in various polymers to prevent degradation from sun exposure.[1] However, the very nature of its function—absorbing UV radiation—exposes it to potential photochemical degradation. Understanding the photostability of DHB is paramount, as its degradation can lead to a loss of UV protection and the formation of potentially harmful byproducts.[2]

This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the photostability of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature. Of particular interest is the phenomenon of self-accelerated photodegradation, where the photoproducts of DHB can themselves act as photosensitizers, quickening the degradation of the parent compound.[3]

Part 1: The Photochemical Landscape of this compound

Upon absorption of UV radiation, DHB is promoted to an excited electronic state. From this state, it can dissipate the excess energy through various photophysical and photochemical pathways. While some energy is harmlessly released as heat, other pathways can lead to chemical transformations. A key process in the photodegradation of benzophenone derivatives is the formation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[3] This occurs through intersystem crossing to an excited triplet state, which can then transfer its energy to ground-state molecular oxygen (³O₂).

Recent studies have revealed that DHB is more susceptible to photodegradation compared to other benzophenone derivatives.[4] A fascinating aspect of DHB's photochemistry is its self-accelerated degradation.[3] Certain photodegradation products, which possess an aromatic ketone structure, can act as photosensitizers, leading to the generation of more singlet oxygen.[3] This, in turn, reacts with the parent DHB, creating a feedback loop that accelerates its degradation.[3]

Identified Photodegradation Products

Several photodegradation products of DHB have been identified using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). These products are crucial to monitor as they represent the loss of the active UV-absorbing parent compound and may have different toxicological profiles. Some of the key identified photoproducts include:

  • Hydroxylated derivatives: Formed through the reaction with hydroxyl radicals.

  • (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid [3]

  • (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid [3]

  • 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid [3]

The formation of these products with increased photochemical reactivity is central to the self-accelerated degradation of DHB.[3]

Part 2: Experimental Design and Protocols

A robust study of DHB's photostability requires a meticulously planned experimental setup that adheres to international standards, such as the ICH Q1B guidelines for photostability testing of new drug substances and products.[5]

Materials and Reagents
  • This compound (DHB): Reference standard of high purity (≥98%).

  • Solvents: HPLC-grade methanol, acetonitrile, and water. The choice of solvent is critical as it can influence the degradation pathway. For instance, protic solvents like water can facilitate deprotonation of excited states, affecting the photochemical behavior.

  • Buffers: If pH control is necessary, use buffers that are transparent in the UV region of interest (e.g., phosphate buffer).

  • Internal Standard (for HPLC): A stable compound with a similar chromophore and retention time that does not interfere with DHB or its photoproducts.

  • Quenchers (for mechanistic studies):

    • Sodium azide (NaN₃): A known quencher of singlet oxygen.

    • tert-Butanol: A scavenger for hydroxyl radicals.

Instrumentation
  • Photostability Chamber: A calibrated chamber equipped with a light source that complies with ICH Q1B guidelines. This typically involves a combination of a cool white fluorescent lamp and a near-UV lamp to provide a standardized spectral distribution.[5] The chamber should also have controlled temperature and humidity. A xenon arc lamp can also be used as it closely mimics the solar spectrum.

  • UV-Vis Spectrophotometer: For monitoring changes in the absorption spectrum of DHB during irradiation.

  • High-Performance Liquid Chromatography (HPLC) System: Equipped with a photodiode array (PDA) or UV detector for the quantification of DHB and its degradation products. A C18 reversed-phase column is commonly employed for the separation of benzophenone derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) System: For the identification and structural elucidation of unknown degradation products.

Experimental Workflow

The following diagram illustrates the overall workflow for a comprehensive photostability study of DHB.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Irradiation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare DHB solution in desired solvent controls Prepare 'dark' and 'quencher' controls prep->controls expose Expose samples in photostability chamber (ICH Q1B conditions) prep->expose uv_vis UV-Vis Spectroscopy (Spectral changes) expose->uv_vis hplc HPLC-UV/PDA (Quantification) uv_vis->hplc lc_ms LC-MS (Product ID) hplc->lc_ms kinetics Calculate degradation kinetics and quantum yield lc_ms->kinetics pathway Propose degradation pathway kinetics->pathway

Caption: Experimental workflow for the photostability study of DHB.

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a stock solution of DHB (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Dilute the stock solution to the desired concentration for the experiment (e.g., 10-50 µM). The concentration should be chosen to have a sufficient absorbance at the irradiation wavelength for accurate measurements, but not so high as to cause significant inner filter effects.

  • Control Samples:

    • Dark Control: Prepare a set of samples identical to the test samples but wrap them in aluminum foil to protect them from light. These will be placed in the photostability chamber alongside the irradiated samples to account for any thermal degradation.

    • Quencher Controls (for mechanistic studies): Prepare samples containing DHB and a specific quencher (e.g., sodium azide) to investigate the role of different reactive species.

Protocol 2: Irradiation Procedure (ICH Q1B Confirmatory Study)
  • Transfer the working solutions into chemically inert and transparent containers (e.g., quartz cuvettes or vials).

  • Place the samples in the photostability chamber.

  • Position the "dark control" samples alongside the test samples.

  • Irradiate the samples according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

  • Withdraw aliquots of the samples at predetermined time intervals for analysis.

Protocol 3: Analytical Quantification by HPLC

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from its degradation products.

Parameter Condition Rationale
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)Provides good separation for moderately polar compounds like DHB and its derivatives.
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)The gradient allows for the elution of compounds with a range of polarities. Formic acid helps to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for good separation and reasonable run times.
Detection PDA detector, monitoring at the λmax of DHB (~288 nm and ~325 nm) and scanning a wider range (e.g., 200-400 nm)Monitoring at multiple wavelengths helps in detecting degradation products that may have different absorption maxima. A PDA detector provides full spectral information for each peak.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10-20 µL

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, specificity, and limit of detection/quantification according to ICH guidelines to ensure the reliability of the results.

Protocol 4: Identification of Photoproducts by LC-MS
  • Analyze the irradiated samples using an LC-MS system with the same chromatographic conditions as the HPLC method.

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ion and its fragment ions.

  • Propose elemental compositions for the degradation products based on the accurate mass data.

  • Perform MS/MS fragmentation studies to obtain structural information and propose the structures of the degradation products.

Part 3: Data Analysis and Interpretation

Degradation Kinetics

The photodegradation of DHB often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of DHB versus time.

ln([DHB]t) = -kt + ln([DHB]₀)

Where:

  • [DHB]t is the concentration of DHB at time t

  • [DHB]₀ is the initial concentration of DHB

  • k is the pseudo-first-order rate constant

The half-life (t₁/₂) of the degradation can then be calculated as:

t₁/₂ = 0.693 / k

Quantum Yield Calculation

The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical process. It is defined as the number of molecules of a substance that react for each photon of light absorbed. The determination of Φ requires the use of a chemical actinometer, a compound with a known quantum yield that is irradiated under the same conditions as the sample.

The following diagram outlines the logic for determining the quantum yield.

quantum_yield cluster_actinometer Actinometer cluster_sample DHB Sample act_irr Irradiate actinometer (known Φ_act) act_deg Measure actinometer degradation rate (k_act) act_irr->act_deg calc_flux Calculate incident photon flux (I₀) from actinometer data act_deg->calc_flux dhb_irr Irradiate DHB sample (same conditions) dhb_deg Measure DHB degradation rate (k_dhb) dhb_irr->dhb_deg calc_phi Calculate quantum yield of DHB (Φ_dhb) dhb_deg->calc_phi calc_flux->calc_phi

Caption: Logic for quantum yield determination.

Proposed Photodegradation Pathway

Based on the identified photoproducts, a degradation pathway can be proposed. The self-accelerated degradation of DHB can be visualized as follows:

degradation_pathway DHB This compound (DHB) Excited_DHB Excited State DHB DHB->Excited_DHB UV light (hν) Triplet_DHB Triplet State DHB Excited_DHB->Triplet_DHB Intersystem Crossing ROS Singlet Oxygen (¹O₂) Triplet_DHB->ROS Energy Transfer to O₂ Products Initial Photoproducts ROS->Products Reaction with DHB Sensitizing_Products Photosensitizing Photoproducts* Products->Sensitizing_Products UV light (hν) Sensitizing_Products->ROS Energy Transfer to O₂

Caption: Proposed self-accelerated photodegradation pathway of DHB.

Conclusion

The photostability of this compound is a complex process influenced by its molecular structure and the surrounding environment. The protocols and methodologies outlined in this application note provide a robust framework for a thorough investigation of its photochemical behavior. By employing standardized irradiation conditions, validated analytical methods, and a systematic approach to data analysis, researchers can gain valuable insights into the degradation kinetics, pathways, and the intriguing phenomenon of self-accelerated degradation. This knowledge is essential for the development of more stable and effective UV-protective formulations and for assessing the environmental fate of this widely used compound.

References

Application Notes & Protocols: A Comprehensive Guide to In Vitro Assessment of 2,4'-Dihydroxybenzophenone's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of 2,4'-Dihydroxybenzophenone

This compound (DHBP), also known as Benzophenone-1, is a benzophenone derivative found in various plant species, such as Garcinia xanthochymus, and is also a primary metabolite of the widely used UV-filter oxybenzone (Benzophenone-3).[1][2][3][4] Its presence in consumer products and the environment necessitates a thorough understanding of its biological effects.[3] Emerging research indicates that DHBP is not an inert molecule; it possesses a range of activities, including potential endocrine disruption, anti-inflammatory effects, and antioxidant properties.[1][2][3]

This guide provides a suite of detailed in vitro protocols designed for researchers, toxicologists, and drug development professionals to comprehensively characterize the biological activity of DHBP. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The assays described herein are fundamental for building a robust biological profile of DHBP, from its potential to interfere with hormonal pathways to its capacity to modulate inflammatory responses and mitigate oxidative stress.

Chapter 1: Foundational Assessment—Cytotoxicity Profile

Before investigating specific biological mechanisms, it is imperative to determine the concentration range at which this compound exhibits cytotoxicity. This foundational step ensures that any observed effects in subsequent mechanistic assays are not merely artifacts of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Cell Viability Assay

Scientific Rationale: This assay quantifies the mitochondrial dehydrogenase activity in living cells. These enzymes cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of a dose-dependent cytotoxicity curve and the calculation of the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).[1][5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well plate (e.g., 5,000-10,000 cells/well) attach 2. Incubate 24h for cell attachment seed->attach treat 3. Treat with serial dilutions of DHBP & Controls attach->treat incubate_treat 4. Incubate for desired period (e.g., 24, 48, 72h) treat->incubate_treat add_mtt 5. Add MTT solution (e.g., 5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate 3-4h (formazan formation) add_mtt->incubate_mtt solubilize 7. Solubilize formazan (add DMSO) incubate_mtt->solubilize read 8. Read Absorbance (e.g., 570 nm) solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Methodology:

  • Cell Culture: Seed an appropriate cell line (e.g., MCF-7, RAW 264.7, HepG2) into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of DHBP in a suitable solvent like DMSO. Create a series of serial dilutions in complete growth medium. The final DMSO concentration in the wells should be non-toxic, typically ≤ 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the DHBP dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible under a microscope.[6][7]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Mix gently on a plate shaker for 10 minutes.[1][7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the log concentration of DHBP to generate a dose-response curve and determine the IC50 value.

Data Presentation Template:

DHBP Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle)1.2500.085100
11.2350.07998.8
101.1900.09195.2
251.1500.08892.0
500.8500.06568.0
1000.4500.04336.0

Note: Data shown is for illustrative purposes only.

Chapter 2: Endocrine Activity—The Estrogenicity Profile

Benzophenone derivatives are frequently investigated as potential endocrine-disrupting chemicals (EDCs) due to their structural similarity to steroid hormones.[3] One of the most common mechanisms of endocrine disruption is the modulation of estrogen receptor (ER) activity. The E-SCREEN assay, which uses the ER-positive human breast cancer cell line MCF-7, is a gold-standard method for assessing the estrogenic potential of a compound.[8][9][10]

Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)

Scientific Rationale: The proliferation of MCF-7 cells is dependent on the activation of the estrogen receptor. Estrogenic compounds bind to ERα, initiating a signaling cascade that promotes cell cycle progression and division.[6] By measuring the increase in cell number after exposure to DHBP, we can quantify its estrogen-like activity. A key aspect of this assay is the initial hormone deprivation step, which sensitizes the cells to estrogenic stimuli.[8]

Detailed Methodology:

  • Cell Maintenance: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

  • Hormone Deprivation: To remove endogenous estrogens, switch the cells to a phenol red-free EMEM supplemented with 10% charcoal-stripped FBS for at least 72 hours before the assay. Phenol red is a weak estrogen mimic and must be excluded.[8]

  • Cell Seeding: Harvest the hormone-deprived cells and seed them into a 96-well plate at a density of 5,000 cells/well in the estrogen-free medium. Allow cells to attach for 24 hours.[7]

  • Treatment: Prepare serial dilutions of DHBP in the estrogen-free medium. Replace the medium in the wells with the DHBP dilutions. Include the following controls:

    • Vehicle Control: Medium with solvent (e.g., DMSO).

    • Positive Control: A dose-response curve of 17β-estradiol (E2) (e.g., 1 pM to 10 nM).

    • Negative Control: An anti-estrogen like Fulvestrant to confirm ER-mediation.

  • Incubation: Incubate the plate for 6-7 days to allow for sufficient cell proliferation.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the MTT assay (see Protocol 1) or by staining with crystal violet.

  • Data Analysis:

    • Calculate the fold-proliferation over the vehicle control for each concentration.

    • The estrogenic activity is often expressed as the Relative Proliferative Effect (RPE), which compares the maximal proliferation induced by DHBP to that induced by E2. RPE (%) = [(Max proliferation of DHBP - 1) / (Max proliferation of E2 - 1)] * 100

Data Presentation Template:

CompoundConcentrationFold Proliferation (vs. Vehicle)RPE (%)
17β-estradiol (E2)1 nM6.5100
DHBP1 µM1.8-
DHBP10 µM3.240
DHBP50 µM2.1 (potential toxicity)-

Note: Data shown is for illustrative purposes only.

Chapter 3: Anti-Inflammatory Potential

Recent studies have highlighted the anti-inflammatory properties of DHBP, specifically its ability to interfere with the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This pathway is critical in the innate immune response and is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria, leading to the production of pro-inflammatory mediators like nitric oxide (NO).

Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: LPS stimulation of RAW 264.7 macrophages activates the TLR4/MyD88/NF-κB signaling cascade, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of NO.[1] Anti-inflammatory compounds can inhibit this pathway at various points, resulting in decreased NO production. The amount of NO released into the culture medium can be easily quantified using the Griess reagent.

Signaling Pathway: TLR4/NF-κB Inhibition by DHBP

TLR4_Pathway cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds DHBP 2,4'-DHBP DHBP->TLR4_MD2 Inhibits Dimerization MyD88 MyD88 TLR4_MD2->MyD88 IRAK4 p-IRAK4 MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Transcription Nucleus->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO

Caption: DHBP inhibits the LPS-induced TLR4 signaling pathway.[1][2]

Detailed Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.[1]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of DHBP (determined from Protocol 1) for 2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 500 ng/mL to induce an inflammatory response. Include an unstimulated control and an LPS-only control.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite (a stable product of NO) in each sample.

    • Determine the percentage inhibition of NO production relative to the LPS-only control.

Chapter 4: Antioxidant Capacity

Phenolic compounds, characterized by hydroxyl groups on an aromatic ring, are often potent antioxidants. DHBP's structure suggests it may have the ability to scavenge free radicals, which are implicated in a wide range of diseases. The DPPH assay is a rapid and widely used in vitro method to assess the radical scavenging ability of a compound.[12][13]

Protocol 4: DPPH Radical Scavenging Assay

Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) molecule is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm.[12][14] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to a non-radical form, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[12][14]

Detailed Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and stored in the dark.[12]

    • Test Compound: Prepare serial dilutions of DHBP in methanol.

    • Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the different concentrations of DHBP, positive control, or methanol (for the blank control).[12]

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[12]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[12]

    • Plot the % Inhibition against the concentration of DHBP to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation Template:

CompoundIC50 (µg/mL)
Ascorbic Acid8.5
Trolox12.2
DHBP25.6

Note: Data shown is for illustrative purposes only. A lower IC50 value indicates higher antioxidant potency.[12]

Chapter 5: Genotoxicity Assessment

Evaluating the potential for a chemical to damage DNA is a critical component of safety assessment. Concerns have been raised about the ability of some benzophenone derivatives to cause DNA damage.[2] The Single-Cell Gel Electrophoresis, or Comet Assay, is a sensitive and versatile method for measuring DNA strand breaks in individual cells.[15][16][17]

Protocol 5: Alkaline Comet Assay

Scientific Rationale: This assay is based on the principle that small fragments of damaged DNA will migrate away from the nucleus under the influence of an electric field, whereas intact DNA will not.[16] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. The resulting DNA pattern, when stained with a fluorescent dye, resembles a "comet," with the tail containing the damaged DNA fragments. The intensity and length of the tail are proportional to the amount of DNA damage.[15] The alkaline version of the assay (pH > 13) is particularly effective at detecting single-strand breaks and alkali-labile sites.[18]

Experimental Workflow: Comet Assay

Comet_Workflow start 1. Treat cells with DHBP embed 2. Embed cells in low-melting-point agarose on a slide start->embed lyse 3. Lyse cells in high salt/detergent solution (removes membranes/proteins) embed->lyse unwind 4. DNA Unwinding (Alkaline Buffer, pH > 13) lyse->unwind electro 5. Electrophoresis (Damaged DNA migrates) unwind->electro neutralize 6. Neutralize & Stain (e.g., SYBR Green) electro->neutralize visualize 7. Visualize & Score (Fluorescence Microscopy) neutralize->visualize end Comet Image Analysis (% Tail DNA, Tail Moment) visualize->end

Caption: Step-by-step workflow of the alkaline Comet Assay.

Detailed Methodology:

  • Cell Treatment: Treat a suitable cell line (e.g., TK6 or A549) with non-toxic concentrations of DHBP for a short period (e.g., 3-24 hours).[18] A positive control (e.g., H₂O₂) must be included.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (high salt and detergent, e.g., Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) and let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, wash them in a neutralization buffer, and stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

  • Scoring and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use specialized image analysis software to score at least 50-100 randomly selected comets per slide.

    • Key parameters include: % DNA in the tail, tail length, and Olive Tail Moment (a combined measure of tail length and intensity).

Conclusion

The protocols detailed in this guide provide a robust framework for the multi-faceted in vitro evaluation of this compound. By systematically assessing cytotoxicity, endocrine activity, anti-inflammatory potential, antioxidant capacity, and genotoxicity, researchers can build a comprehensive biological and toxicological profile of the compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a clearer understanding of DHBP's interactions with biological systems and informing future risk assessment and drug development efforts.

References

The Synthetic Versatility of 2,4'-Dihydroxybenzophenone: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organic synthesis, the strategic selection of intermediates is paramount to the elegant and efficient construction of complex molecular architectures. Among these, 2,4'-Dihydroxybenzophenone (DHBP) emerges as a highly versatile and valuable building block. While historically recognized for its utility as a UV absorber and stabilizer in polymer chemistry, its application as a pivotal intermediate in the synthesis of pharmaceuticals and other bioactive molecules is a field of burgeoning interest.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of DHBP's synthetic utility, offering detailed protocols and expert insights into its application.

Physicochemical Properties and Strategic Advantages

This compound is a white to light-yellow crystalline solid with a melting point in the range of 142-147°C.[3][4] Its structure, featuring a benzophenone core with hydroxyl groups at the 2 and 4' positions, bestows upon it a unique combination of reactivity and stability. The hydroxyl groups offer nucleophilic sites for a variety of chemical transformations, while the diaryl ketone framework provides a rigid scaffold that is prevalent in many biologically active compounds.[5][6]

PropertyValueReference
Molecular FormulaC₁₃H₁₀O₃[1]
Molar Mass214.22 g/mol [7]
Melting Point142-147 °C[3][4]
SolubilitySoluble in ethanol, ether, acetone; sparingly soluble in water.[1][3]

The strategic placement of the hydroxyl groups allows for selective functionalization, enabling the synthesis of a diverse library of derivatives. The 2-hydroxyl group, ortho to the carbonyl, can participate in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. This subtle feature can be exploited by the discerning chemist to direct the course of a reaction.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The utility of this compound as a synthetic intermediate is primarily realized through reactions targeting its hydroxyl groups and the aromatic rings. Here, we present detailed protocols for key transformations, emphasizing the rationale behind the experimental choices.

O-Alkylation and O-Arylation: Accessing a Diverse Chemical Space

The hydroxyl groups of DHBP are readily alkylated or arylated to produce ethers, a common modification in drug design to modulate lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 1: Synthesis of 2-Hydroxy-4'-methoxybenzophenone

This protocol details the selective methylation of the 4'-hydroxyl group, a common precursor for various UV absorbers.[3]

Materials:

  • This compound (1.0 eq)

  • Dimethyl sulfate (DMS) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (solvent)

Procedure:

  • To a solution of this compound in acetone, add potassium carbonate.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired product.

Expert Insight: The choice of a relatively weak base like K₂CO₃ and a polar aprotic solvent like acetone favors the selective alkylation of the more acidic 4'-hydroxyl group. The 2-hydroxyl group's acidity is slightly diminished due to intramolecular hydrogen bonding with the carbonyl oxygen. For exhaustive methylation, a stronger base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) would be employed.

Williamson_Ether_Synthesis DHBP This compound Solvent Acetone (Solvent) Intermediate Phenoxide Intermediate DHBP->Intermediate + Base Base K₂CO₃ DMS Dimethyl Sulfate (DMS) Product 2-Hydroxy-4'-methoxybenzophenone Intermediate->Product + DMS caption Williamson Ether Synthesis Workflow

Figure 1: Williamson Ether Synthesis Workflow
Acylation Reactions: Synthesis of Ester Derivatives

Esterification of the hydroxyl groups is another common strategy to create prodrugs or modify the pharmacokinetic profile of a lead compound.

Protocol 2: Synthesis of 4'-Benzoyloxy-2-hydroxybenzophenone

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (solvent and base)

Procedure:

  • Dissolve this compound in pyridine at 0 °C.

  • Slowly add benzoyl chloride to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold 1M HCl to neutralize the pyridine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insight: Pyridine serves a dual role as a solvent and a base to neutralize the HCl generated during the reaction. The use of an ice bath during the addition of the acylating agent is crucial to control the exothermic reaction.

Application in the Synthesis of Bioactive Molecules

The true power of this compound as an intermediate is demonstrated in its application in the synthesis of complex molecules with significant biological activity.

Synthesis of Anti-inflammatory Agents

Recent studies have highlighted the potential of this compound derivatives as potent anti-inflammatory agents.[8] One study demonstrated that this compound itself can alleviate lipopolysaccharide (LPS)-induced systemic inflammation by targeting the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 2 (MD2) complex and reducing mitochondrial reactive oxygen species (mtROS) production.[8]

Anti_inflammatory_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 activates mtROS Mitochondrial ROS Production TLR4_MD2->mtROS induces DHBP This compound DHBP->TLR4_MD2 inhibits Inflammation Inflammatory Response mtROS->Inflammation triggers caption Anti-inflammatory Mechanism of DHBP

Figure 2: Anti-inflammatory Mechanism of DHBP
Precursor for Anticancer Agents

The benzophenone scaffold is a well-established pharmacophore in the design of anticancer agents.[5][6] Derivatives of dihydroxybenzophenone have been synthesized and evaluated for their cytotoxic activities. For instance, hydrazone derivatives of 4,4'-dihydroxybenzophenone have shown promising anticancer properties.[9] While this specific example uses a different isomer, the synthetic principles are transferable to this compound, opening avenues for the creation of novel anticancer drug candidates.

Conceptual Synthetic Route to a Hydrazone Derivative:

  • Synthesis of 2,4'-Dimethoxybenzophenone: Utilize an exhaustive methylation protocol on this compound.

  • Hydrazinolysis: React the dimethoxy derivative with hydrazine hydrate to form the corresponding hydrazone.

  • Condensation: Further react the hydrazone with a substituted aldehyde or ketone to generate a diverse library of Schiff base derivatives for biological screening.

Greener Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound. A notable example involves the use of benzoic anhydride and resorcinol with a recyclable bismuth chloride (BiCl₃) or a composite zeolite catalyst in ethanol.[10] This approach avoids the use of hazardous reagents like benzoyl chloride and corrosive Friedel-Crafts catalysts.

Protocol 3: Green Synthesis of this compound [10]

Materials:

  • Resorcinol (2.0 eq)

  • Benzoic anhydride (1.0 eq)

  • Bismuth(III) chloride (BiCl₃) (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Prepare a saturated solution of resorcinol in ethanol at 60 °C.

  • Prepare a saturated solution of benzoic anhydride in ethanol at 60 °C.

  • In a reaction vessel, add the catalyst (BiCl₃) to the resorcinol solution and stir.

  • Dropwise, add the benzoic anhydride solution to the mixture.

  • Maintain the reaction at 60-80 °C with reflux for 2.5-4.5 hours.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Filter the solid product and recrystallize from an ethanol/water mixture to obtain pure this compound.

Expert Insight: This method offers several advantages, including the use of less toxic reagents, a recyclable catalyst, and a simpler work-up procedure, making it a more sustainable alternative to traditional methods.[10] The reported yields for this process are high, often exceeding 90%.[10]

Conclusion and Future Outlook

This compound has transcended its traditional role as a simple UV stabilizer to become a cornerstone intermediate in modern organic synthesis. Its inherent reactivity, coupled with the development of innovative and sustainable synthetic methods, has solidified its position as a valuable tool for chemists in academia and industry. The continued exploration of its derivatives is poised to unlock new therapeutic agents and advanced materials, underscoring the enduring importance of this versatile molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4'-Dihydroxybenzophenone (2,4'-DHBP). This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this valuable chemical intermediate. By understanding the underlying chemical principles, you can significantly improve yield, minimize side-product formation, and streamline purification.

Overview of Synthetic Pathways

The synthesis of this compound, a key intermediate for pharmaceuticals and UV absorbers, is most commonly achieved via two primary electrophilic aromatic substitution pathways: the Fries Rearrangement and Friedel-Crafts Acylation .[1][2] The choice of pathway often depends on the available starting materials, desired purity, and scalability. Both methods, however, present unique challenges that can impact reaction yield and product quality.

The diagram below illustrates the general workflow for a successful synthesis, highlighting critical control points that are addressed in this guide.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a problem-solution format. Understanding the causality behind each problem is key to effective troubleshooting.

Problem 1: Low or No Yield of the Desired 2,4'-Isomer

Symptoms:

  • TLC or HPLC analysis shows a high concentration of unreacted starting materials.

  • The isolated product mass is significantly lower than the theoretical yield.

Potential Causes & Corrective Actions:

Potential CauseScientific Explanation & Solution
Inactive Catalyst Lewis acids like AlCl₃ or ZnCl₂ are highly hygroscopic.[3] Moisture deactivates the catalyst by hydrolysis, preventing the formation of the critical acylium ion intermediate. Solution: Ensure the Lewis acid catalyst is fresh and handled under strictly anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). Use freshly distilled, anhydrous solvents.
Suboptimal Temperature The Fries rearrangement is temperature-dependent. Low temperatures favor the para-isomer (4-hydroxyacetophenone from phenyl acetate), while high temperatures favor the ortho-isomer.[4] While 2,4'-DHBP involves intermolecular acylation, temperature control remains crucial for reaction rate and selectivity. Solution: For Friedel-Crafts acylations, maintain a low temperature (0-5 °C) during the addition of the Lewis acid and acylating agent to control the initial exothermic reaction. Afterward, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.[5] Optimize the temperature profile for your specific system.
Insufficient Catalyst Loading In Friedel-Crafts reactions, the Lewis acid coordinates with both the acyl chloride and the hydroxyl groups of the phenol and the product. This requires using more than a catalytic amount.[6] Solution: At least one equivalent of the Lewis acid is required for the acylating agent. For phenolic substrates, additional equivalents are needed to account for coordination to the hydroxyl groups. A molar ratio of 1.2 to 1.5 equivalents of AlCl₃ relative to the limiting reagent is a common starting point.[7]
Poor Reagent Purity The purity of starting materials like phenol, 4-hydroxybenzoic acid, or their derivatives is paramount. Contaminants can interfere with the catalyst or lead to unwanted side reactions. Solution: Use high-purity, recrystallized, or distilled starting materials. Verify purity by melting point or spectroscopic methods before starting the reaction.
Problem 2: Excessive Formation of Side Products (e.g., 2,2'-Isomer, Xanthenes)

Symptoms:

  • The product is an oily mixture or fails to crystallize properly.

  • The purified product has a low melting point.

  • The product appears discolored (orange, red, or brown).[8]

Potential Causes & Corrective Actions:

Potential CauseScientific Explanation & Solution
High Reaction Temperature As mentioned, higher temperatures can alter the regioselectivity of the acylation, favoring the formation of the thermodynamically more stable ortho-isomer (2,2'-DHBP) in some systems. High temperatures can also promote the formation of colored impurities like xanthenes from the reaction of resorcinol.[8] Solution: Implement strict temperature control. Perform reagent additions at low temperatures (0-5 °C) and maintain the reaction at the lowest effective temperature.
Incorrect Order of Addition The sequence of reagent addition is critical in Friedel-Crafts reactions. Adding the phenol to a pre-formed acylium ion complex generally provides better selectivity. Solution: A standard and effective procedure is to first form a complex between the Lewis acid and the acyl chloride in an anhydrous solvent. Then, add the phenol solution dropwise at a controlled temperature.
Use of Phase Transfer Catalysts When reacting immiscible reagents like benzotrichloride and resorcinol in an aqueous medium, phase transfer catalysts are crucial for bringing the reactants together and can significantly improve yield and purity, preventing side reactions like xanthene formation.[9][10] Solution: Introduce a phase transfer catalyst such as octadecyltrimethylammonium bromide. This can shuttle the resorcinol from the aqueous phase to the organic phase (benzotrichloride), promoting the desired reaction over side reactions.[10]
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The crude product is a dark, viscous oil.

  • Recrystallization yields are very low or the product remains impure.

  • The final product is off-white, yellow, or orange-red.[8]

Potential Causes & Corrective Actions:

Potential CauseScientific Explanation & Solution
Incomplete Quenching The reaction must be properly quenched to decompose the aluminum chloride-ketone complex and separate the catalyst from the product. Solution: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum salts and protonates the phenoxide, making the product insoluble in the aqueous layer and easier to extract.
Presence of Colored Impurities Orange-red impurities, often identified as 6-hydroxy-9-phenyl-3H-xanthen-3-one, can form, especially when using resorcinol at elevated temperatures.[8] Solution: A specialized purification technique involves dissolving the crude product in an aqueous alkaline solution (pH 8.5-9.0) and treating it with sodium hydrosulfite at 70-100 °C. This reduces the colored impurities, which can then be removed upon precipitation of the desired product by acidification.[8] Treatment with activated carbon in a suitable solvent (e.g., acetone) before final recrystallization can also remove color.[8]
Suboptimal Recrystallization Solvent The choice of solvent is critical for effective purification by recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Solution: An ethanol-water mixture is often effective for recrystallizing dihydroxybenzophenones.[11] Experiment with different solvent ratios to optimize recovery and purity. Vacuum distillation of the crude product can also be a highly effective purification method for achieving high purity and removing color.[3][12]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: Friedel-Crafts Acylation or Fries Rearrangement? A1: Friedel-Crafts acylation of a phenol with an appropriate benzoyl chloride is often more direct and higher yielding. For example, reacting phenol with 4-hydroxybenzoyl chloride can yield 2,4'-DHBP. The Fries rearrangement of 4-hydroxyphenyl benzoate is also a viable route, but can sometimes lead to mixtures of ortho and para products and may require harsher conditions.[4][13]

Q2: How can I effectively monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. Spot the reaction mixture alongside the starting material standards. The reaction is complete when the starting material spot has disappeared and a new, more polar product spot is dominant. HPLC can be used for more quantitative analysis.

Q3: What are the primary safety concerns when running this synthesis? A3: The primary hazards are associated with the reagents:

  • Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acyl Chlorides (e.g., Benzoyl Chloride): Corrosive and lachrymatory. Always handle in a fume hood.

  • Solvents: Many solvents used (e.g., nitrobenzene, dichloromethane) are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Q4: Can alternative catalysts be used instead of AlCl₃? A4: Yes, other Lewis acids like ZnCl₂ or ferric chloride (FeCl₃) can be used, although they are generally less reactive than AlCl₃.[9][14] Brønsted acids and zeolites have also been reported as catalysts, sometimes offering advantages in terms of handling and waste disposal.[13]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a general procedure for the synthesis of a dihydroxybenzophenone via Friedel-Crafts acylation. Note: This is a representative protocol and should be adapted and optimized for the specific target isomer and scale.

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Procedure:

  • Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.

  • Electrophile Generation: Add 4-hydroxybenzoyl chloride (1.0 eq) dissolved in the anhydrous solvent to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes.

  • Acylation: After stirring the mixture for an additional 30 minutes, add a solution of phenol (1.1 eq) in the anhydrous solvent dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates the consumption of the starting materials.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a 1:1 mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound.

References

Technical Support Center: Purification of Crude 2,4'-Dihydroxybenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 2,4'-Dihydroxybenzophenone via recrystallization. It is structured in a question-and-answer format to directly address common issues, explaining the underlying scientific principles and offering field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My crude this compound is an off-white to yellowish solid. Is this normal, and what are the likely impurities?

Yes, it is common for crude this compound to appear as a white or light yellow crystalline powder.[1][2] The coloration is often indicative of impurities. The specific impurities will depend on the synthetic route used, but common contaminants include:

  • Unreacted Starting Materials: Such as resorcinol and benzoyl chloride or benzotrichloride.[3][4]

  • Isomeric By-products: Positional isomers like 4,4'-Dihydroxybenzophenone can form, especially in Friedel-Crafts or Fries rearrangement reactions.[5]

  • Colored Impurities: Orange-red impurities, identified as 6-hydroxy-9-phenyl-3H-xanthen-3-one, can arise from the reaction of benzotrichloride with resorcinol.[3] Polynuclear aromatic compounds can also contribute to discoloration.[5]

  • Solvent Residues: Residual solvents from the synthesis reaction.

The goal of recrystallization is to selectively crystallize the desired this compound, leaving these impurities behind in the solvent.

FAQ 2: What is the best solvent system for the recrystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, mixed solvent systems are often effective.

A commonly used and effective system is a mixture of ethanol and water .[6] this compound is readily soluble in hot ethanol and much less soluble in cold water. This differential solubility allows for efficient crystallization upon cooling. Other polar solvents like methanol, ethyl acetate, and methyl ethyl ketone also show good solubility for this compound and can be used in mixed solvent systems with an anti-solvent like water.[7][8]

Rationale: The two hydroxyl groups on the benzophenone backbone allow for hydrogen bonding with polar protic solvents like ethanol and water, influencing its solubility.[2][9]

FAQ 3: What is the expected melting point of pure this compound?

The reported melting point for pure this compound is generally in the range of 142-147 °C .[1][7] A broad or depressed melting point of your recrystallized product is a strong indicator of remaining impurities.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem 1: The crude material "oils out" instead of dissolving or crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[10] This is a common issue, particularly when the solution is highly concentrated or when the boiling point of the solvent is close to the melting point of the solute-impurity mixture.

Causality and Troubleshooting Steps:

  • Solution is too concentrated: The saturation point is reached at a temperature above the melting point of your compound.

    • Solution: Add a small amount of the hot primary solvent (e.g., ethanol) to the mixture to ensure complete dissolution before proceeding with cooling.[10]

  • Cooling rate is too fast: Rapid cooling can cause the compound to precipitate as an oil before it has a chance to form an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Only after it has reached room temperature should you consider further cooling in an ice bath.[10]

  • Inappropriate solvent system: The chosen solvent may not be ideal for your specific impurity profile.

    • Solution: Consider a different solvent combination. If using ethanol-water, try adjusting the ratio. Alternatively, explore other solvent systems like methanol-water or acetone-water.[11]

Experimental Workflow for Addressing "Oiling Out"

Caption: Troubleshooting workflow for "oiling out".

Problem 2: Very low or no crystal formation upon cooling.

This is a frustrating but common issue, often stemming from using too much solvent or the solution being supersaturated.[12][13]

Causality and Troubleshooting Steps:

  • Excess solvent: If too much solvent is used, the solution will not be saturated enough for crystallization to occur even at low temperatures.[12][14]

    • Solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to rapid crashing out of the solid. Periodically remove from heat and allow to cool to check for crystal formation.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal nucleation has not been initiated.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[13][14]

    • Solution 2: Seeding. Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This provides a template for further crystal growth.[10][14]

    • Solution 3: Flash cooling. Briefly placing the flask in an ice bath for a few minutes can sometimes induce nucleation. However, be prepared for potentially smaller crystals to form.

Problem 3: The recrystallized product is still colored.

If your final product retains a yellowish or orange tint, it indicates that colored impurities have co-crystallized with your product.

Causality and Troubleshooting Steps:

  • Inefficient removal of colored impurities: The chosen solvent system may not be effective at leaving the colored impurities in the mother liquor.

    • Solution 1: Activated Charcoal Treatment. Activated charcoal has a high surface area and can adsorb colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Use charcoal sparingly as it can also adsorb some of your desired product, potentially lowering the yield.[10]

    • Solution 2: Second Recrystallization. A second recrystallization of the purified product can significantly improve its purity and color.[10]

    • Solution 3: Chemical Treatment for Specific Impurities. For the orange-red xanthene impurities, a chemical treatment may be necessary. A patented method involves dissolving the crude product in a slightly alkaline aqueous solution (pH 7.5-9.0) and treating it with a reducing agent like sodium hydrosulfite at 70-100°C.[3]

Data Summary Table

ParameterRecommended Value/RangeRationale
Melting Point 142-147 °CA sharp melting point in this range indicates high purity.[1][7]
Appearance White to light yellow crystalline powderThe crude product is often colored; successful recrystallization should yield a lighter-colored product.[1][2]
Primary Solvent Ethanol or MethanolGood solubility at high temperatures.[7][8]
Anti-Solvent WaterPoor solubility at low temperatures, induces crystallization.[6]
Ethanol:Water Ratio ~4:1 (v/v)A good starting point, may need optimization based on crude purity.[6]

Section 3: Detailed Experimental Protocol

This protocol outlines a standard procedure for the recrystallization of crude this compound using an ethanol-water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate with gentle swirling or stirring. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[12]

  • Hot Filtration (Optional, if insoluble impurities are present):

    • If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask. This step prevents premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[10]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as used for recrystallization) to remove any remaining mother liquor. Using ice-cold solvent minimizes the loss of your purified product.[12]

  • Drying:

    • Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a low-temperature vacuum oven.

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimum hot ethanol A->B C Hot Filtration (optional) B->C D Slow cooling to room temp. C->D E Cool in ice bath D->E F Vacuum Filtration E->F G Wash with ice-cold solvent F->G H Dry crystals G->H I Pure this compound H->I

Caption: General workflow for the recrystallization of this compound.

Section 4: Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound may cause serious eye irritation. In case of eye contact, rinse cautiously with water for several minutes.

  • Avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.[15][16]

References

troubleshooting guide for 2,4'-Dihydroxybenzophenone synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4'-Dihydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important UV absorber and chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal chemistry behind the troubleshooting steps.

Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of resorcinol is failing or giving a very low yield. What is happening?

A1: This is a classic and frequent challenge when acylating highly activated phenolic compounds like resorcinol. The primary issues are twofold: competitive O-acylation and Lewis acid catalyst deactivation.[1][2]

  • Competitive O-Acylation: Phenols are bidentate nucleophiles. The lone pairs on the phenolic oxygen can attack the acylating agent, leading to the formation of a phenyl ester (O-acylation). This pathway is often kinetically favored over the desired C-acylation on the aromatic ring, which forms the target hydroxyaryl ketone.[1][3]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is crucial for activating the acylating agent. However, the lone pair of electrons on the phenolic hydroxyl group can coordinate with the Lewis acid.[1][2] This complexation deactivates the catalyst. Furthermore, the resulting complex is strongly electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution, drastically reducing the yield of the C-acylated product.[1]

Q2: How can I favor the desired C-acylation over O-acylation?

A2: The key is to manipulate the reaction conditions to favor the thermodynamically more stable C-acylated product. This is typically achieved by using a method that allows for an in-situ Fries Rearrangement .

The Fries rearrangement is a reaction that converts the kinetically favored O-acylated ester into the C-acylated hydroxy ketone.[4] This is accomplished by using a stoichiometric excess of a strong Lewis acid (like AlCl₃) or by running the reaction at higher temperatures. The excess catalyst coordinates to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product.[1][5]

dot graph Fries_Rearrangement_Concept { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Resorcinol [label="Resorcinol + Acyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylation [label="O-Acylated Ester\n(Kinetic Product)", fillcolor="#FBBC05", fontcolor="#202124"]; C_Acylation [label="this compound\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Lewis Acid\n(e.g., AlCl₃)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Resorcinol -> O_Acylation [label="Fast, Low Temp."]; O_Acylation -> C_Acylation [label="Fries Rearrangement\n(Excess Lewis Acid, Higher Temp.)", color="#EA4335", fontcolor="#202124"]; Catalyst -> O_Acylation [style=dashed, arrowhead=tee]; Catalyst -> C_Acylation [style=dashed, arrowhead=open]; } caption { label = "Fig 1: O-Acylation vs. C-Acylation Pathways."; fontsize = 9; } dot

Q3: My final product is a persistent yellow or orange-red color. What are these impurities and how can they be removed?

A3: Discoloration in crude this compound is common and often indicates the presence of byproducts like xanthenes or resorcinol-benzein colorants, especially when using benzotrichloride as a reactant.[6][7] Purification can be achieved through several methods:

  • Recrystallization: A standard method using a suitable solvent system, such as an ethanol-water mixture, can effectively remove many impurities.[8][9]

  • Alkaline Treatment with Sodium Hydrosulfite: A patented and highly effective method involves dissolving the crude product in an aqueous alkaline solution (pH > 7.5) and treating it with sodium hydrosulfite at an elevated temperature (70-100°C).[10] This process reduces and removes the colored impurities, which can then be filtered off after precipitating the purified product by acidification.[10]

  • Vacuum Distillation: For large-scale synthesis, purification by vacuum distillation at high temperatures (150-250°C) and low pressures (0.001-60 mm Hg) can yield a highly pure, white crystalline product.[11]

Troubleshooting Guide
Problem 1: Low or No Product Yield
Potential Cause Explanation & Suggested Solution
Moisture in Reagents/Glassware Lewis acid catalysts like AlCl₃ react violently with water, which deactivates them. Ensure all glassware is oven-dried and reagents (especially solvents) are anhydrous.
Insufficient Lewis Acid For phenolic substrates, more than a stoichiometric amount of Lewis acid is required. At least 2-3 equivalents are often necessary to overcome catalyst deactivation by the hydroxyl groups and to promote the Fries rearrangement from the O-acylated intermediate.[1]
Reaction Temperature Too Low While low temperatures can favor para-substitution in some Fries rearrangements, they may also be insufficient to drive the rearrangement from the kinetic O-acylated product to the desired C-acylated product.[4] A temperature optimization study may be required.
Incorrect Order of Addition Always add the Lewis acid to the resorcinol/solvent mixture before adding the acylating agent (e.g., benzoyl chloride). This allows the catalyst to complex with the phenol first.

dot graph Low_Yield_Troubleshooting { graph [rankdir = "TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

} caption { label = "Fig 2: Workflow for Troubleshooting Low Reaction Yield."; fontsize = 9; } dot

Problem 2: TLC/NMR Analysis Shows Multiple Products
Potential Cause Explanation & Suggested Solution
Mixture of Isomers The Fries rearrangement can produce both ortho and para isomers. The ratio is highly dependent on reaction conditions.[1] Lower temperatures tend to favor the para-product (thermodynamic control), while higher temperatures favor the ortho-product (kinetic control, due to a stable bidentate complex with the catalyst).[4] Analyze your conditions; a change in temperature or solvent polarity may be needed to favor the desired isomer.
Presence of O-Acylated Byproduct If insufficient catalyst was used or the reaction was not heated enough, the O-acylated ester may be present as a major byproduct.[1] This can sometimes be converted to the desired product by re-subjecting the crude mixture to the reaction conditions with additional Lewis acid.
Unreacted Starting Material Incomplete reaction can leave resorcinol or the acylating agent in the final mixture. Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time or slightly increasing the temperature.

Table 1: Effect of Reaction Conditions on Fries Rearrangement Regioselectivity

Condition Effect on Isomer Ratio Rationale
Low Temperature Favors para-isomerThermodynamic product formation is favored.[1][4]
High Temperature Favors ortho-isomerKinetic product formation is favored; the ortho-product forms a more stable bidentate complex with the Lewis acid catalyst.[1][4]
Non-polar Solvents Favors ortho-isomerFavors the intramolecular rearrangement pathway.[4]
Polar Solvents Favors para-isomerIncreased solvent polarity favors the intermolecular pathway, leading to the para product.[4]
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement of Phenyl Benzoate (Illustrative)

This protocol illustrates the general principle. For this compound, one would start with resorcinol and benzoyl chloride, generating the ester in situ.

  • Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add resorcinol (1.0 eq.) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cooling: Cool the flask in an ice-water bath to 0-5°C.

  • Catalyst Addition: Under a nitrogen atmosphere, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃, 2.5 eq.). Caution: This is an exothermic reaction that will release HCl gas. Ensure the system is well-ventilated and vented through a gas trap (e.g., a bubbler with mineral oil or a basic solution).

  • Reagent Addition: Once the catalyst has been added and the mixture is homogeneous, slowly add benzoyl chloride (1.05 eq.) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then slowly heat to 60-70°C and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back down to 0-5°C. Very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Crude this compound[10]
  • Dissolution: Take the crude, colored product and dissolve it in an aqueous solution of sodium carbonate or sodium hydroxide, adjusting the pH to between 8.5 and 9.0. Use approximately 10 parts of the aqueous alkaline solution for every 1 part of crude product.[10]

  • Reduction of Impurities: Heat the alkaline solution to 70-80°C. Add sodium hydrosulfite (approx. 0.05 parts by weight per part of crude product) and stir at this temperature for 30-60 minutes.[10] The dark color should fade.

  • Precipitation: Cool the solution and slowly acidify with a mineral acid (e.g., HCl) until the pH is acidic, which will precipitate the purified this compound.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product under vacuum. The result should be a pale yellow or off-white solid.[10]

References

common impurities in commercial 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,4'-Dihydroxybenzophenone (CAS: 131-56-6), a critical raw material and intermediate in the synthesis of ultraviolet (UV) absorbers and other pharmaceutical agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of commercial this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and why are they present?

A1: The purity of commercial this compound is largely dependent on the synthetic route employed. Common impurities can be categorized as residual starting materials, byproducts from side reactions, and degradation products.

  • Residual Starting Materials: Depending on the synthesis method, these can include resorcinol, benzoyl chloride, benzotrichloride, benzoic acid, or benzonitrile.[1][4][5] Incomplete reactions or inefficient purification can lead to their presence in the final product.

  • Synthesis Byproducts:

    • Isomeric Impurities: The Fries rearrangement of phenyl p-hydroxybenzoate, a potential route, can yield a mixture of ortho and para isomers, namely 2-hydroxybenzophenone and 4-hydroxybenzophenone.[6][7][8] Similarly, Friedel-Crafts acylation can also lead to different isomers.

    • 6-hydroxy-9-phenyl-3H-xanthen-3-one: This is a significant orange-red colored impurity, often formed when resorcinol is reacted with benzotrichloride, benzoyl chloride, or benzonitrile.[4] Its presence is a key indicator of certain synthetic pathways and can be particularly problematic due to its color.

    • Unreacted Intermediates: In multi-step syntheses, such as the Hoesch reaction, intermediate imine species may not fully hydrolyze, leading to their presence in the final product.[9]

  • Degradation Products: this compound can undergo photodegradation, especially under UV exposure, leading to the formation of various photoactive products.[10][11] These products can include aromatic ketones that may interfere with subsequent reactions or applications.[10][11]

Q2: How can I assess the purity of my this compound sample?

A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying this compound and separating it from its impurities. A reversed-phase C18 column with a UV detector is typically used.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.

  • Melting Point Analysis: A sharp melting point close to the literature value (142-147°C) is a good indicator of high purity.[1] A broad melting range suggests the presence of impurities.

  • Visual Inspection: The presence of a pink or orange-red cast can indicate contamination with impurities like 6-hydroxy-9-phenyl-3H-xanthen-3-one.[4] High-purity this compound should be a white or light yellow crystalline powder.[1]

Q3: What are the potential impacts of these impurities on my downstream applications?

A3: The presence of impurities can have significant consequences:

  • Inaccurate Stoichiometry: Residual starting materials will lead to incorrect molar calculations for subsequent reactions, affecting yield and purity of the desired product.

  • Side Reactions: Reactive impurities can participate in unintended side reactions, leading to a complex product mixture and difficult purification.

  • Discoloration: Colored impurities, such as 6-hydroxy-9-phenyl-3H-xanthen-3-one, can impart undesirable color to the final product, which is particularly problematic in applications like coatings and plastics where clarity is essential.[4]

  • Alteration of Photochemical Properties: For applications utilizing the UV-absorbing properties of this compound derivatives, impurities can alter the absorption spectrum and reduce the overall efficacy of the UV stabilizer.

  • Toxicity and Regulatory Concerns: In pharmaceutical applications, unidentified impurities can pose significant safety risks and create regulatory hurdles.

Section 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My final product after a reaction with this compound is discolored (pinkish or orange).
Potential Cause Troubleshooting Step Scientific Rationale
Presence of 6-hydroxy-9-phenyl-3H-xanthen-3-one impurity in the starting material. 1. Analyze the starting material: Use HPLC-UV/Vis to check for a characteristic absorption of the colored impurity. 2. Purify the starting material: Perform a purification step as described in the "Purification Protocol" section below.This orange-red impurity is a common byproduct of certain synthetic routes and is highly colored.[4] Its removal is crucial for obtaining a colorless final product.
Degradation of this compound during the reaction. 1. Protect the reaction from light: Conduct the reaction in an amber glass vessel or wrap the reaction flask in aluminum foil. 2. Lower the reaction temperature: If the reaction conditions allow, reducing the temperature can minimize thermal degradation.This compound is susceptible to photodegradation, which can generate colored byproducts.[10][11]
Problem 2: The yield of my reaction is consistently lower than expected.
Potential Cause Troubleshooting Step Scientific Rationale
Inaccurate quantification of the this compound starting material due to impurities. 1. Determine the purity of the starting material: Use a quantitative method like HPLC with a calibrated standard curve to determine the exact percentage of this compound. 2. Adjust the stoichiometry: Base your reaction calculations on the determined purity of the starting material, not just the bulk weight.Impurities contribute to the total weight of the starting material, leading to an overestimation of the active reactant if not accounted for.
Presence of unreactive isomeric impurities. 1. Identify isomeric impurities: Use analytical techniques like GC-MS or NMR to identify the presence of isomers such as 4,4'-dihydroxybenzophenone. 2. Source higher purity starting material: If significant isomeric impurities are present, consider purchasing a higher grade of this compound.Isomeric impurities may have different reactivity or may not participate in the desired reaction at all, thus lowering the overall yield of the target product.

Section 3: Key Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a standardized method for determining the purity of this compound.[12][13][14]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 mm × 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • This compound analytical standard (≥99% purity)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol and water (3:1, v/v) containing 3% acetic acid. The pH should be approximately 3.40.[13][14]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound analytical standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in the mobile phase to a similar concentration as the highest calibration standard.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 290 nm.[12][13][14]

    • Inject the calibration standards and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the commercial sample.

Protocol 2: Purification of Crude this compound

This protocol is effective for removing colored impurities, particularly 6-hydroxy-9-phenyl-3H-xanthen-3-one.[4]

Reagents:

  • Crude this compound

  • Sodium hydroxide solution (e.g., 1 M)

  • Sodium hydrosulfite

  • Hydrochloric acid (e.g., 1 M)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the crude this compound in an aqueous alkaline solution (e.g., sodium hydroxide solution) to achieve a pH of at least 7.5 (preferably 8.5-9.0).[4]

  • Reduction of Impurity: Heat the solution to 70-100°C and add sodium hydrosulfite (at least 0.05 parts by weight per part of crude material).[4] Stir for at least 10 minutes. This step reduces the colored xanthene impurity to a more soluble, less colored form.

  • Precipitation: Cool the solution and carefully acidify with hydrochloric acid to precipitate the purified this compound.

  • Isolation and Washing: Filter the precipitate and wash thoroughly with deionized water to remove any residual salts and impurities.

  • Drying: Dry the purified product under vacuum.

Section 4: Visualizing Impurity Formation

The following diagram illustrates a simplified potential pathway for the formation of the common colored impurity, 6-hydroxy-9-phenyl-3H-xanthen-3-one, during the synthesis of this compound from resorcinol and a benzoyl source.

G Resorcinol Resorcinol Intermediate Acylation Intermediate Resorcinol->Intermediate Reaction Benzoyl_Source Benzoyl Source (e.g., Benzoyl Chloride) Benzoyl_Source->Intermediate Product This compound (Desired Product) Impurity 6-hydroxy-9-phenyl-3H-xanthen-3-one (Colored Impurity) Intermediate->Product Main Pathway Side_Reaction Side Reaction (e.g., Excess Resorcinol) Intermediate->Side_Reaction Undesired Pathway Side_Reaction->Impurity

Caption: Potential pathway for impurity formation.

Section 5: Summary of Analytical Techniques

Technique Primary Use Key Parameters Advantages Limitations
HPLC-UV Purity assessment and quantificationMobile phase composition, flow rate, detection wavelength (290 nm)High accuracy, precision, and sensitivity for quantitative analysis.[12][13][14]May not identify all co-eluting impurities without a mass spectrometer detector.
GC-MS Identification of volatile and semi-volatile impuritiesColumn type, temperature program, ionization modeExcellent for identifying unknown volatile compounds and residual solvents.Not suitable for non-volatile or thermally labile compounds.
Melting Point Preliminary purity checkMelting rangeSimple, fast, and inexpensive indicator of purity.Not quantitative and can be affected by polymorphic forms.

References

Technical Support Center: Optimizing HPLC Separation of 2,4'-Dihydroxybenzophenone and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2,4'-Dihydroxybenzophenone and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method development, optimization, and troubleshooting. Here, we will delve into the causality behind experimental choices to empower you with the knowledge to overcome common challenges in separating these structurally similar compounds.

Troubleshooting Guide: Resolving Common Separation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My this compound peak is co-eluting with an isomeric impurity. What is the first and most effective step to improve resolution?

A1: The most immediate and impactful adjustment you can make is to the mobile phase composition. For reversed-phase HPLC, which is the standard for benzophenone analysis, you can enhance retention and improve separation by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[1] This modification increases the interaction time of the analytes with the stationary phase, leading to longer retention times and providing a greater opportunity for separation.[1]

Q2: I've reduced the organic solvent concentration, but the peaks are still not baseline resolved. What should I try next?

A2: If adjusting the solvent strength is insufficient, the next logical step is to alter the selectivity of your system. You can achieve this in a few ways:

  • Change the Organic Modifier: The selectivity between acetonitrile and methanol can differ for various compounds. Switching from one to the other can alter elution order and significantly improve the resolution of co-eluting peaks.[1] Acetonitrile generally provides better resolution and shorter analysis times for many compounds compared to methanol.[2]

  • Adjust the Mobile Phase pH: Dihydroxybenzophenone isomers are phenolic compounds and their ionization state can be influenced by the pH of the mobile phase. Adding a small amount of acid, like acetic acid or phosphoric acid, to the aqueous portion of your mobile phase can suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity.[3][4] A common starting point is a pH of around 3.0-3.5.[3][4]

Q3: I'm observing significant peak tailing for my dihydroxybenzophenone peaks. What is the cause and how can I fix it?

A3: Peak tailing for phenolic compounds is often caused by secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.[1] To mitigate this, you can:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically deactivated. Ensure you are using a high-quality, end-capped column.

  • Add a Competing Agent: For reversed-phase chromatography, ensuring the mobile phase pH is low can help suppress silanol interactions.[1]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded phase or a polymer-based column, might be beneficial. A column with low silanol activity is also a good option.[5]

Q4: I've tried modifying the mobile phase, but the resolution is still not optimal. Should I consider changing the HPLC column?

A4: Absolutely. Changing the stationary phase is one of the most powerful tools to manipulate selectivity.[1] Since this compound and its isomers are positional isomers with aromatic rings, columns that offer different types of interactions can be highly effective.[6]

  • Phenyl-Hexyl or Phenyl Columns: These columns provide π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic positional isomers.[7]

  • Biphenyl Columns: Biphenyl phases have shown excellent selectivity for separating phenolic compounds and their isomers, often outperforming traditional C18 columns.[8]

  • C8 Columns: A C8 column is less hydrophobic than a C18 and can sometimes offer different selectivity for moderately polar compounds like dihydroxybenzophenones.[2][9]

Troubleshooting Workflow

For a systematic approach to resolving co-elution, follow this logical workflow:

G start Initial Separation: Co-eluting Peaks (Resolution < 1.5) step1 Adjust Mobile Phase Strength (Decrease % Organic) start->step1 check1 Resolution > 1.5? step1->check1 step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) check1->step2 No end_success Optimized Separation Achieved check1->end_success Yes check2 Resolution > 1.5? step2->check2 step3 Adjust Mobile Phase pH (e.g., Add 0.1% Acetic Acid) check2->step3 No check2->end_success Yes check3 Resolution > 1.5? step3->check3 step4 Change Stationary Phase (e.g., C18 to Phenyl or Biphenyl) check3->step4 No check3->end_success Yes check4 Resolution > 1.5? step4->check4 check4->end_success Yes end_further Further Method Development Required (Consider Temperature, Gradient Optimization) check4->end_further No

Caption: A step-by-step workflow for troubleshooting co-elution issues in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its isomers?

A1: A robust starting point for method development would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid.[3][10]

Recommended Starting Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 290 nm[3][4]
Column Temp. 30 °C
Injection Vol. 10 µL

From this starting point, you can optimize the mobile phase composition and other parameters as needed to achieve the desired separation.

Q2: How do I prepare my samples and standards for analysis?

A2: Proper sample and standard preparation is crucial for accurate and reproducible results.

  • Standard Preparation: Accurately weigh a known amount of your this compound reference standard and dissolve it in a suitable solvent like methanol or acetonitrile to make a stock solution.[10] From this stock, prepare a series of working standards by diluting with the mobile phase to create a calibration curve.[10]

  • Sample Preparation: The preparation will depend on the sample matrix. For a solid sample, accurately weigh a known amount, dissolve it in a solvent like methanol, and use sonication to ensure complete dissolution.[10] The sample should then be filtered through a 0.45 µm syringe filter before injection to remove any particulates that could damage the column.[10]

Q3: When should I use an isocratic method versus a gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for separating a few compounds with similar retention behavior.[3][4]

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic solvent. This is ideal for samples containing compounds with a wide range of polarities, as it helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early eluting peaks.[11]

Q4: How can I ensure my HPLC method is robust and reliable?

A4: Method validation is essential to ensure your method is suitable for its intended purpose. Key validation parameters include:

  • Linearity: Demonstrated by a high correlation coefficient (R² > 0.999) for the calibration curve.[2][3]

  • Precision: Assessed by intra-day and inter-day precision, with relative standard deviation (RSD) values typically below 2%.[2][3]

  • Accuracy: Determined by recovery studies, with acceptable recovery typically between 98-102%.[3]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its isomers and potential degradation products. This can be evaluated using forced degradation studies.

Q5: What are forced degradation studies and why are they important for this analysis?

A5: Forced degradation or stress testing is the process of subjecting the drug substance to conditions more severe than accelerated stability studies.[12][13] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[14] The purpose is to:

  • Identify likely degradation products: This helps in understanding the degradation pathways of the molecule.[12]

  • Establish the stability-indicating nature of the HPLC method: By demonstrating that the peaks of the degradation products are well-separated from the main analyte peak, you can prove that your method can accurately measure the analyte in the presence of its degradants.[12][15]

HPLC Method Development Workflow

G start Define Separation Goal step1 Select Initial Column and Mobile Phase start->step1 step2 Perform Scouting Runs (Isocratic/Gradient) step1->step2 check1 Adequate Separation? step2->check1 step3 Optimize Mobile Phase (Solvent Ratio, pH, Modifier) check1->step3 No step5 Method Validation (Linearity, Precision, Accuracy) check1->step5 Yes check2 Resolution Optimized? step3->check2 step4 Optimize Other Parameters (Flow Rate, Temperature) check2->step4 check3 Method Performance Acceptable? step4->check3 check3->step3 No, Re-optimize check3->step5 end Final HPLC Method step5->end

Caption: A logical workflow for HPLC method development and optimization.

References

Technical Support Center: Overcoming Solubility Issues with 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4'-Dihydroxybenzophenone (also known as Benzophenone-1). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges while working with this compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve stable and reliable experimental solutions.

Introduction: The Solubility Challenge

This compound is a valuable compound used as a UV stabilizer and a subject of study in various biological systems.[1] However, its utility is often hampered by a significant experimental hurdle: poor aqueous solubility. Structurally, the compound features two phenyl rings attached to a carbonyl group, creating a predominantly nonpolar and hydrophobic molecule.[2] While its two hydroxyl groups can participate in hydrogen bonding, the large hydrophobic surface area makes it "practically insoluble in water".[3][4][5] This guide will walk you through the fundamental reasons for this challenge and provide robust strategies to overcome it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A: The molecular structure of this compound is dominated by its nonpolar benzophenone backbone. This hydrophobic nature leads to unfavorable interactions with polar water molecules, causing the compound to resist dissolution. Its measured water solubility is very low, estimated at approximately 240 mg/L at 25 °C.[3]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: For creating a concentrated stock solution, a polar aprotic solvent like Dimethyl sulfoxide (DMSO) is highly effective. The solubility in DMSO is reported to be 43 mg/mL.[6] Other suitable organic solvents include ethanol, methanol, and ethyl acetate, where it is also readily soluble.[3][4] Always use fresh, anhydrous-grade solvents to prepare stock solutions, as absorbed moisture can affect solubility.

Q3: I prepared a stock solution in DMSO, but it precipitated immediately when I diluted it into my cell culture media. What went wrong?

A: This is a classic solubility issue known as "crashing out." Your DMSO stock solution is stable, but when you introduce it into a primarily aqueous environment (like a buffer or cell culture medium), the DMSO disperses, and the concentration of this compound suddenly exceeds its aqueous solubility limit. The compound can no longer stay dissolved in the now predominantly water-based solvent and precipitates out of the solution.

Q4: Can I just heat the aqueous solution to dissolve the compound?

A: While heating can temporarily increase the solubility of many compounds, it is generally not a reliable method for this compound in aqueous solutions.[7] The compound will likely precipitate back out as the solution cools to ambient or experimental temperatures (e.g., 37°C). This can lead to inconsistent and non-reproducible concentrations in your experiments. For stable solutions, other methods described in this guide are required.

Part 2: In-Depth Troubleshooting & Experimental Protocols

For persistent solubility issues, a more systematic approach is necessary. The following sections detail the principles and protocols for three primary solubilization techniques.

The Co-Solvent Approach

Scientific Principle: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a nonpolar compound.[8][9][10] The co-solvent works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[8][11] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[2][]

Troubleshooting Guide: Co-Solvents

ProblemProbable CauseRecommended Solution
Precipitation still occurs after dilution. The final percentage of the co-solvent is too low to maintain the compound in solution.Gradually increase the co-solvent concentration in the final solution. Prepare several test formulations with varying co-solvent ratios (e.g., 5%, 10%, 20%) to find the minimum concentration required for solubilization.
Cell death or altered cellular response observed. The concentration of the co-solvent is toxic to the cells.Determine the maximum tolerable co-solvent concentration for your specific cell line. For most cell culture experiments, the final concentration of solvents like ethanol or DMSO should be kept below 0.5%. If higher co-solvent levels are needed, consider a less toxic option like PEG 400.
Solution is cloudy or forms an emulsion. The co-solvent is not fully miscible or is interacting with other components in the media/buffer (e.g., salts).Ensure the chosen co-solvent is fully miscible with your aqueous system. Test the co-solvent with the buffer alone to check for incompatibilities before adding the compound.

Experimental Protocol: Co-Solvent System Development

  • Solvent Screening: First, dissolve a small amount of this compound in pure candidate co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) to confirm high solubility.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in the selected co-solvent (e.g., 20 mg/mL).

  • Titration: Place a known volume of your aqueous buffer (e.g., 1 mL of PBS) in a clear vial with a stir bar.

  • Slow Addition: Slowly add the co-solvent stock solution dropwise to the stirring aqueous buffer until the desired final concentration is reached.

  • Observation: Observe the solution for any signs of precipitation or cloudiness. Let the solution stand for at least one hour at the intended experimental temperature to check for stability.

  • Toxicity Check (for cell-based assays): Before using in an experiment, treat your cells with the vehicle control (the aqueous buffer containing the final concentration of the co-solvent) to ensure it does not impact cell viability or the experimental endpoint.

Workflow for Co-Solvent Selection

start Start: Compound Precipitates in Aqueous Media stock Prepare concentrated stock in pure organic solvent (e.g., Ethanol, PEG 400) start->stock test_ratios Prepare test solutions by adding stock to aqueous buffer at different final co-solvent ratios (e.g., 1%, 5%, 10%) stock->test_ratios observe Observe for precipitation after 1 hour at experimental temp. test_ratios->observe precip Precipitation Occurs observe->precip Yes clear Solution is Clear observe->clear No increase_ratio Increase co-solvent ratio and re-test precip->increase_ratio toxicity Perform vehicle toxicity test on cells/organism clear->toxicity increase_ratio->test_ratios toxic Toxicity Observed toxicity->toxic Yes nontoxic No Toxicity toxicity->nontoxic No new_cosolvent Select a different, less toxic co-solvent and restart process toxic->new_cosolvent success Proceed with Experiment nontoxic->success new_cosolvent->stock

Caption: Decision tree for optimizing a co-solvent system.

pH Adjustment for Solubility Enhancement

Scientific Principle: this compound is a phenolic compound, meaning its hydroxyl groups are weakly acidic. The estimated pKa values for its two hydroxyl groups are approximately 7.1 and 8.0.[4] By raising the pH of the aqueous solution to a value at least one unit above the highest pKa (i.e., pH > 9.0), the hydroxyl groups will be deprotonated to form water-soluble phenolate anions.[13][14] This ionization dramatically increases the compound's affinity for water.

Troubleshooting Guide: pH Adjustment

ProblemProbable CauseRecommended Solution
Compound fails to dissolve despite high pH. The pH is not sufficiently high, or the buffer capacity is too low to maintain the basic pH after the compound is added.Confirm the final pH of the solution using a calibrated pH meter. Use a buffer with a higher buffering capacity in the desired range (e.g., a 50-100 mM borate buffer at pH 9.0).
Compound degrades or changes color. The compound may be unstable at high pH, especially over long periods or when exposed to light and oxygen.[15][16]Prepare pH-adjusted solutions fresh before each experiment. Store protected from light. If instability is suspected, verify the compound's integrity using HPLC or another analytical method.
The high pH is incompatible with the experiment. Biological systems (e.g., cells, enzymes) are sensitive to pH and may not function correctly at pH > 9.0.This method is best suited for non-biological applications like chemical reactions or certain analytical procedures. For biological experiments, co-solvents or cyclodextrins are generally more suitable.

Experimental Protocol: pH-Mediated Solubilization

  • Buffer Preparation: Prepare a suitable aqueous buffer with a pH of at least 9.0 (e.g., 50 mM sodium borate buffer).

  • Initial Wetting: Weigh the desired amount of this compound into a glass vial. Add a very small volume of a water-miscible organic solvent (e.g., ethanol, just enough to wet the powder) to create a slurry. This helps with initial dispersion.

  • Dissolution: While stirring vigorously, slowly add the high-pH buffer to the slurry.

  • Sonication (Optional): If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes to facilitate the process.

  • pH Verification: After the compound appears to be dissolved, check the pH of the final solution with a calibrated meter and adjust if necessary with dilute NaOH or HCl.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particulates before use.

Workflow for pH-Mediated Solubilization

start Start: Prepare high pH buffer (e.g., pH 9.0 Borate Buffer) weigh Weigh compound and wet with minimal organic solvent (e.g., Ethanol) start->weigh add_buffer Slowly add buffer to compound slurry while stirring weigh->add_buffer observe Is solution clear? add_buffer->observe no No observe->no No yes Yes observe->yes Yes sonicate Use bath sonication for 5-10 min no->sonicate verify Verify final pH with meter. Adjust if needed. yes->verify sonicate->observe filter Filter through 0.22 µm filter verify->filter end Solution Ready for Use filter->end

Caption: Step-by-step workflow for pH adjustment.

Cyclodextrin-Mediated Solubilization

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[17] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their central cavity. This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic guest from the aqueous environment and increasing its apparent water solubility.[18][19][20] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[21]

Troubleshooting Guide: Cyclodextrins

ProblemProbable CauseRecommended Solution
Solubility enhancement is insufficient. The type of cyclodextrin is not optimal, or the molar ratio of CD to the compound is too low. The cavity size may not be appropriate for the guest molecule.Screen different cyclodextrins (β-CD, HP-β-CD, γ-CD). Perform a phase solubility study by adding increasing concentrations of CD to a saturated solution of the compound to determine the optimal type and stoichiometry.
The cyclodextrin itself will not dissolve. The concentration of the native cyclodextrin (especially β-CD) has exceeded its own water solubility limit.Use a more soluble derivative like HP-β-CD, which has significantly higher aqueous solubility.
The complex interferes with the assay. The cyclodextrin may interact with other components or affect the availability of the compound to its target (e.g., by slowing its release).This is a known consideration. The binding is an equilibrium process. Ensure that the complex does not interfere with analytical detection methods. For biological assays, the release kinetics from the CD cavity should be considered.

Experimental Protocol: Inclusion Complex Formation (Kneading Method)

  • Molar Ratio Calculation: Calculate the masses of this compound and the chosen cyclodextrin (e.g., HP-β-CD) required for a specific molar ratio (start with 1:1 and 1:2).

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of water to create a paste.

  • Kneading: Slowly add the this compound powder to the paste and knead thoroughly with a pestle for 30-60 minutes. The mixture should remain a consistent paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, resulting in a solid powder.

  • Dissolution Test: Test the solubility of the resulting powder in your aqueous buffer and compare it to the uncomplexed compound. The complexed powder should dissolve more readily.

Diagram of Cyclodextrin Inclusion Complex Formation

cluster_0 Before Complexation cluster_1 After Complexation compound This compound (Hydrophobic) water Water Molecules compound->water Poor Interaction (Insoluble) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow Forms complex Inclusion Complex (Water Soluble) water2 Water Molecules complex->water2 Favorable Interaction compound_in Guest Molecule

Caption: Encapsulation of hydrophobic drug into a cyclodextrin.

Part 3: Data Summary & Application-Specific Notes

Table 1: Solubility Profile of this compound
SolventSolubilityReference
Water (25 °C)~240 mg/L (Practically Insoluble)[3][4]
Ethanol (95%, 25 °C)5.8 g / 100 g solvent (58 g/L)[22]
MethanolReadily Soluble[3][22]
Dimethyl Sulfoxide (DMSO)43 mg/mL (43,000 mg/L)[6]
Benzene (25 °C)56.2 g / 100 g solvent[22]
n-Hexane (25 °C)0.43 g / 100 g solvent[22]
Application Note: Use in Cell Culture

When using this compound in cell-based assays, the standard method is to prepare a 10-50 mM stock solution in sterile DMSO.[23][24] This stock is then diluted serially into the cell culture medium to achieve the final desired micromolar concentrations.

Critical Consideration: Always keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[20] Remember to include a vehicle control in your experimental design that contains the same final concentration of the solvent used to treat the cells.

Application Note: Use in HPLC Analysis

Solubility is generally not a concern during HPLC analysis because the mobile phases used are typically mixtures of water and organic solvents like methanol or acetonitrile, in which this compound is highly soluble.[25][26][27] A typical mobile phase for a reversed-phase C18 column might be a 3:1 mixture of methanol and water, sometimes with a small amount of acetic acid to ensure the phenolic groups are protonated for consistent retention.[25]

References

preventing degradation of 2,4'-Dihydroxybenzophenone during analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of 2,4'-Dihydroxybenzophenone (BP-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, ensuring data integrity and preventing degradation.

Introduction: The Challenge of Analyzing this compound

This compound (BP-1) is a widely used UV absorber and an important intermediate in pharmaceutical and polymer synthesis. However, its phenolic structure, containing two hydroxyl groups, makes it susceptible to degradation under various environmental and analytical conditions.[1][2][3] Understanding the factors that influence its stability is paramount for accurate quantification and analysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges.

Troubleshooting Guide: Identifying and Resolving Common Issues

This section addresses specific problems you might encounter during the analysis of this compound, offering explanations and actionable solutions.

Problem 1: I'm seeing peak tailing and poor peak shape in my HPLC analysis.

  • Underlying Cause: Peak tailing for phenolic compounds like BP-1 in reversed-phase HPLC is often due to interactions between the hydroxyl groups and residual silanols on the C18 stationary phase. The acidity of the mobile phase also plays a crucial role; at a higher pH, the phenolic hydroxyl groups can deprotonate, leading to increased interaction with the stationary phase and causing tailing.

  • Solution:

    • Mobile Phase Acidification: The most effective solution is to acidify your mobile phase. Adding a small amount of a weak acid, such as 0.1% acetic acid or formic acid, will suppress the ionization of the hydroxyl groups, minimizing their interaction with the stationary phase and resulting in a more symmetrical peak.[4] A validated method for BP-1 analysis uses a mobile phase of methanol and water (3:1, v/v) containing 3% acetic acid (pH 3.40).[5][6]

    • Column Choice: Consider using a column with end-capping technology, which shields the residual silanols, or a column specifically designed for the analysis of polar compounds.

Problem 2: My sample solutions are turning yellow/brown upon standing.

  • Underlying Cause: The discoloration of BP-1 solutions is a classic sign of oxidative degradation.[7] Phenolic compounds are readily oxidized, especially in the presence of light, oxygen, and at a higher pH.[1][2][3] This oxidation process can lead to the formation of colored quinone-type structures.

  • Solution:

    • Solvent Choice and Preparation: Prepare your standard and sample solutions fresh daily. Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze oxidation.[8]

    • Storage Conditions: Store stock solutions and prepared samples in amber vials to protect them from light and at refrigerated temperatures (2-8 °C) to slow down the degradation process. For long-term storage, consider freezing (-20°C or -80°C).[9]

    • Inert Atmosphere: If you are working with highly sensitive samples, purging the solvent with an inert gas like nitrogen or argon before preparing the solutions can help to remove dissolved oxygen and prevent oxidation.

Problem 3: I'm observing a decrease in the concentration of my standards over time.

  • Underlying Cause: This is a direct consequence of degradation. The primary culprits are photodegradation and oxidation. Benzophenones, including BP-1, can undergo photolysis when exposed to UV light, which is present in ambient laboratory lighting.[10][11][12] As mentioned earlier, oxidation is also a significant degradation pathway.

  • Solution:

    • Light Protection: Always use amber glassware or vials for preparing and storing solutions. If amber vials are not available, wrap clear vials in aluminum foil.

    • Fresh Standards: Prepare working standards from a stock solution daily. Monitor the peak area of a control standard with each analytical run to detect any significant decrease that might indicate degradation.

    • Antioxidants: For bulk storage of the compound or in specific formulations, the inclusion of an antioxidant might be considered, though this is not standard practice for analytical solutions as it could interfere with the analysis.

Problem 4: I'm having difficulty with sample clean-up and am seeing matrix effects.

  • Underlying Cause: Complex matrices, such as biological fluids or environmental samples, can contain interfering substances that co-elute with BP-1 or suppress/enhance the detector response.[13]

  • Solution:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. A C18 cartridge is a good starting point for reversed-phase retention of BP-1. The sample can be loaded, washed with a weak solvent to remove interferences, and then BP-1 can be eluted with a stronger solvent like methanol or acetonitrile.[13]

    • Liquid-Liquid Extraction (LLE): LLE can also be used. Due to its phenolic nature, the solubility of BP-1 is pH-dependent.[7] You can manipulate the pH of the aqueous phase to control its partitioning into an organic solvent.

    • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the HPLC system.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during analysis?

A1: The primary degradation pathways are photodegradation and oxidation . As a benzophenone derivative, BP-1 is susceptible to photolysis upon exposure to UV light.[10][11][12] Its phenolic hydroxyl groups also make it prone to oxidation, which can be accelerated by factors such as light, heat, and alkaline pH.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: The stability of phenolic compounds like BP-1 is significantly influenced by pH.[15][16][17] Under alkaline (high pH) conditions, the phenolic hydroxyl groups deprotonate to form phenoxide ions. These ions are more susceptible to oxidation than the protonated form.[15] Therefore, to minimize degradation, it is crucial to maintain a neutral or slightly acidic pH during sample preparation and analysis.

Q3: What are the recommended storage conditions for this compound solid material and its solutions?

A3:

  • Solid Material: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is suitable.

  • Stock Solutions: Prepare stock solutions in a high-purity solvent like methanol or acetonitrile. Store them in amber, tightly capped vials at refrigerated temperatures (2-8°C) for short-term use (a few days). For longer-term storage, freezing at -20°C or -80°C is recommended.[9]

  • Working Solutions: It is best practice to prepare working solutions fresh daily from the stock solution.

Q4: What is a good starting point for an HPLC method for this compound?

A4: A robust starting point for an HPLC method would be:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol or acetonitrile and water. It is highly recommended to acidify the aqueous portion of the mobile phase with 0.1% acetic acid or formic acid. A common mobile phase composition is methanol:water (3:1 v/v) with 3% acetic acid.[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV detection at approximately 290 nm, which is near the absorbance maximum for BP-1.[5][6]

  • Column Temperature: 35°C.[18]

Q5: Can I use a mass spectrometer (MS) for the detection of this compound?

A5: Yes, LC-MS is an excellent technique for the analysis of BP-1, offering high sensitivity and selectivity, especially for complex matrices. Electrospray ionization (ESI) in negative ion mode is typically used, as the phenolic hydroxyl groups readily deprotonate to form [M-H]⁻ ions.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL amber volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade methanol or acetonitrile.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Prepare these solutions fresh before each analysis.

Protocol 2: Sample Preparation (General Guideline)
  • Solid Samples:

    • Accurately weigh a known amount of the homogenized sample.

    • Extract with a suitable solvent (e.g., methanol, acetonitrile) using sonication or shaking.

    • Centrifuge to pellet any solids.

    • Take an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[14]

  • Liquid Samples (Aqueous):

    • Consider a solid-phase extraction (SPE) clean-up step using a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample.

    • Wash with a low percentage of organic solvent in water to remove interferences.

    • Elute the this compound with methanol or acetonitrile.

    • Evaporate the eluent and reconstitute in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.[5][6]
Mobile Phase Methanol:Water (3:1 v/v) with 3% Acetic AcidAcidification minimizes peak tailing by suppressing silanol interactions.[5][6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[5][6]
Detection UV at 290 nmWavelength of high absorbance for sensitive detection.[5][6]
Column Temp. 35°CEnsures reproducible retention times and can improve peak shape.[18]
Injection Vol. 10-20 µLTypical injection volume for analytical HPLC.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors BP1 This compound Degradation_Products Oxidized/Photodegraded Products (e.g., Quinones) BP1->Degradation_Products Degradation Light Light (UV) Light->BP1 Oxygen Oxygen Oxygen->BP1 High_pH High pH High_pH->BP1 Heat Heat Heat->BP1

Caption: Key factors influencing the degradation of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Fresh Standards (in amber vials) Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Extract & Dilute Sample Filter Filter (0.45 µm) Prep_Sample->Filter Filter->Injection Separation C18 Column (Acidified Mobile Phase) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify against Calibration Curve Integration->Quantification

References

dealing with matrix effects in the analysis of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Overcoming Matrix Effects

Welcome to the technical support center for the analysis of 2,4'-Dihydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound, with a specific focus on identifying and mitigating matrix effects. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to common challenges encountered during experimental analysis.

I. Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses fundamental questions about matrix effects in the context of this compound analysis, providing a solid foundation for troubleshooting.

Q1: What is a matrix effect and why is it a significant concern when analyzing this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1][2] A matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3][4] This interference can severely compromise the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification.[2][3][4]

Q2: How can I determine if my analysis of this compound is being affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects. A common approach is the post-extraction addition method.[5] This involves comparing the response of this compound in a pure solvent to its response when spiked into a blank matrix extract (a sample that does not contain the analyte).[1][5] A significant difference between these two responses indicates the presence of a matrix effect.[5] Another technique is post-column infusion, where a constant flow of this compound is introduced into the LC eluent after the analytical column.[5] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering components, visually demonstrating ion suppression or enhancement.[5]

Q3: What are the primary causes of matrix effects in LC-MS/MS analysis?

A3: The primary cause of matrix effects, particularly with electrospray ionization (ESI), is competition for ionization.[1][4] Co-eluting matrix components can compete with this compound for the available charge on the ESI droplet surface, leading to ion suppression.[1][4] Other mechanisms include changes in the physical properties of the droplets, such as viscosity and surface tension, which can affect the efficiency of solvent evaporation and ion release.[3] In some cases, matrix components can form adducts with the analyte, altering its ionization efficiency.[1]

II. Troubleshooting Guide: Practical Solutions for Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your analysis of this compound.

A. Signal Suppression or Enhancement

Q4: I'm observing significant signal suppression for this compound. What are my immediate troubleshooting steps?

A4: Signal suppression is a common manifestation of matrix effects.[1][3] Here's a systematic approach to address it:

  • Evaluate Sample Preparation: Inefficient sample cleanup is a primary culprit.[1][6] If you are using a simple protein precipitation (PPT) method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][6][7] These methods are more effective at removing interfering matrix components like phospholipids.[6][8]

  • Optimize Chromatography: Chromatographic separation is key to minimizing co-elution of interfering substances with your analyte.[1][9] Try modifying the mobile phase composition, gradient profile, or even switching to a different column chemistry to improve the resolution between this compound and matrix components.[1][9]

  • Sample Dilution: A straightforward approach is to dilute the sample.[9][10] This reduces the concentration of all matrix components, thereby lessening their impact on ionization. However, this is only feasible if the concentration of this compound is high enough to remain above the method's limit of quantitation after dilution.[9][10]

Q5: My signal for this compound is unexpectedly high and variable. Could this be a matrix effect?

A5: Yes, this could be ion enhancement, a less common but still significant matrix effect.[1][4] The troubleshooting steps are similar to those for ion suppression. The goal is to reduce the influence of co-eluting matrix components. Start by re-evaluating your sample preparation and chromatographic methods to better separate this compound from the interfering compounds.

B. Poor Reproducibility and Inaccurate Quantification

Q6: My quality control (QC) samples are failing, showing poor precision and accuracy. How can I address this?

A6: Poor reproducibility and accuracy are often direct consequences of uncompensated matrix effects.[4] To address this, consider the following strategies:

  • Implement an Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[1][9][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1][11] By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects can be normalized.[1][11] If a SIL-IS is not available, a structurally similar analog can be used, but its effectiveness in mimicking the analyte's behavior should be thoroughly validated.[12]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects.[1][2][13] This approach ensures that the calibrators and the samples experience similar matrix-induced changes in ionization efficiency, leading to more accurate quantification.[1][2]

Q7: I don't have access to a stable isotope-labeled internal standard. What are my alternatives for accurate quantification?

A7: While a SIL-IS is ideal, other methods can be employed:

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample.[10][14] A calibration curve is then generated for each sample, and the endogenous concentration is determined by extrapolation. This technique is effective but can be time-consuming and requires a larger sample volume.[10][15]

  • Surrogate Matrix: If a blank matrix is unavailable, a surrogate matrix that is free of the analyte and has similar properties to the study samples can be used to prepare calibrators.[10] The suitability of the surrogate matrix must be carefully validated.

III. Experimental Protocols and Data Presentation

To assist in implementing these troubleshooting strategies, detailed protocols and data presentation formats are provided below.

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Blank Matrix): Extract the blank biological matrix without adding the analyte.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A

  • Interpret the results:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The precision of the MF across the different lots of matrix should be ≤15% CV according to FDA guidelines.[16][17]

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
Sample Preparation TechniqueProsConsTypical Matrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective at removing matrix components, especially phospholipids.[7]Low to Moderate
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[6][7]Can be labor-intensive, may have lower analyte recovery for polar compounds.[7]Moderate to High
Solid-Phase Extraction (SPE) Highly selective, can effectively remove a wide range of interferences.[1][6]More expensive and requires method development.High

IV. Visualization of Workflows

Visual diagrams can aid in understanding the decision-making process for addressing matrix effects.

MatrixEffect_Troubleshooting start Inaccurate/Irreproducible Results for this compound check_me Assess Matrix Effect (Post-Extraction Addition) start->check_me me_present Matrix Effect Present? check_me->me_present no_me No Significant Matrix Effect (Investigate other sources of error) me_present->no_me No strategy Select Mitigation Strategy me_present->strategy Yes sample_prep Optimize Sample Preparation (e.g., SPE, LLE) strategy->sample_prep chromatography Optimize Chromatography (e.g., gradient, column) strategy->chromatography internal_std Implement Internal Standard (SIL-IS preferred) strategy->internal_std matrix_match Use Matrix-Matched Calibrators strategy->matrix_match validate Re-validate Method sample_prep->validate chromatography->validate internal_std->validate matrix_match->validate

Caption: A decision tree for troubleshooting matrix effects in the analysis of this compound.

V. References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.). Retrieved from --INVALID-LINK--

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from --INVALID-LINK--

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3745. --INVALID-LINK--

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7), 552-562.

  • Jia, X., & Xu, R. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. --INVALID-LINK--

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Trufelli, H. (2010). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 82(9), 3573–3579. --INVALID-LINK--

  • More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution. (2024, July 9). Restek. Retrieved from --INVALID-LINK--

  • Li, Y., Yuan, L., Liu, Y., Pang, D., & Li, Q. X. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 990, 107–113. --INVALID-LINK--

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. IRIS. --INVALID-LINK--

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved from --INVALID-LINK--

  • Tarazona, I., Chisvert, A., & Salvador, A. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 940, 19–26. --INVALID-LINK--

  • Tarazona, I., Chisvert, A., & Salvador, A. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid–liquid microextraction followed by liquid chromatography tandem mass spectrometry. Request PDF. ResearchGate. --INVALID-LINK--

  • Wang, S., & El-Faramawy, M. (2016). Matrix Effects and Application of Matrix Effect Factor. Journal of Analytical & Bioanalytical Techniques, 7(5). --INVALID-LINK--

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B, 852(1-2), 22–34. --INVALID-LINK--

  • Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches. (2016, April 19). Select Science. Retrieved from --INVALID-LINK--

  • CAS 131-56-6: 2,4-Dihydroxybenzophenone. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from --INVALID-LINK--

  • CAS 131-56-6 2,4-Dihydroxybenzophenone. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Determination of Benzophenone-3 and Their Metabolites in Urine by Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 2,4-Dihydroxybenzophenone. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Are You Using The Internal Standard Method In A Right Way? (2025, January 7). WelchLab. Retrieved from --INVALID-LINK--

  • Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101–107. --INVALID-LINK--

  • Accounting for the matrix effect. (2024, July 4). Reddit. Retrieved from --INVALID-LINK--

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7).

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved from --INVALID-LINK--

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • 606-12-2(this compound) Product Description. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 2,4-Dihydroxybenzophenone. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024, August 18). Retrieved from --INVALID-LINK--

  • Bioanalytical Method Validation. (n.d.). Retrieved from --INVALID-LINK--

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from --INVALID-LINK--

  • [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. (2015, June 18). PubMed. Retrieved from --INVALID-LINK--

  • Chen, Y. L., Chien, Y. C., Chen, Y. C., & Chen, C. Y. (2022). Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction. International Journal of Environmental Research and Public Health, 19(1), 548. --INVALID-LINK--

  • [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. (2025, August 7). Request PDF. ResearchGate. --INVALID-LINK--

  • [Determination of 2,4-dimethylhydroxybenzene by chromatographic methods in forensic toxicological research of biological material]. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. Retrieved from --INVALID-LINK--

  • Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). (n.d.). TSI Journals. Retrieved from --INVALID-LINK--

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Retrieved from --INVALID-LINK--

  • A Comparative Guide to the Bioanalytical Method Validation of 2,4'-Dihydroxydiphenyl Sulfone in Biological Matrices. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

    • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving the Photostability of Formulations Containing 2,4'-Dihydroxybenzophenone (Benzophenone-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 2,4'-Dihydroxybenzophenone (BP-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the photostability of formulations containing this UV absorber. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust and stable formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BP-1), and what is its primary mechanism for UV absorption?

A1: this compound (IUPAC name: (2,4-dihydroxyphenyl)(phenyl)methanone) is an organic compound widely used as a UV stabilizer in cosmetics, pharmaceuticals, and polymers to prevent degradation from UV exposure.[1][2] Its effectiveness stems from its chemical structure. An intramolecular hydrogen bond exists between the hydroxyl group at the 2-position and the adjacent carbonyl group. Upon absorbing UV radiation, the molecule is excited, but this energy is rapidly and harmlessly dissipated as heat through the breaking and reforming of this hydrogen bond, a process known as excited-state intramolecular proton transfer (ESIPT).[3] This cycle allows the molecule to absorb UV energy repeatedly without immediate degradation.

Q2: If BP-1 is a UV stabilizer, why does it suffer from photodegradation?

A2: While the primary mechanism for energy dissipation is efficient, it is not perfect. A fraction of the excited BP-1 molecules can transition from the initial singlet excited state to a longer-lived, more reactive triplet excited state.[4] This triplet state is the primary starting point for most photodegradation reactions.[4] It can react with other molecules in the formulation, including solvents, other active ingredients, or oxygen, leading to the formation of reactive oxygen species (ROS) and ultimately the degradation of the BP-1 molecule itself.[5][6] This results in a loss of UV protection and can lead to the formation of unwanted byproducts.

Q3: What are the typical signs of BP-1 photodegradation in a formulation?

A3: The most common indicators of photodegradation include:

  • Discoloration: The formulation may develop a yellow or brownish tint upon exposure to light.

  • Loss of Efficacy: A measurable decrease in the Sun Protection Factor (SPF) or UV-blocking capability of the product.

  • Changes in Rheology: The viscosity or texture of the formulation may change over time.

  • Phase Separation: In emulsions, the oil and water phases may begin to separate.

  • Formation of Degradants: Analytical techniques like HPLC can detect the appearance of new peaks corresponding to degradation byproducts.

Q4: Are there regulatory considerations when choosing a stabilization strategy?

A4: Absolutely. When adding components like antioxidants or other UV filters to a formulation, you must ensure they are approved for the intended application (e.g., cosmetic, pharmaceutical) in the target region. The concentration of all UV filters and many additives is regulated. For instance, UV filters are often limited to specific maximum percentages in sunscreen formulations.[7] Always consult the latest regulatory guidelines from bodies like the FDA (USA), the European Commission, or other relevant national authorities.

Troubleshooting Guide: Common Photostability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My BP-1 formulation shows significant discoloration after UV exposure.

Potential CauseTroubleshooting Step & Scientific Rationale
Oxidative Degradation Solution: Incorporate a potent antioxidant or a blend of antioxidants into your formulation. Rationale: UV exposure can generate free radicals and ROS, which attack the BP-1 molecule and other ingredients, leading to colored byproducts. Antioxidants like Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid), or Ferulic Acid neutralize these radicals, protecting the formulation.[5][8] It is often beneficial to use a combination of oil-soluble (like Vitamin E) and water-soluble (like Vitamin C) antioxidants to protect both phases of an emulsion.
Interaction with Other Ingredients Solution: Conduct compatibility studies by creating binary mixtures of BP-1 and each excipient, then exposing them to UV light. Rationale: Certain ingredients, particularly those with trace metal impurities (e.g., iron), can catalyze photodegradation reactions.[9] Identifying and replacing the incompatible excipient is crucial. The addition of a chelating agent like EDTA can sequester these metal ions and improve stability.[10]
Formation of Reactive Photoproducts Solution: Add a triplet state quencher to the formulation. Rationale: Discoloration can result from reactions initiated by the long-lived triplet state of BP-1. A triplet state quencher, such as Octocrylene, can accept this energy from the excited BP-1 molecule, returning it to its ground state before it can react and cause degradation.[4][7] This is a highly effective method for preventing photoreactions.

Issue 2: The in-vitro SPF value of my sunscreen formulation drops significantly after a standard UV irradiation dose.

Potential CauseTroubleshooting Step & Scientific Rationale
Photodegradation of BP-1 Solution: Implement an encapsulation strategy for BP-1. Rationale: Encapsulating BP-1 in micro- or nanocarriers (e.g., silica shells, solid lipid nanoparticles, or polymer microcapsules) physically isolates it from reactive species in the formulation.[11][12][13] This barrier dramatically enhances photostability, preserving the molecule's ability to absorb UV radiation even after prolonged exposure.[14][15]
Poor Film Formation on the Substrate Solution: Incorporate a film-forming polymer into your formulation. Rationale: For a sunscreen to be effective, it must form an even, coherent film on the surface it's applied to. If the film is uneven, UV radiation can penetrate through the thinner areas. Film-forming agents help ensure a uniform distribution of UV filters, which not only boosts the initial SPF but also improves its retention after irradiation.[7][16]
Incompatible UV Filter Combination Solution: Combine BP-1 with photostable mineral UV filters or other compatible organic filters. Rationale: Some organic UV filters can interact and accelerate each other's degradation. Combining BP-1 with highly photostable mineral filters like Zinc Oxide (ZnO) or Titanium Dioxide (TiO2) can create a more stable system.[7] This hybrid approach leverages both absorption and scattering mechanisms for broad-spectrum protection.
Visualization of Degradation and Stabilization Pathways

To better understand the processes at play, the following diagrams illustrate the key mechanisms.

G cluster_0 Photodegradation Pathway BP1_ground BP-1 (Ground State) BP1_singlet BP-1 (Singlet Excited State) BP1_ground->BP1_singlet UV UV Photon (hν) UV->BP1_ground Absorption BP1_singlet->BP1_ground Fluorescence & Heat (Fast) BP1_triplet BP-1 (Triplet Excited State) BP1_singlet->BP1_triplet Intersystem Crossing Heat Heat Dissipation BP1_singlet->Heat ESIPT (Desired) Degradation Degradation Products (Loss of UV absorption, Discoloration) BP1_triplet->Degradation Reaction with other molecules ROS Reactive Oxygen Species (ROS) BP1_triplet->ROS Energy Transfer to Oxygen ROS->Degradation Oxidation

Caption: Photodegradation pathway of Benzophenone-1 (BP-1).

G cluster_1 Stabilization Mechanisms cluster_q Triplet Quenching cluster_a Antioxidant Action cluster_e Encapsulation BP1_triplet BP-1 (Triplet Excited State) Degradation Degradation BP1_triplet->Degradation Reaction Quencher Triplet Quencher BP1_triplet->Quencher Energy Transfer Encapsulation Protective Shell (e.g., Silica) ROS ROS ROS->Degradation Oxidation Antioxidant Antioxidant ROS->Antioxidant Scavenging BP1_ground BP-1 (Ground State) Quencher_excited Excited Quencher Quencher->Quencher_excited Encapsulation->ROS Physical Barrier

Caption: Key mechanisms for improving the photostability of BP-1.

Advanced Stabilization Protocols

The following sections provide detailed methodologies for key stabilization experiments.

Protocol 1: Evaluating the Efficacy of Antioxidants

This protocol describes how to test the ability of an antioxidant to improve the photostability of BP-1 in a model oil-in-water emulsion.

1. Materials & Reagents:

  • This compound (BP-1)

  • Test Antioxidant (e.g., Tocopherol, Ferulic Acid)

  • Emollients (e.g., Caprylic/Capric Triglyceride)

  • Emulsifiers (e.g., Cetearyl Alcohol, Glyceryl Stearate)

  • Deionized Water

  • Preservative (e.g., Phenoxyethanol)

  • Solar Simulator (ICH Q1B compliant)

  • Quartz Plates

  • HPLC-UV System

2. Experimental Workflow:

Caption: Workflow for testing antioxidant efficacy.

3. Step-by-Step Methodology:

  • Prepare Formulations:

    • Control Formulation: Prepare a simple O/W emulsion containing a known concentration of BP-1 (e.g., 2% w/w).

    • Test Formulation: Prepare an identical emulsion, but add the test antioxidant to the oil phase along with BP-1 at a relevant concentration (e.g., 0.5% w/w).

  • Sample Preparation for Irradiation:

    • Accurately weigh and apply a precise amount of each formulation (e.g., 2 mg/cm²) onto separate quartz plates, spreading to form a uniform film.

  • Baseline Measurement (T=0):

    • Immediately after application, extract the formulation from one control and one test plate using a suitable solvent (e.g., Methanol).

    • Analyze the extracts using a validated HPLC-UV method to determine the initial concentration of BP-1.

  • UV Exposure:

    • Place the remaining plates in a solar simulator. Irradiate with a controlled dose of UV light, mimicking sun exposure.

  • Post-Exposure Analysis:

    • At predetermined time points (e.g., 2, 4, 6 hours), remove one control and one test plate.

    • Extract and analyze the formulations via HPLC as done for the baseline.

  • Data Analysis:

    • Calculate the percentage of BP-1 remaining at each time point relative to the T=0 measurement.

    • Plot the degradation curves for both the control and test formulations to visualize the protective effect of the antioxidant.

Protocol 2: Microencapsulation of BP-1 for Enhanced Photostability

This protocol outlines a general method for encapsulating BP-1 within silica microcapsules using a sol-gel process, a technique known to significantly boost photostability.[13]

1. Materials & Reagents:

  • This compound (BP-1)

  • Tetraethyl orthosilicate (TEOS) - Silica precursor

  • Surfactant (e.g., Cetyltrimethylammonium bromide, CTAB)

  • Ammonium Hydroxide (Catalyst)

  • Ethanol

  • Deionized Water

2. Step-by-Step Methodology:

  • Core Phase Preparation: Dissolve BP-1 in a suitable oil-phase solvent to create the core material.

  • Emulsification: Create an oil-in-water emulsion by dispersing the BP-1 oil phase into an aqueous solution containing the surfactant and ammonium hydroxide catalyst. Homogenize to form fine droplets.

  • Silica Shell Formation (Sol-Gel Process):

    • While stirring the emulsion, slowly add TEOS to the continuous phase.

    • The TEOS will hydrolyze and then condense at the oil-water interface, forming a solid silica shell around each BP-1-containing droplet.

    • Allow the reaction to proceed for several hours to ensure complete shell formation.

  • Purification and Drying:

    • Wash the resulting microcapsules multiple times with water and ethanol to remove unreacted materials and surfactant.

    • Dry the purified microcapsules to obtain a free-flowing powder.

  • Characterization & Stability Testing:

    • Confirm encapsulation and morphology using Scanning Electron Microscopy (SEM).

    • Incorporate the encapsulated BP-1 powder into a formulation and perform the photostability testing as described in Protocol 1. The results should show a dramatic reduction in degradation compared to the free, unencapsulated BP-1.[14]

Data Summary: Expected Photostability Improvements

The following table summarizes typical improvements seen with different stabilization strategies, based on literature data for various UV filters.

Stabilization StrategyTypical % of UV Filter Remaining (After Stress Test)Key AdvantageReference
Control (No Stabilizer) 10 - 20%-[14]
With Antioxidants 40 - 60%Reduces oxidative stress and discoloration[5][6]
With Triplet Quenchers 50 - 70%Directly prevents photoreactions from the triplet state[4][7]
Microencapsulation > 80%Provides a physical barrier, significantly enhancing photostability and reducing skin penetration[14][15]

Note: Values are illustrative and the actual performance will depend on the specific formulation, stress conditions, and concentration of the stabilizer.

By understanding the mechanisms of photodegradation and employing targeted stabilization strategies, you can significantly enhance the robustness and efficacy of your formulations containing this compound.

References

Technical Support Center: Industrial Scale-Up of 2,4'-Dihydroxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of 2,4'-Dihydroxybenzophenone

This compound (DHBP), also known as Benzophenone-1, is a vital chemical compound widely utilized as a UV absorber and light stabilizer in plastics, coatings, and cosmetics.[1][2] It also serves as a critical intermediate in the synthesis of more complex UV absorbers and various pharmaceutical agents.[3][4][5] The successful and efficient synthesis of DHBP on an industrial scale is paramount for ensuring product quality and economic viability.

This guide provides in-depth technical support for researchers, chemists, and process engineers involved in scaling up DHBP synthesis. We will focus on the most common industrial methods, offering detailed troubleshooting guides and frequently asked questions to address challenges encountered during production.

Core Synthesis Methodologies: A Comparative Overview

Two primary routes dominate the industrial production of this compound:

  • Friedel-Crafts Acylation: This classic method involves the reaction of resorcinol with benzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][5] It is renowned for its potential to produce a high-purity product.[2] However, it presents challenges related to the stoichiometric use of the catalyst, which can be difficult to handle and generates significant waste streams.[6][7]

  • Benzotrichloride Condensation: This route utilizes the reaction between resorcinol and benzotrichloride. It is often favored for its lower-cost raw materials and potentially higher yields.[2] The main drawback is the frequent formation of colored impurities, such as xanthenes, which necessitates more rigorous purification steps.[2][6] Innovations using phase-transfer catalysts or novel solvent systems have been developed to mitigate these issues.[2][8][9]

The following diagram illustrates a generalized workflow for industrial DHBP production.

cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification & Finishing A Reactant Charging (Resorcinol, Benzoyl Chloride/Benzotrichloride) B Catalyst Addition (e.g., AlCl3 or PTC) A->B C Controlled Reaction (Temperature & Time Monitoring) B->C D Reaction Quenching (e.g., Ice/HCl mixture) C->D E Phase Separation & Extraction D->E F Crude Product Isolation (Filtration/Precipitation) E->F G Purification (Recrystallization / Distillation) F->G H Drying G->H I Quality Control & Packaging H->I

Caption: Generalized workflow for the industrial synthesis of this compound.

Troubleshooting Guide: Common Issues in DHBP Scale-Up

This section addresses specific problems that may arise during the synthesis process in a practical question-and-answer format.

Question 1: We are experiencing significantly lower than expected yields (~60%) in our Friedel-Crafts synthesis. What are the primary causes and how can we optimize the reaction?

Answer: Low yield in a Friedel-Crafts acylation is a common scale-up challenge, often pointing to issues with the catalyst system or reaction control. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inactivity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture present in the reactants, solvent, or reaction vessel will decompose the catalyst, rendering it ineffective.[6]

    • Solution: Ensure all reactants and solvents are thoroughly dried before use. The AlCl₃ should be a fine, free-flowing powder; if it is clumpy, it has likely been exposed to moisture. Handle the catalyst under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption.

  • Suboptimal Stoichiometry: The molar ratio of reactants to the catalyst is critical. More than a stoichiometric amount of AlCl₃ is required because it complexes with both the benzoyl chloride and the hydroxyl groups on the resorcinol and the final product.

    • Solution: A common starting point is a resorcinol:benzoyl chloride:AlCl₃ molar ratio of approximately 1:1:1.2.[10] Optimization may be required depending on your specific conditions. See the table below for guidance.

  • Poor Temperature Control: Friedel-Crafts reactions are exothermic. If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts and decomposition, reducing the yield of the desired product.

    • Solution: Implement robust temperature control using a jacketed reactor with an efficient cooling system. Add the benzoyl chloride dropwise to the resorcinol-AlCl₃ mixture to manage the rate of heat generation.[11]

Table 1: Optimized Parameters for Friedel-Crafts Synthesis of DHBP [10]

ParameterRecommended ValueRationale
Reactant Ratio (Resorcinol:Benzoyl Chloride) 5:1 (molar)Using excess resorcinol can drive the reaction to completion and simplify purification.
Catalyst Ratio (Benzoyl Chloride:AlCl₃) 1:1.2 (molar)Ensures sufficient active catalyst is present to overcome complexation with reactants and product.
Reaction Temperature 140°C (solvent-free)Higher temperatures can increase reaction rate, but require careful control to prevent side reactions.
Reaction Time 8-10 minutesA short reaction time at elevated temperature can maximize throughput and minimize byproduct formation.

Question 2: Our final product has a distinct pink or orange-red color instead of the expected pale yellow. What causes this, and what are the most effective large-scale purification methods?

Answer: Discoloration is a frequent purity issue, especially when using the benzotrichloride synthesis route.

  • Source of Impurity: The primary cause of orange-red discoloration is the formation of xanthene-based byproducts.[2] These highly colored compounds can form under the reaction conditions and are difficult to remove. Residual starting materials or other side-products can also contribute to off-colors.[6]

  • Effective Purification Strategies:

    • Recrystallization: This is the most common and effective method. A mixed solvent system, such as ethanol and water, is highly effective for removing both organic impurities and the main byproduct, xanthone.[12] The crude product is dissolved in hot ethanol, and water is added until the solution becomes cloudy, after which it is cooled to induce crystallization of the purified DHBP.

    • Activated Carbon Treatment: During the workup or before recrystallization, treating the dissolved crude product with activated carbon can effectively adsorb colored impurities.[2]

    • Chemical Purification: A patented method involves dissolving the crude DHBP in an aqueous alkaline solution (pH > 7.5) and treating it with sodium hydrosulfite at 70-100°C.[13] This process chemically reduces the colored impurities, which can then be removed during the subsequent precipitation and filtration of the product.[13]

    • Vacuum Distillation: For achieving the highest purity, vacuum distillation of the crude product is an excellent option.[6][9] Distilling at a high vacuum (e.g., 0.001 to 60 mm Hg) and elevated temperature (150-250°C) separates the DHBP from non-volatile impurities and color bodies, resulting in a high-purity, white crystalline product.[6][9]

Question 3: The workup to remove the AlCl₃ catalyst is hazardous and generates a large acidic waste stream. Are there more manageable or "greener" alternatives for industrial scale?

Answer: The traditional quenching of AlCl₃ with water/acid is indeed a major challenge in scaling up Friedel-Crafts reactions due to its violent, exothermic nature and the creation of a corrosive, difficult-to-treat waste stream.[14]

  • Optimizing the Quench: While difficult to eliminate entirely, the quenching process can be made safer by slowly adding the reaction mixture to a well-stirred, chilled mixture of crushed ice and concentrated HCl, rather than the other way around.[11] This helps to dissipate the heat more effectively.

  • Alternative Catalytic Systems: The most promising approach is to replace AlCl₃ with more environmentally benign and recyclable catalysts.

    • Solid Acid Catalysts: Zeolites, such as HZSM-5, can be used as catalysts. A process using a composite HZSM-5 zeolite catalyst doped with CeO₂ has been shown to be effective, with the advantage that the catalyst can be easily recovered by filtration and reused.[12]

    • Alternative Lewis Acids: Other metal halides like zinc chloride (ZnCl₂) or bismuth chloride (BiCl₃) can be used.[2][12] While still requiring a workup, they can sometimes be less reactive or required in smaller quantities. BiCl₃, for instance, has been used in a green synthesis process where it can be recovered from the filtrate and reused.[12]

The following decision tree can help diagnose and solve issues related to low product yield.

start Low Product Yield Detected q1 Was anhydrous AlCl3 used? Is it free-flowing? start->q1 s1 Source fresh, anhydrous AlCl3. Handle under inert atmosphere. q1->s1 No q2 Is the reactant/catalyst stoichiometry correct? (e.g., 1:1:1.2) q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Adjust molar ratios. Ensure accurate weighing at scale. q2->s2 No q3 Was the reaction temperature controlled effectively? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Improve reactor cooling. Slow the addition rate of reactants. q3->s3 No q4 Is the reaction time sufficient? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Monitor reaction completion (e.g., by TLC/HPLC). Extend reaction time if needed. q4->s4 No end_node Yield should improve. If not, investigate raw material purity. q4->end_node Yes a4_yes Yes a4_no No s4->q4

Caption: Troubleshooting decision tree for low yield in DHBP synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for the industrial synthesis of this compound?

A: Safety is paramount. Key hazards include:

  • Corrosive Materials: Benzoyl chloride, aluminum chloride, and the hydrogen chloride gas evolved during the reaction are highly corrosive.[7] All personnel must use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, face shields, and protective clothing.[15][16]

  • Respiratory Hazards: The reaction releases HCl gas, and DHBP itself can be a respiratory irritant in powder form.[17] The process must be conducted in a well-ventilated area, preferably within a closed system with scrubbers to neutralize acidic off-gases.[15]

  • Dust Explosion: Fine powders of organic materials like DHBP can form explosive mixtures with air.[18] Ensure all equipment is properly grounded to prevent static discharge, and use explosion-proof machinery for handling the dry powder.[18]

Q2: For bulk production, is the Friedel-Crafts or the Benzotrichloride route more cost-effective?

A: The choice depends on a balance of factors.

  • Benzotrichloride Route: This method generally uses cheaper and more readily available raw materials, which can make it more cost-effective from a feedstock perspective.[2] However, the product is often of lower purity and requires more intensive and costly purification steps to remove colored byproducts.[2][6]

  • Friedel-Crafts Route: This route uses more expensive raw materials (benzoyl chloride) and requires a large amount of catalyst.[2] The high cost and challenges of catalyst handling and waste disposal are significant drawbacks.[6] However, it can produce a higher purity product directly, potentially reducing downstream purification costs.[2] Ultimately, a thorough techno-economic analysis is required, factoring in raw material costs, process efficiency, waste disposal expenses, and the required final product purity for your specific application.

Q3: How do phase transfer catalysts (PTCs) improve the synthesis using resorcinol and benzotrichloride?

A: This synthesis involves two immiscible phases: an aqueous phase where the resorcinol is dissolved and an organic phase (the benzotrichloride itself).[2] The reaction is slow because the reactants have limited contact. A PTC, such as octadecyltrimethylammonium bromide, has a hydrophilic "head" and a lipophilic "tail."[2] It works by transporting the resorcinol anion from the aqueous phase into the organic phase, allowing it to react efficiently with the benzotrichloride. This significantly increases the reaction rate, improves the yield, and can suppress the formation of unwanted side products like xanthenes.[2][8] Studies have shown that using a PTC can increase purity and yield to over 99% and 95%, respectively.[2][8]

Q4: What are the recommended storage conditions for the final this compound product?

A: this compound should be stored in a cool, dry, well-ventilated area, with storage temperatures kept below 30°C.[1] It should be stored in its original, tightly sealed containers to protect it from moisture and physical damage.[16][18] Keep it away from incompatible materials, particularly strong oxidizing agents and strong alkalis.[18] No smoking or open flames should be allowed in the storage area.[18]

References

optimizing reaction conditions for the derivatization of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,4'-Dihydroxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve reliable, reproducible results. Our approach is grounded in mechanistic principles and practical, field-tested experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the derivatization of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting an O-alkylation of this compound using an alkyl halide and a base, but I'm observing very low to no yield of my desired ether product. What could be going wrong?

Answer:

Low or non-existent yields in Williamson ether synthesis, a common method for O-alkylation of phenols, can stem from several factors.[1] Let's break down the most probable causes and how to address them:

  • Insufficient Deprotonation of the Phenolic Hydroxyl Groups: The first step in this reaction is the deprotonation of the hydroxyl groups on the this compound to form a phenoxide ion.[2][3] This phenoxide is the active nucleophile that attacks the alkyl halide. If the base you are using is not strong enough to deprotonate the phenol, the reaction will not proceed. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[4]

    • Solution:

      • Choice of Base: For phenols, common and effective bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[5] NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[4] K₂CO₃ is a milder base, often used in polar aprotic solvents like acetone or DMF.

      • Stoichiometry of the Base: Ensure you are using at least a stoichiometric equivalent of the base for each hydroxyl group you intend to derivatize. For monosubstitution, one equivalent is the minimum, while for disubstitution, at least two equivalents are necessary. It is often beneficial to use a slight excess of the base (1.1-1.5 equivalents per hydroxyl group) to ensure complete deprotonation.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis.

    • Solution:

      • Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal.[1] These solvents can dissolve the ionic phenoxide and the organic alkyl halide, and they do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.

      • Avoid Protic Solvents: Protic solvents like water or alcohols can solvate the phenoxide ion through hydrogen bonding, making it less nucleophilic and slowing down the reaction.[3]

  • Poor Quality of Starting Materials: Impurities in your this compound or alkyl halide can interfere with the reaction.

    • Solution:

      • Purity of this compound: Ensure your starting material is pure. Purification can be achieved by recrystallization.[6] Impurities might react with the base or the alkyl halide, consuming your reagents.

      • Alkyl Halide Reactivity: The reactivity of alkyl halides in SN2 reactions follows the order: I > Br > Cl. If your reaction is sluggish, consider switching to a more reactive halide. Also, ensure the alkyl halide is free from degradation products.

  • Sub-optimal Reaction Temperature: The rate of an SN2 reaction is temperature-dependent.

    • Solution:

      • Gentle Heating: Most Williamson ether syntheses proceed well at temperatures ranging from room temperature to around 80-100°C.[1] If your reaction is slow at room temperature, gentle heating can significantly increase the rate. However, excessive heat can promote side reactions like elimination, especially with secondary or tertiary alkyl halides.[1]

Issue 2: Formation of Undesired Side Products (C-Alkylation)

Question: I am getting a mixture of products in my O-alkylation reaction, and spectroscopic analysis suggests the presence of C-alkylated byproducts. How can I favor O-alkylation over C-alkylation?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the electron-rich aromatic ring (C-alkylation).[3] While O-alkylation is generally kinetically favored, certain conditions can promote C-alkylation.[7][8]

  • Mechanism of C-Alkylation: The phenoxide ion exists in resonance, with negative charge delocalized onto the ortho and para positions of the aromatic ring. This allows for electrophilic attack by the alkyl halide at these carbon atoms.[3]

  • Factors Influencing the O/C-Alkylation Ratio:

    • Solvent: This is one of the most critical factors.

      • Protic Solvents Favor C-Alkylation: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it and hindering O-alkylation. This leaves the carbon atoms of the ring more accessible for attack.[3]

      • Polar Aprotic Solvents Favor O-Alkylation: In polar aprotic solvents (e.g., DMF, acetone), the oxygen of the phenoxide is less solvated and more available for nucleophilic attack, thus favoring O-alkylation.

    • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction pathway. Tightly associated cations (like Li⁺) can chelate with the oxygen, reducing its nucleophilicity and promoting C-alkylation. Loosely associated cations (like K⁺ or Cs⁺) leave the oxygen more "free" and reactive, favoring O-alkylation.

    • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product, although this is not a universal rule.

  • Strategies to Maximize O-Alkylation:

    • Use a Polar Aprotic Solvent: As mentioned, DMF, acetone, or acetonitrile are excellent choices.

    • Choose an Appropriate Base: Using a base with a larger, less coordinating cation like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can favor O-alkylation.

    • Control the Temperature: Start with milder conditions (room temperature or slightly elevated) and monitor the reaction progress. Avoid excessively high temperatures.

Issue 3: Incomplete Reaction or Sluggish Conversion

Question: My reaction to derivatize this compound is very slow, and even after an extended period, I see a significant amount of unreacted starting material. How can I speed up the reaction?

Answer:

A sluggish reaction can be frustrating. Here are several parameters you can adjust to increase the reaction rate:

  • Increase the Reaction Temperature: As per the Arrhenius equation, increasing the temperature generally increases the reaction rate. A modest increase (e.g., from room temperature to 50-60°C) can have a significant effect. Monitor for potential side product formation at higher temperatures.

  • Use a More Reactive Alkylating Agent: If you are using an alkyl chloride, switching to an alkyl bromide or, even better, an alkyl iodide will increase the rate of the SN2 reaction due to the better leaving group ability of bromide and iodide ions. Alternatively, using an alkyl tosylate or mesylate can also be effective as tosylates and mesylates are excellent leaving groups.[1]

  • Incorporate a Phase-Transfer Catalyst (PTC): If your reaction involves two immiscible phases (e.g., an aqueous base and an organic solvent), a PTC can be highly effective. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction.[9][10]

  • Increase Reagent Concentration: Within reasonable limits, increasing the concentration of your reactants can lead to a faster reaction rate. However, be mindful of solubility issues.

  • Ensure Efficient Stirring: Homogeneous mixing is crucial for the reactants to interact. Ensure your reaction mixture is being stirred vigorously.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of this compound.

Question 1: Which hydroxyl group on this compound is more reactive for derivatization?

Answer:

The two hydroxyl groups on this compound are not equivalent. The hydroxyl group at the 2-position is ortho to the carbonyl group, while the hydroxyl group at the 4'-position is para to the carbonyl group on the other ring.

The acidity of a phenolic hydroxyl group is influenced by the electronic effects of the substituents on the aromatic ring. The benzoyl group is an electron-withdrawing group. This effect will be more pronounced on the ring to which it is directly attached. Therefore, the hydroxyl group at the 2-position is expected to be more acidic than the one at the 4'-position.

In a deprotonation step, the more acidic proton will be removed first. Consequently, under sub-stoichiometric base conditions, the phenoxide will preferentially form at the 2-position. This makes the oxygen at the 2-position the more nucleophilic site for subsequent derivatization. However, with sufficient base, both hydroxyl groups can be deprotonated and derivatized.

Question 2: What are the best analytical techniques to monitor the progress of my derivatization reaction?

Answer:

Monitoring the reaction progress is essential for optimization. Here are some suitable techniques:

  • Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective method to qualitatively monitor the disappearance of starting materials and the appearance of the product. By co-spotting the reaction mixture with the starting materials, you can visually track the progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[11][12] You can develop a method to separate the starting material, product, and any byproducts. By taking aliquots from the reaction mixture at different time points, you can accurately determine the conversion and yield.[13][14] A typical HPLC setup would involve a C18 column with a UV detector.[12][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the derivatives are sufficiently volatile and thermally stable, GC-MS can be a powerful tool for both monitoring the reaction and identifying products and byproducts.[16] Derivatization is often employed to make compounds more amenable to GC analysis.

Question 3: How should I purify my derivatized this compound product?

Answer:

The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Extraction: After the reaction is complete, a standard workup procedure often involves quenching the reaction (e.g., with water or a dilute acid) and then extracting the product into an organic solvent like ethyl acetate or dichloromethane.[6] This will remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is a very common and effective method for purifying organic compounds. By choosing an appropriate solvent system (eluent) and stationary phase (typically silica gel), you can separate your desired product from unreacted starting materials and byproducts.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent way to obtain highly pure material.[6] This technique relies on the difference in solubility of the product and impurities at different temperatures.

  • Vacuum Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification method.[17][18][19]

Question 4: Are there any specific safety precautions I should take when working with this compound and its derivatization reagents?

Answer:

Yes, safety is paramount in the laboratory. Always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile solvents, strong bases like sodium hydride (which is also flammable), and potentially toxic alkylating agents.

  • Handling Reagents:

    • Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use a non-protic solvent.

    • Alkylating Agents: Many alkylating agents are toxic and/or carcinogenic. Avoid inhalation and skin contact.

    • Solvents: Be aware of the flammability and toxicity of the solvents you are using.

  • Material Safety Data Sheets (MSDS): Before starting any new reaction, always consult the MSDS for all reagents to be fully aware of their hazards and handling procedures.

III. Experimental Protocols and Data

Table 1: Recommended Reaction Conditions for O-Alkylation of this compound
ParameterCondition 1 (Mild)Condition 2 (Forcing)Rationale
Base K₂CO₃ (1.5 eq. per OH)NaH (1.2 eq. per OH)K₂CO₃ is a milder, easier to handle base. NaH is a stronger, non-nucleophilic base for less reactive substrates.
Solvent Acetone or AcetonitrileAnhydrous DMF or THFAcetone and MeCN are effective polar aprotic solvents. DMF and THF have higher boiling points for reactions requiring more heat.
Alkylating Agent Alkyl Bromide (1.2 eq. per OH)Alkyl Iodide or Tosylate (1.1 eq. per OH)Alkyl bromides offer a good balance of reactivity and stability. Iodides and tosylates are more reactive for sluggish reactions.
Temperature 50-60 °CRoom Temperature to 80 °CGentle heating is often sufficient. Higher temperatures can be used with more stable reagents.
Reaction Time 4-24 hours2-12 hoursMonitor by TLC or HPLC to determine completion.
Protocol 1: General Procedure for Mono-O-alkylation of this compound
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes.

  • Add the alkyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, K2CO3) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, Acetone) check_base->check_solvent Yes solution_base Use a stronger base (e.g., NaH) check_base->solution_base No check_reagents Are starting materials pure? check_solvent->check_reagents Yes solution_solvent Switch to a polar aprotic solvent check_solvent->solution_solvent No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Purify starting materials check_reagents->solution_reagents No check_temp->start Re-evaluate solution_temp Gently heat the reaction (50-80 °C) check_temp->solution_temp No

Caption: Troubleshooting workflow for low product yield.

Diagram 2: O-Alkylation vs. C-Alkylation Pathways

Alkylation_Pathways cluster_conditions Reaction Conditions Polar Aprotic Solvent Polar Aprotic Solvent O_Alkylation O-Alkylation Product (Ether) Polar Aprotic Solvent->O_Alkylation Favors Protic Solvent Protic Solvent C_Alkylation C-Alkylation Product (Substituted Phenol) Protic Solvent->C_Alkylation Favors Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenoxide->O_Alkylation Attack at Oxygen Phenoxide->C_Alkylation Attack at Ring Carbon

Caption: Factors influencing O- vs. C-alkylation.

V. References

  • Alkylation of phenol: a mechanistic view. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? (2024, February 13). Tiwari Academy Discussion Forum. Retrieved from --INVALID-LINK--

  • Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info. Retrieved from --INVALID-LINK--

  • What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China. Retrieved from --INVALID-LINK--

  • (PDF) Alkylation of Phenol: A Mechanistic View. (2007, November 1). ResearchGate. Retrieved from --INVALID-LINK--

  • US3830845A - Purification of 2,4-dihydroxy-benzophenone. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • The Williamson Ether Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017, June 19). PNNL. Retrieved from --INVALID-LINK--

  • Ch24: ArOH to ArOR. (n.d.). University of Calgary. Retrieved from --INVALID-LINK--

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022, November 24). MDPI. Retrieved from --INVALID-LINK--

  • Effects of different reaction conditions on the synthesis of 2, 4 - dihydroxybenzophenone (UV-214). (n.d.). TSI Journals. Retrieved from --INVALID-LINK--

  • US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from --INVALID-LINK--

  • Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). (n.d.). TSI Journals. Retrieved from --INVALID-LINK--

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Optimization of derivatization reagents and the reaction conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • A Comparative Guide to the Quantification of 4,4'-Dihydroxybenzophenone: Cross-Validation of Analytical Techniques. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.). Retrieved from --INVALID-LINK--

  • 2,4-Dihydroxy Benzophenone Manufacturers In India. (2023, June 7). Sihauli Chemicals Private Limited. Retrieved from --INVALID-LINK--

  • Process for the preparation of 2,4-dihydroxybenzophenones. (n.d.). European Patent Office. Retrieved from --INVALID-LINK--

  • US2891996A - 2, 4-dihydroxy benzophenone derivatives. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • (PDF) HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. (2019, August 22). ResearchGate. Retrieved from --INVALID-LINK--

  • [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. (2015, June 18). PubMed. Retrieved from --INVALID-LINK--

  • [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] | Request PDF. (2015, August 1). ResearchGate. Retrieved from --INVALID-LINK--

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). Masinde Muliro University of Science and Technology. Retrieved from --INVALID-LINK--

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021, August 13). Retrieved from --INVALID-LINK--

  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

  • Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. (2013, November 15). PubMed. Retrieved from --INVALID-LINK--

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Simultaneous analysis of benzophenone sunscreen compounds in water sample by stir bar sorptive extraction with in situ derivatization and thermal desorption-gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • BENZOPHENONE. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Retrieved from --INVALID-LINK--

  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.). Syngene International Ltd. Retrieved from --INVALID-LINK--

  • Sanooja P. K. , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 3380-3390. (2024, August 18). International Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

References

Technical Support Center: Extraction of 2,4'-Dihydroxybenzophenone from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4'-Dihydroxybenzophenone (BP-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of extracting and quantifying BP-1 from complex matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the extraction and analysis of this compound.

Sample Preparation & Pre-Treatment

Q1: My sample is a biological fluid (urine, serum, plasma). Do I need a hydrolysis step before extraction?

A1: Yes, in most cases, a hydrolysis step is crucial for accurate quantification of total BP-1 in biological fluids.[1] BP-1, like other benzophenones, is often metabolized in the body and excreted as glucuronide or sulfate conjugates.[1] These conjugated forms are more water-soluble and will not be efficiently extracted by typical reversed-phase or liquid-liquid extraction methods designed for the less polar parent compound.

  • Why it's necessary: Enzymatic (e.g., using β-glucuronidase/arylsulfatase) or acidic hydrolysis cleaves these conjugates, releasing the free BP-1 for extraction.[1][2][3] Failing to include this step will lead to a significant underestimation of the total BP-1 concentration.

  • Expert Tip: The efficiency of enzymatic hydrolysis can be influenced by the enzyme type, amount, reaction time, and temperature. It's essential to optimize these parameters for your specific matrix and target analytes.[4]

Q2: I am working with a solid matrix like sediment or sludge. What is the best initial extraction approach?

A2: For solid matrices, a solid-liquid extraction (SLE) is typically the first step.[5][6] This involves homogenizing the sample with an appropriate organic solvent to move the BP-1 from the solid phase into the liquid phase.

  • Solvent Choice Rationale: A popular and effective solvent mixture is methanol/water or methanol/ethyl acetate.[5][6] Methanol helps to disrupt interactions between BP-1 and the matrix particles, while a less polar solvent like ethyl acetate efficiently dissolves the analyte.

  • Workflow: After homogenization, the mixture is usually centrifuged, and the supernatant is collected for further cleanup, often by Solid-Phase Extraction (SPE).[5][6] For some complex solid samples, techniques like freeze-drying before extraction can improve efficiency.[6]

Extraction Techniques

Q3: What are the most common extraction techniques for BP-1, and how do I choose between them?

A3: The two most prevalent techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][7][8] The choice depends on the sample matrix, required level of cleanup, and desired concentration factor.

TechniqueBest ForAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Cleaner matrices (water, urine after hydrolysis), high-throughput needsHigh recovery, good selectivity, easily automated, less solvent consumption than traditional LLE.[9]Can be more expensive, method development can be complex.[9]
Liquid-Liquid Extraction (LLE) Dirtier matrices (sludge, sediment), initial cleanup stepRobust, can handle larger sample volumes, effective for initial cleanup of very complex samples.[6]Can be labor-intensive, may use large volumes of organic solvents, can form emulsions.[9]
Dispersive Liquid-Liquid Microextraction (DLLME) Aqueous samples (serum, environmental water) where high enrichment is neededFast, requires minimal solvent, high enrichment factors.[2][3][10]Sensitive to matrix effects, may not be suitable for very complex matrices without prior cleanup.

Q4: I am using SPE for the first time. What type of sorbent should I use for BP-1?

A4: For a moderately polar compound like this compound, a reversed-phase sorbent is the standard choice.

  • C18 (Octadecyl): This is the most common and a good starting point.[5][6] It retains non-polar to moderately polar compounds from a polar (aqueous) matrix.

  • Polymeric Sorbents (e.g., Oasis HLB): These can offer higher capacity and stability across a wider pH range, making them suitable for a broader range of analytes and matrices.

  • Expert Insight: The key to successful reversed-phase SPE is to ensure the analyte is in its most non-polar (neutral) form during loading. Since BP-1 is weakly acidic, adjusting the sample pH to be at least 2 units below its pKa (estimated around 7.1-8.0) will suppress ionization and enhance retention.[11][12]

Analysis & Quantification

Q5: What are the primary analytical techniques for detecting and quantifying BP-1 after extraction?

A5: High-Performance Liquid Chromatography (HPLC) is the dominant technique.[5][7] The choice of detector depends on the required sensitivity and selectivity.

  • HPLC with UV Detection (HPLC-UV): A cost-effective and robust method suitable for relatively clean samples where BP-1 concentrations are not at trace levels.[13] The detection wavelength is typically set around 290 nm.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, especially in complex matrices like plasma, serum, or environmental samples where matrix interferences are a significant concern.[2][3][14] It allows for confident identification and quantification at very low levels.

Q6: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do?

A6: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex samples.[15][16][17]

  • What it is: Co-eluting endogenous compounds from the matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[15][16]

  • Mitigation Strategies:

    • Improve Sample Cleanup: A more rigorous SPE or LLE cleanup can remove many interfering compounds.

    • Optimize Chromatography: Adjusting the HPLC gradient can help to chromatographically separate BP-1 from the interfering matrix components.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of BP-1 is the ideal internal standard as it co-elutes and experiences similar matrix effects, providing the most accurate correction.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can help to compensate for consistent matrix effects.[2][3]

II. Troubleshooting Guides

Problem 1: Low Analyte Recovery (<75%)

Low recovery is a frequent issue in SPE. The key is to systematically determine at which step the analyte is being lost.[18][19]

Workflow for Diagnosing Low Recovery

Caption: Troubleshooting workflow for low recovery in SPE.

Detailed Troubleshooting Steps
Symptom Potential Cause Solution & Scientific Rationale
Analyte found in Load Flow-Through Poor Retention: The analyte is not binding to the SPE sorbent.1. Adjust Sample pH: For reversed-phase SPE of the acidic BP-1, decrease the sample pH to <6.0 (at least 2 pH units below its pKa) to ensure it is in its neutral, more retentive form.[12][20]2. Reduce Sample Solvent Strength: If the sample is dissolved in a solvent with high organic content, dilute it with water or a weak buffer. A strong solvent will prevent the analyte from partitioning onto the sorbent.[18][21]3. Decrease Load Flow Rate: A slower flow rate increases the residence time of the analyte on the sorbent, allowing for better binding kinetics.[18][20]4. Check for Overload: If the concentration of BP-1 or other matrix components is too high, it can saturate the sorbent. Reduce the sample volume or use a cartridge with a higher sorbent mass.[21]
Analyte found in Wash Eluate Premature Elution: The wash step is stripping the analyte from the sorbent along with interferences.1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash step. The goal is to use a solvent strong enough to remove weakly bound interferences but weak enough to leave BP-1 retained.[18][19]2. Maintain pH: Ensure the pH of the wash solvent is the same as the loading solution to keep BP-1 in its neutral, retained state.[19]
Analyte NOT found in Final Eluate (or very low levels) Incomplete Elution: The analyte is strongly bound to the sorbent and not being released.1. Increase Elution Solvent Strength: Use a stronger (less polar) solvent for elution. For reversed-phase, this means a higher percentage of organic solvent (e.g., switch from 70% to 90% methanol).[18]2. Adjust Elution Solvent pH: To elute an acidic compound like BP-1 from a reversed-phase sorbent, increase the pH of the elution solvent (e.g., by adding a small amount of ammonium hydroxide). This ionizes the analyte, making it more polar and less retained by the non-polar sorbent.[12]
Problem 2: High Background or Interfering Peaks

This indicates that the cleanup was insufficient and matrix components are co-eluting with your analyte.

Symptom Potential Cause Solution & Scientific Rationale
Broad, interfering peaks in chromatogram Insufficient Cleanup: Matrix components are not being effectively removed during the wash step.1. Optimize the Wash Step: Introduce an intermediate wash step with a solvent slightly stronger than your initial wash but weaker than your elution solvent. This can remove more interferences without eluting the analyte.2. Use a Different Sorbent: Consider a sorbent with a different chemistry (e.g., a polymeric sorbent or one with a mixed-mode mechanism) that may have a different selectivity for the interferences.
Unstable Baseline or Ghost Peaks Contamination: Contamination can come from solvents, glassware, or the SPE cartridge itself.1. Run a Blank: Extract a solvent blank through the entire procedure to identify the source of contamination.2. Use High-Purity Solvents: Ensure all solvents are HPLC or MS-grade.3. Pre-wash Cartridges: Sometimes an extra conditioning step can wash away any residual manufacturing materials from the SPE sorbent.
Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS Co-eluting Matrix Components: Molecules from the sample matrix are eluting at the same retention time as BP-1 and affecting its ionization.[15]1. Improve Chromatographic Separation: Modify the LC gradient (make it shallower) or change the column chemistry to resolve BP-1 from the interfering peaks.[22]2. Enhance Sample Cleanup: A more selective SPE protocol or a post-extraction LLE step can remove the problematic components.3. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components and lessen the matrix effect.

III. Experimental Protocols

Protocol 1: Extraction of this compound from Human Urine using SPE-HPLC-UV

This protocol is adapted from methodologies designed for the analysis of benzophenones in human urine.[23][24][25]

Workflow Diagram

Caption: SPE workflow for BP-1 from urine.

Step-by-Step Methodology
  • Sample Pre-Treatment (Hydrolysis):

    • To 1 mL of urine in a glass tube, add an appropriate buffer (e.g., acetate buffer, pH 5).[1]

    • Add β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia).[1][4]

    • Incubate the mixture overnight (approx. 16 hours) at 37°C to ensure complete hydrolysis of conjugates.[1]

    • Stop the enzymatic reaction by adding a small amount of strong acid, such as formic acid.[1]

  • Solid-Phase Extraction (SPE):

    • Cartridge: C18 SPE Cartridge (e.g., 100-500 mg, 3-6 mL).[5][6]

    • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.[26]

    • Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the retained BP-1 with 3 mL of methanol into a clean collection tube.

  • Post-Elution & Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the HPLC mobile phase.

    • Inject an aliquot into the HPLC-UV system for analysis.

Protocol 2: Extraction of this compound from Environmental Water using LLE-GC-MS

This protocol is based on liquid-liquid extraction principles for environmental samples.[10][27][28]

Step-by-Step Methodology
  • Sample Pre-Treatment:

    • Collect 100 mL of water sample in a glass container.

    • If the sample contains particulates, filter it through a glass fiber filter.

    • Adjust the sample pH to ~3 using hydrochloric acid (HCl). This ensures BP-1 is in its neutral form for efficient extraction into an organic solvent.[29]

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified sample to a 250 mL separatory funnel.

    • Add 30 mL of a suitable extraction solvent, such as ethyl acetate or a mixture of methanol and ethyl acetate (15:85 v/v).[6]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Repeat the extraction on the aqueous layer two more times with fresh aliquots of the extraction solvent.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract can be directly injected into a GC-MS system for analysis. If derivatization is required for better chromatographic performance, this step would be performed prior to injection.

IV. References

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Tarazona, I., et al. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. Talanta, 116, 388-95. Retrieved from --INVALID-LINK--

  • Tarazona, I., et al. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid–liquid microextraction followed by liquid chromatography tandem mass spectrometry. ResearchGate. Retrieved from --INVALID-LINK--

  • Analysis of benzophenones in environmental water samples after topical skin application using dispersive liquid–liquid microextraction and micellar electrokinetic capillary chromatography. (n.d.). Analytical Methods (RSC Publishing). Retrieved from --INVALID-LINK--

  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub. Retrieved from --INVALID-LINK--

  • Determination of Benzophenone-3 and Their Metabolites in Urine by Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Błędzka, D., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH. Retrieved from --INVALID-LINK--

  • Okanouchi, N., et al. (2008). Determination of Benzophenones in River-water Samples Using Drop-based Liquid Phase Microextraction Coupled with Gas Chromatography/Mass Spectrometry. J-Stage. Retrieved from --INVALID-LINK--

  • 2,4-Dihydroxybenzophenone. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. (2015). PubMed. Retrieved from --INVALID-LINK--

  • Determination of Benzophenones in River-water Samples Using Drop-based Liquid Phase Microextraction Coupled with Gas Chromatography/Mass Spectrometry. (2008). ResearchGate. Retrieved from --INVALID-LINK--

  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA. Retrieved from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Recovery of 2,3-Dihydroxy-4-methoxybenzoic Acid in SPE. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2022). YouTube. Retrieved from --INVALID-LINK--

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI. Retrieved from --INVALID-LINK--

  • Purification of 2,4-dihydroxy-benzophenone. (1974). Google Patents. Retrieved from --INVALID-LINK--

  • [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • Solid-phase extraction and reverse-phase HPLC: application to study the urinary excretion pattern of benzophenone-3 and its metabolite 2,4-dihydroxybenzophenone in human urine. (2008). PubMed. Retrieved from --INVALID-LINK--

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical Research & Reports. Retrieved from --INVALID-LINK--

  • An In-Depth Technical Guide on the Environmental Fate and Degradation of 4,4'-Dihydroxybenzophenone. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • The Reason of Poor Sample Recovery When Using SPE. (2023). Hawach. Retrieved from --INVALID-LINK--

  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved from --INVALID-LINK--

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. Retrieved from --INVALID-LINK--

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (2008). NIH. Retrieved from --INVALID-LINK--

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved from --INVALID-LINK--

  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US. Retrieved from --INVALID-LINK--

  • Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (2008). Libertas Academica. Retrieved from --INVALID-LINK--

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. (2018). ScienceDirect. Retrieved from --INVALID-LINK--

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). MDPI. Retrieved from --INVALID-LINK--

  • Process for the preparation of 2, 4-dihydroxybenzophenone. (1968). Google Patents. Retrieved from --INVALID-LINK--

  • Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. (2007). American Laboratory. Retrieved from --INVALID-LINK--

  • Rapid Analysis of Pharmaceutical Compounds in Dried Blood Spots using UPLC and Tandem Quadrupole MS/MS. (n.d.). Waters Corporation. Retrieved from --INVALID-LINK--

References

minimizing byproduct formation in 2,4'-Dihydroxybenzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 2,4'-Dihydroxybenzophenone. As a critical intermediate in the development of pharmaceuticals and advanced polymers, achieving high purity and yield is paramount.[1] However, its synthesis is often plagued by challenges in regioselectivity and the formation of persistent byproducts.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of byproduct formation, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively. Our focus will be on the two primary synthetic pathways: the Fries Rearrangement and direct Friedel-Crafts acylation strategies.

Troubleshooting Guides & FAQs

Question 1: What are the main synthetic routes to this compound, and what are the typical byproducts for each?

Answer: There are two principal strategies for synthesizing this compound, each with a distinct byproduct profile rooted in its mechanism.

  • The Fries Rearrangement: This is the most common and industrially significant method. It involves the intramolecular rearrangement of a phenolic ester—typically phenyl 4-hydroxybenzoate—using a Lewis acid catalyst. The primary challenge is controlling the position of the acyl group migration on the phenyl ring.

    • Desired Product: this compound (ortho-rearrangement product).

    • Primary Byproduct: 4,4'-Dihydroxybenzophenone (para-rearrangement product).

    • Other Impurities: Unreacted starting ester, and potential cleavage products (phenol, 4-hydroxybenzoic acid) if reaction conditions are too harsh or if moisture is present.

  • Direct Friedel-Crafts Acylation: This route involves the reaction of a phenol with a 4-hydroxybenzoyl derivative (like 4-hydroxybenzoyl chloride) in the presence of a Lewis acid.[2] While seemingly more direct, this method is complicated by the competing reactivity of the hydroxyl groups.

    • Primary Byproduct: Phenyl 4-hydroxybenzoate (O-acylation product). The hydroxyl group of the phenol is often more nucleophilic than the aromatic ring, leading to ester formation instead of the desired C-acylation that forms the ketone.[3]

    • Other Impurities: Isomeric benzophenones (if the para position of the starting phenol is not blocked) and poly-acylated products.

Because direct Friedel-Crafts acylation of phenols often yields the ester, the most reliable overall process is a two-step sequence: first, synthesize the phenolic ester, and second, subject it to a Fries Rearrangement.[4]

Question 2: My Fries Rearrangement of phenyl 4-hydroxybenzoate is producing a mixture of 2,4'- and 4,4'-dihydroxybenzophenone. How can I improve the selectivity for the desired 2,4'- isomer?

Answer: This is the central challenge of the Fries Rearrangement. The ratio of ortho (2,4'-) to para (4,4'-) product is not arbitrary; it is governed by a classic case of thermodynamic versus kinetic control.[3] You can manipulate the reaction conditions to strongly favor the desired ortho product.

The widely accepted mechanism involves the formation of an acylium ion intermediate which then acylates the aromatic ring.[5] The selectivity is dictated by the stability of the transition states leading to the ortho and para products.

Key Optimization Parameters:

ParameterCondition for ortho (2,4'-) ProductCondition for para (4,4'-) ByproductMechanistic Rationale
Temperature High (>160°C) Low (<60°C)[5]At high temperatures, the reaction is under thermodynamic control. The ortho product can form a stable six-membered chelate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the more stable product. The para product is the kinetically favored, faster-forming product at lower temperatures.[3]
Solvent Non-polar (e.g., CS₂, Dichloromethane) [3][5]Polar (e.g., Nitrobenzene)[3][5][6]Non-polar solvents favor the intramolecular rearrangement pathway and the formation of the tight ion pair within the solvent cage, which promotes ortho attack.[7] Polar solvents stabilize the separated acylium ion, allowing it to diffuse and attack the less sterically hindered para position.[6]
Catalyst Stoichiometry >1 equivalent of Lewis AcidStoichiometric or sub-stoichiometricA slight excess of the Lewis acid (e.g., AlCl₃) is required to complex with both the carbonyl and phenolic oxygens in the starting material and product, driving the reaction to completion.[7]

Troubleshooting Summary: To maximize the yield of this compound, you should run the Fries Rearrangement at a high temperature in a non-polar solvent.

Below is a diagram illustrating the mechanistic choice leading to the desired product versus the primary byproduct.

Fries_Rearrangement cluster_start Starting Material & Catalyst Complexation cluster_intermediate Acylium Ion Formation & Isomeric Attack cluster_products Products after Hydrolysis Ester Phenyl 4-hydroxybenzoate Complex Initial Ester-AlCl₃ Complex Ester->Complex Coordination LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement OrthoAttack Arenium Ion (ortho-attack) Acylium->OrthoAttack Intramolecular attack (favored in non-polar solvent) ParaAttack Arenium Ion (para-attack) Acylium->ParaAttack Intermolecular attack (favored in polar solvent) Product_Ortho This compound (Thermodynamic Product) OrthoAttack->Product_Ortho High Temp (>160°C) Deprotonation & Workup Product_Para 4,4'-Dihydroxybenzophenone (Kinetic Byproduct) ParaAttack->Product_Para Low Temp (<60°C) Deprotonation & Workup

Caption: Fries Rearrangement pathway showing kinetic vs. thermodynamic control.

Question 3: My reaction is turning black and forming significant amounts of tar. What is causing this and how do I prevent it?

Answer: Tar formation is a common and frustrating issue in both Friedel-Crafts and Fries reactions, typically resulting from polymerization or decomposition side reactions.[8] The strongly acidic conditions and elevated temperatures can easily degrade sensitive phenolic substrates.

Primary Causes & Solutions:

  • Moisture Contamination: The Lewis acid catalyst (especially AlCl₃) is extremely hygroscopic. Moisture will not only deactivate the catalyst but also promote side reactions and decomposition.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvents and reagents. Handle the Lewis acid in a glove box or under a positive pressure of an inert gas (N₂ or Ar).[8]

  • Excessive Temperature: While high temperatures favor the ortho product in a Fries rearrangement, runaway temperatures can cause polymerization and charring.

    • Solution: Use a well-controlled heating system (e.g., an oil bath with a temperature controller). For exothermic additions (like adding the catalyst), use an ice bath to maintain a low temperature initially before heating to reflux.[8]

  • High Catalyst Concentration: Using a large excess of the Lewis acid can increase the harshness of the reaction medium, promoting side reactions.

    • Solution: Use the minimum effective amount of catalyst. A molar ratio of 1.1 to 1.3 equivalents of catalyst to substrate is typically sufficient.

  • Impure Starting Materials: Impurities in your resorcinol or benzoyl derivative can act as initiators for polymerization.

    • Solution: Use high-purity starting materials. Recrystallize or distill them if necessary before use.

The workflow diagram below provides a systematic approach to diagnosing and solving common issues.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Problem: Low Yield / Impure Product Isomer_Check Isomeric Mixture? Start->Isomer_Check Tar_Check Tar Formation? Start->Tar_Check Start_Mat_Check High % of Starting Material? Start->Start_Mat_Check Sol_Isomer Adjust Temp/Solvent (See FAQ 2) Isomer_Check->Sol_Isomer Yes Sol_Tar Ensure Anhydrous Cond. Control Temperature Use Pure Reagents Tar_Check->Sol_Tar Yes Sol_Start_Mat Increase Reaction Time Check Catalyst Activity Increase Temperature Start_Mat_Check->Sol_Start_Mat Yes

Caption: A troubleshooting workflow for this compound synthesis.

Question 4: What is the most effective method for purifying the crude this compound product?

Answer: Effective purification is critical to isolate the desired product from isomers and colored impurities. A multi-step approach is often the most successful.

  • Aqueous Workup: After the reaction is complete, the mixture must be quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.[9] This step hydrolyzes the aluminum-phenoxide complexes, liberating the hydroxyl groups of the product and dissolving the inorganic salts.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate or diethyl ether.

  • Alkaline Wash: Wash the combined organic layers with a dilute aqueous alkaline solution (e.g., 5% NaOH or NaHCO₃).[9][10] This will remove acidic impurities such as unreacted 4-hydroxybenzoic acid. Be cautious, as your dihydroxybenzophenone product is also phenolic and can be partially extracted into a strongly basic solution. A bicarbonate wash is often gentler.

  • Decolorization Treatment: Crude products from these reactions are often orange or red due to impurities.[10] A patented method describes dissolving the crude product in a dilute alkaline solution (pH > 7.5) and treating it with sodium hydrosulfite at 70-100°C to remove these colored impurities before re-acidifying to precipitate the purified product.[10]

  • Recrystallization: This is the most powerful technique for final purification.

    • Procedure: Dissolve the crude solid in a minimum amount of a hot solvent, then allow it to cool slowly to form high-purity crystals.

    • Solvent Choice: A mixed solvent system of ethanol and water is often effective.[11] Other potential solvents include aqueous methanol or toluene. The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities remain soluble at all temperatures.

Experimental Protocols

Protocol 1: Optimized Fries Rearrangement for this compound

This protocol is a synthesis of best practices described in the literature and is optimized for selectivity towards the ortho-product.[3][5]

Materials:

  • Phenyl 4-hydroxybenzoate (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Initial Charging: Under a positive pressure of nitrogen, charge the flask with phenyl 4-hydroxybenzoate and the anhydrous non-polar solvent (e.g., CS₂).

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and portion-wise, add the anhydrous aluminum chloride. The addition is exothermic and will generate HCl gas; ensure adequate ventilation and control the addition rate to keep the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath. Slowly heat the mixture to a vigorous reflux (Note: CS₂ has a low boiling point of ~46°C. For higher temperatures needed for thermodynamic control, a higher-boiling non-polar solvent would be required, but this presents a trade-off with selectivity). For the purpose of maximizing ortho product, a higher temperature (>160°C) without solvent is sometimes used industrially, but this greatly increases the risk of tarring. For lab scale, refluxing in a non-polar solvent is a safer starting point. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Cautiously and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring to decompose the aluminum complex.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture as described in FAQ 4.

References

Technical Support Center: Stability of 2,4'-Dihydroxybenzophenone in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4'-Dihydroxybenzophenone (DHBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. This document offers a synthesis of field-proven insights and established scientific principles to ensure the integrity of your results.

Introduction to this compound Stability

This compound (DHBP) is a valuable organic compound utilized in various research and industrial applications. As with many phenolic compounds, its stability in solution is not absolute and is influenced by several factors including the solvent system, pH, temperature, and exposure to light. Understanding these factors is critical for obtaining reliable and reproducible experimental outcomes. This guide will walk you through common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of DHBP in different solvent systems.

Q1: In which common laboratory solvents is this compound soluble and what is its general stability?

A1: this compound, a polar molecule, is generally soluble in polar organic solvents.[1] Its stability is contingent on the storage conditions and the specific solvent used. While it is stable under recommended storage conditions (cool, dry, and dark), prolonged exposure to air and light can lead to discoloration.[1]

Solvent SystemSolubilityGeneral Stability & Best Practices
Methanol/Ethanol Soluble[2][3]Generally stable for short-term storage. For longer-term storage, keep solutions at 2-8°C and protect from light. Prepare fresh solutions for critical experiments. A study on food simulants found DHBP to be stable in 15% and 95% ethanol under various time and temperature conditions.[4]
Acetonitrile Soluble[2]Acetonitrile is a common solvent for analytical standards of DHBP, indicating good short-term stability.[2] For stock solutions, store at 2-8°C and protect from light.
DMSO (Dimethyl Sulfoxide) Soluble[5]DMSO is an effective solvent for DHBP. However, as it is hygroscopic, absorbed water could potentially influence long-term stability. It is recommended to use fresh, anhydrous DMSO and store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
DMF (Dimethylformamide) SolubleSimilar to DMSO, DMF is a good solvent but can be susceptible to degradation over time. Prepare solutions fresh when possible. If storage is necessary, follow the same precautions as for DMSO.
Aqueous Solutions Sparingly soluble in water[2]Solubility and stability are highly pH-dependent.[1] Phenolic compounds are more susceptible to degradation at neutral to alkaline pH.[6] DHBP is known to undergo photodegradation in aqueous environments.[7] For aqueous solutions, it is advisable to use a buffered system at a slightly acidic pH (e.g., pH 3-5) if the experimental conditions allow.[6] A study showed DHBP to be stable in a 3% acetic acid aqueous solution.[4]

Q2: My DHBP solution has turned yellow/brown. What is the cause and how can I prevent it?

A2: Discoloration of benzophenone derivative solutions is often a sign of photodegradation or oxidative degradation.[8] The benzophenone structure can absorb UV light, leading to the formation of reactive species that cause the solution to change color.[8] To prevent this, always store DHBP solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6] If oxidation is suspected, particularly in solvents prone to peroxide formation, using freshly opened solvent or sparging the solvent with an inert gas like nitrogen or argon before use can be beneficial.[8]

Q3: I am observing precipitation in my aqueous DHBP solution. What should I do?

A3: Precipitation in aqueous solutions is often related to pH-dependent solubility.[1] The hydroxyl groups on the DHBP molecule can be deprotonated at higher pH, affecting its solubility. Conversely, at very low pH, the protonated form may also have limited solubility. If your experimental protocol allows, adjusting the pH to a slightly acidic range (pH 3-5) might improve solubility and stability.[6] Ensure the concentration of DHBP is not exceeding its solubility limit in the chosen aqueous system. Gentle warming and sonication can aid in dissolution, but be mindful of potential thermal degradation.

Q4: How does temperature affect the stability of DHBP in solution?

A4: Elevated temperatures can accelerate degradation. While DHBP is thermally stable at room temperature, prolonged exposure to higher temperatures, especially during experimental procedures like heating or refluxing, can lead to decomposition.[2] It is recommended to store stock solutions at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures to minimize thermal degradation over time.[9] When heated to decomposition, it emits acrid smoke and fumes.[2]

Troubleshooting Guide

Use the following decision tree to troubleshoot common stability issues with this compound solutions.

Troubleshooting workflow for DHBP stability issues.

Experimental Protocol: Forced Degradation Study

To systematically investigate the stability of this compound in a specific solvent system, a forced degradation study is the most effective approach. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Objective: To determine the intrinsic stability of DHBP in a chosen solvent and develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • HPLC grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DHBP in the chosen solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in a calibrated oven at a set temperature (e.g., 60°C or 80°C) for 24 hours.

    • Photodegradation: Expose a sample of the stock solution to a light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil and keep it under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method. A typical starting point would be a C18 column with a mobile phase of methanol/water or acetonitrile/water with a UV detection wavelength around 290-320 nm.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control (unstressed) sample.

    • Calculate the percentage degradation of DHBP.

    • Assess the formation of any degradation products (new peaks).

    • Ensure mass balance is maintained, where the decrease in the parent peak area corresponds to the increase in the area of the degradation product peaks.

This structured approach will provide a comprehensive stability profile of DHBP in your specific experimental context.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2,4'-Dihydroxybenzophenone and Oxybenzone as UV Absorbers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Photoprotection and Materials Science

In the ongoing development of effective ultraviolet (UV) radiation absorbing agents, a thorough understanding of their fundamental photochemical properties is paramount. This guide provides a detailed comparative analysis of the UV absorption spectra of two closely related benzophenone derivatives: 2,4'-Dihydroxybenzophenone and Oxybenzone (2-Hydroxy-4-methoxybenzophenone or Benzophenone-3). As a Senior Application Scientist, this document is structured to offer not just data, but a causal understanding of the observed spectroscopic differences, rooted in the molecular structure of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of photoprotective agents.

Introduction to the Benzophenones in UV Protection

Benzophenones are a class of aromatic ketones widely utilized as UV filters in sunscreens, plastics, and various coatings to prevent photodegradation.[1] Their efficacy lies in their ability to absorb harmful UV radiation and dissipate it as harmless thermal energy.[2] The position and nature of substituents on the benzophenone scaffold significantly influence their UV absorption characteristics, dictating their suitability for specific applications. This guide focuses on a side-by-side comparison of this compound and the more commonly known Oxybenzone, highlighting the structural nuances that lead to their distinct spectral properties.

Physicochemical Properties and Structural Distinctions

A foundational understanding of the physical and chemical properties of these compounds is essential for their effective application and analysis.

PropertyThis compoundOxybenzone (Benzophenone-3)
IUPAC Name (2-hydroxyphenyl)-(4-hydroxyphenyl)methanone(2-hydroxy-4-methoxyphenyl)-phenylmethanone[3]
CAS Number 606-12-2131-57-7[4]
Molecular Formula C₁₃H₁₀O₃C₁₄H₁₂O₃[4]
Molar Mass 214.22 g/mol 228.24 g/mol [4]
Appearance -Pale yellow crystals[5]
Solubility Soluble in ethanol and methanolReadily soluble in most organic solvents[5]

The key structural difference lies in the substitution pattern on the two phenyl rings. In This compound , one ring bears a hydroxyl group at the 2-position (ortho to the carbonyl), and the other has a hydroxyl group at the 4'-position (para to the carbonyl). Oxybenzone , on the other hand, has a hydroxyl group at the 2-position and a methoxy group at the 4-position of the same phenyl ring.

This seemingly minor difference has profound implications for the molecule's electronic structure and, consequently, its interaction with UV radiation. The ortho-hydroxyl group in both molecules is crucial for their photostability, as it allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen. This facilitates an excited-state intramolecular proton transfer (ESIPT) mechanism, a key process for the efficient dissipation of absorbed UV energy as heat.[3]

G cluster_0 Structural Comparison cluster_1 Key Functional Groups This compound This compound Ortho_OH Ortho-Hydroxyl Group This compound->Ortho_OH Ring A Para_OH Para-Hydroxyl Group This compound->Para_OH Ring B Oxybenzone Oxybenzone Oxybenzone->Ortho_OH Ring A Para_OCH3 Para-Methoxy Group Oxybenzone->Para_OCH3 Ring A G cluster_0 Experimental Workflow A Prepare Stock & Working Solutions B Instrument Warm-up & Baseline Correction A->B Solution Preparation C Measure Absorbance of Samples B->C Spectrophotometer Setup D Data Analysis (λmax, Molar Absorptivity) C->D Data Acquisition E Comparative Spectral Plotting D->E Results Interpretation

References

A Comparative Guide to the Validation of an HPLC Method for 2,4'-Dihydroxybenzophenone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and other chemical entities is a cornerstone of product development and quality control. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,4'-Dihydroxybenzophenone against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system, and ground our protocols in authoritative standards.

This compound (DHBP) is an organic compound utilized in the synthesis of various pharmaceutical agents.[1] Its accurate quantification is paramount to ensure the quality, efficacy, and safety of the final drug product. While several analytical techniques can be employed for this purpose, HPLC remains the gold standard due to its high specificity, sensitivity, and resolving power.

The Primacy of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] Its versatility stems from the wide variety of stationary phases (columns) and mobile phases that can be employed to achieve optimal separation. For a compound like this compound, a UV-active molecule, HPLC coupled with a UV detector offers a sensitive and reliable analytical solution.[3]

A typical HPLC system consists of a pump to propel the mobile phase through the system, an injector to introduce the sample, a column where the separation occurs, a detector to identify the separated components, and a data acquisition system.[2]

Validation of an HPLC Method: A Deep Dive

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] It is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability and consistency of analytical data.[6][7][8][9] The core validation parameters, as stipulated by the ICH Q2(R1) guideline, are discussed below in the context of this compound analysis.[5]

Specificity: The Art of Unambiguous Identification

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][10] In the context of DHBP analysis, this means the HPLC method must be able to separate the DHBP peak from any other substances in the sample.

To establish specificity, forced degradation studies are performed. The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[4][11] The chromatograms of the stressed samples are then compared to that of an unstressed standard to ensure that the DHBP peak is well-resolved from any degradation peaks.

Experimental Protocol: Specificity (Forced Degradation)

  • Prepare Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Acid Degradation: To an aliquot of the stock solution, add 1N hydrochloric acid and heat at 60°C for a specified time. Neutralize the solution before injection.

  • Base Degradation: To another aliquot, add 1N sodium hydroxide and heat at 60°C. Neutralize before injection.

  • Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of DHBP to dry heat (e.g., 105°C) for a defined period. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of DHBP to UV light (e.g., 254 nm) for a set duration.

  • Analysis: Inject the stressed samples, along with a blank and an unstressed standard solution, into the HPLC system.

  • Evaluation: Assess the chromatograms for the resolution between the DHBP peak and any degradation product peaks. The peak purity of the DHBP peak should also be evaluated using a photodiode array (PDA) detector.

Linearity and Range: Ensuring Proportional Response

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range.[12][13][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][13]

For an assay of a drug substance like DHBP, the typical range is 80% to 120% of the test concentration.[4][5] Linearity is typically evaluated by linear regression analysis of the plot of peak area versus concentration. A correlation coefficient (r²) of ≥ 0.998 is generally considered acceptable.[2]

Experimental Protocol: Linearity and Range

  • Prepare a Stock Standard Solution: Accurately weigh and dissolve the DHBP reference standard in the mobile phase.

  • Prepare a Series of Calibration Standards: Prepare at least five concentrations of DHBP by diluting the stock solution, covering the desired range (e.g., 80%, 90%, 100%, 110%, and 120% of the nominal analytical concentration).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a calibration curve of the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy and Precision: The Pillars of Reliability

Accuracy refers to the closeness of the test results to the true value.[4][15] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. For drug substance assays, accuracy is typically assessed over at least three concentration levels covering the specified range, with a minimum of three replicates at each level.[2][4]

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][16] It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[16]

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of DHBP reference standard into a placebo or a known matrix. Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within an acceptable range, typically 98-102%.[15]

Experimental Protocol: Precision (Repeatability and Intermediate Precision)

  • Repeatability: Prepare six independent samples of DHBP at 100% of the test concentration. Analyze them on the same day, by the same analyst, and on the same instrument. Calculate the %RSD of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Miniscule

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]

There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[17][19][20]

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[18]

Experimental Protocol: LOD and LOQ (Signal-to-Noise Method)

  • Prepare a Series of Dilute Solutions: Prepare solutions of DHBP at decreasing concentrations.

  • Analysis: Inject these solutions into the HPLC system.

  • Evaluation: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ). This can be visually estimated from the chromatogram or calculated using the software.

Robustness: Withstanding Deliberate Variations

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[21][22] It provides an indication of the method's reliability during normal usage. Typical variations include changes in mobile phase composition, pH, flow rate, column temperature, and different column lots.[21][23][24]

Experimental Protocol: Robustness

  • Identify Critical Parameters: Select the HPLC parameters that are most likely to affect the results (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C).

  • Vary Parameters: Perform the analysis by systematically changing one parameter at a time while keeping the others constant.

  • Analysis: Inject a standard solution of DHBP under each modified condition.

  • Evaluation: Evaluate the effect of the variations on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution). The method is considered robust if the results remain within the acceptance criteria.

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Int. Precision) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A logical workflow for the validation of an HPLC method.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the preferred method for the analysis of this compound, other techniques can also be employed. A comparative overview is presented below.[25]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Specificity High; excellent separation of analyte from impurities and degradation products.[25]High; good separation for volatile and thermally stable compounds. Derivatization may be required for DHBP.Low; susceptible to interference from other UV-absorbing compounds in the matrix.
Sensitivity High; typically in the ng/mL to pg/mL range.Very high, especially with a mass spectrometer (MS) detector.Moderate; typically in the µg/mL range.
Linearity Range Wide; typically spans several orders of magnitude.Wide; similar to HPLC.Narrow; adherence to Beer's Law is limited to a specific concentration range.
Accuracy High; typically 98-102% recovery.[3]High; comparable to HPLC.Moderate to High; dependent on the specificity of the measurement.
Precision (%RSD) Excellent; typically <2%.[3]Excellent; comparable to HPLC.Good; typically <5%.
Sample Throughput Moderate; typical run times are 5-30 minutes.Moderate to High; can be faster than HPLC for some applications.High; very rapid analysis.
Instrumentation Cost Moderate to High.High, especially for GC-MS.Low.
Applicability for DHBP Excellent; ideal for routine quality control and stability studies.Feasible, but may require derivatization to improve volatility and thermal stability.Suitable for simple, pure samples or as a preliminary screening tool. Not ideal for complex matrices.

Conclusion: The Right Tool for the Right Job

The validation of an analytical method is a critical step in ensuring the quality and reliability of pharmaceutical products. For the analysis of this compound, a well-validated HPLC method stands out as the most robust, specific, and reliable technique. Its ability to separate the analyte from potential impurities and degradation products is a significant advantage over less specific methods like UV-Vis Spectrophotometry. While GC-MS offers high sensitivity, the potential need for derivatization adds complexity to the sample preparation process.

Ultimately, the choice of analytical method depends on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and specificity, and the available resources. However, for the stringent demands of the pharmaceutical industry, the validated HPLC method presented in this guide provides a scientifically sound and defensible approach for the accurate quantification of this compound.

References

A Senior Scientist's Guide to Inter-Laboratory Quantification of 2,4'-Dihydroxybenzophenone (BP-1): Methods, Validation, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, analytical scientists, and quality assurance professionals involved in the quantification of 2,4'-Dihydroxybenzophenone (Benzophenone-1, BP-1). As a widely used UV absorber in cosmetics and polymer manufacturing, ensuring accurate and reproducible measurement of BP-1 across different laboratories is paramount for regulatory compliance, product safety, and research integrity.[1] This document moves beyond a simple recitation of methods to provide a comparative analysis of common analytical techniques, a detailed, field-tested protocol, and a blueprint for establishing a robust inter-laboratory comparison study.

The Imperative for Inter-Laboratory Comparison

In any multi-site study or regulated industry, the ability to generate concordant data between laboratories is not a luxury—it is a core requirement. An inter-laboratory comparison (ILC), or round-robin test, is the ultimate measure of a method's reproducibility and a laboratory's proficiency.[2] The primary goals of conducting an ILC for BP-1 quantification are:

  • Method Validation: To assess the ruggedness and transferability of an analytical method between different instruments, analysts, and environments.

  • Performance Evaluation: To allow individual laboratories to benchmark their performance against a cohort, identifying potential biases or areas for improvement.

  • Data Harmonization: To ensure that results from different testing sites are equivalent and can be reliably consolidated for a regulatory submission or a large-scale research project.

  • Quality Assurance: To provide objective evidence of a laboratory's competence to accreditation bodies and regulatory agencies.[2]

The fundamental workflow of an ILC is a centralized process designed to challenge and verify the analytical capabilities of participating laboratories.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting coord_lab 1. Prepare & Validate Homogenous Test Samples (e.g., Spiked Matrix) protocol 2. Develop & Distribute Standardized Protocol (SOP) lab_a Lab A protocol->lab_a Samples & SOP lab_b Lab B protocol->lab_b Samples & SOP lab_c Lab C protocol->lab_c Samples & SOP lab_d Lab 'n' protocol->lab_d Samples & SOP lab_a->invis_node lab_b->invis_node lab_c->invis_node lab_d->invis_node analysis 4. Statistical Analysis (e.g., Z-Scores) report 5. Performance Report & Corrective Actions analysis->report invis_node->analysis 3. Report Results

Caption: Workflow of a typical inter-laboratory comparison study.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. For BP-1, three techniques dominate the landscape: HPLC-UV, GC-MS, and LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse technique for routine analysis. Its robustness, cost-effectiveness, and simplicity make it highly accessible. The method relies on the chromatographic separation of BP-1 from matrix components on a reversed-phase column, followed by detection using its inherent UV absorbance. A wavelength of approximately 290 nm is optimal for BP-1.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool, particularly for volatile and semi-volatile compounds. While BP-1 can be analyzed directly, derivatization is often employed to improve its thermal stability and chromatographic behavior. The mass spectrometer provides high selectivity and confident identification based on mass-to-charge ratio. This method is frequently used for analyzing BP-1 and its derivatives in materials like food packaging.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in highly complex matrices such as biological fluids (serum, urine) or environmental samples.[6][7] The initial separation by LC is followed by tandem mass spectrometry, which offers exceptional sensitivity and specificity by monitoring specific parent-to-daughter ion transitions, effectively eliminating matrix interferences.

The following table summarizes the key performance characteristics of these methods for the quantification of benzophenone derivatives, providing a basis for selecting the most appropriate technique.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.2 - 10.0 mg/L[3]1 - 250 ng (for general benzophenones)[8]10.0 - 500 ng/L[7]
Limit of Detection (LOD) ~0.01 µg/L (in optimized systems)[8]~2 µg/kg[8]0.87 - 5.72 ng/L[7]
Limit of Quantification (LOQ) ~0.1 µg/L (in optimized systems)[8]Low µg/kg levels[8]10.0 - 50.0 ng/L[7]
Accuracy (% Recovery) 96.8% - 104.5%[3]Typically 85-115%80% - 115%[7]
Precision (%RSD) Inter-day: 4.5% - 6.4%[3]Typically <15%<11.03%[7]
Matrix Effect Moderate; co-elution can be an issue.Low to Moderate; requires clean samples.High; requires mitigation (e.g., isotopic standards).[7]
Instrumentation Cost LowMediumHigh
Throughput HighMediumMedium-High

Detailed Protocol: Quantification of BP-1 by Reversed-Phase HPLC-UV

This protocol is adapted from validated methods and represents a robust starting point for most laboratories.[3][4] The causality behind key choices is explained to empower the analyst.

1. Scientific Principle

The method employs reversed-phase chromatography, where the non-polar stationary phase (C18) retains the moderately non-polar BP-1 molecule. An acidified polar mobile phase is used; the acid (acetic acid) suppresses the ionization of BP-1's hydroxyl groups, ensuring a single, neutral form that yields sharp, symmetrical peaks and consistent retention times. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from certified reference standards.

2. Materials and Reagents

  • Analyte: 2,4-Dihydroxybenzophenone (BP-1) analytical standard, ≥99% purity (e.g., from Sigma-Aldrich, LGC Standards).[9][10]

  • Solvents: HPLC-grade Methanol and Acetonitrile.

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Acid: Glacial Acetic Acid, analytical grade.

  • HPLC Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[3][4]

  • Filters: 0.45 µm syringe filters (PTFE or nylon, depending on sample solvent).

3. Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification prep_std 1. Prepare Stock & Working Standards from Certified Reference Material prep_cal 2. Create Calibration Curve (min. 5 non-zero points) e.g., 0.2 - 10.0 mg/L prep_std->prep_cal prep_sample 3. Sample Extraction (e.g., Solvent extraction of cosmetic cream) filter_sample 4. Filter Extract (0.45 µm syringe filter) prep_sample->filter_sample inject_cal 5. Inject Calibration Standards into HPLC gen_curve 6. Generate Linear Regression Curve (r² > 0.999) inject_cal->gen_curve inject_qc 7. Inject QC Samples (Low, Mid, High) gen_curve->inject_qc inject_sample 8. Inject Prepared Samples inject_qc->inject_sample integrate 9. Integrate BP-1 Peak Area inject_sample->integrate calculate 10. Calculate Concentration using Calibration Curve integrate->calculate report 11. Report Final Result (with dilution factor) calculate->report

Caption: Step-by-step workflow for BP-1 quantification via HPLC-UV.

4. Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare a solution of Methanol and Water (3:1, v/v). Add Acetic Acid to a final concentration of 3% (v/v). For example, to make 1 L, mix 750 mL Methanol, 250 mL Water, and 30 mL Acetic Acid. Degas the solution before use.[3][4]

  • Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of BP-1 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (0.2 - 10.0 mg/L): Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards. A suggested range is 0.2, 0.5, 2.0, 8.0, and 10.0 mg/L.[3]

  • Sample Preparation (Example: Cosmetic Cream):

    • Accurately weigh ~1.0 g of the sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol. Vortex vigorously for 2 minutes.

    • Sonicate in a water bath for 15 minutes to ensure complete extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm)[3]

    • Mobile Phase: Methanol:Water (3:1, v/v) with 3% Acetic Acid[3]

    • Flow Rate: 1.0 mL/min[3]

    • Detection: UV at 290 nm[3]

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

5. A Self-Validating System: Ensuring Trustworthiness

To ensure the reliability of every run, the protocol must include self-validating checks. This is non-negotiable for generating trustworthy data.

  • System Suitability: Before any sample analysis, inject a mid-range standard five times. The relative standard deviation (%RSD) of the peak area and retention time should be <2.0%.

  • Calibration Curve: Analyze the calibration standards at the beginning of the run. The coefficient of determination (r²) must be ≥0.999.

  • Quality Control (QC) Samples: Prepare QC samples from a separate stock solution at low, medium, and high concentrations. Analyze them after calibration and periodically throughout the sample sequence. The calculated concentration should be within ±15% of the nominal value.

  • Method Validation: The entire method must be validated according to established guidelines like ICH Q2(R1).[11] This involves formally assessing:

    • Specificity: Ensure no matrix components co-elute with the BP-1 peak.

    • Linearity & Range: As established by the calibration curve.[3]

    • Accuracy: Determined by spike-recovery experiments in the sample matrix. Recoveries should be within 85-115%.[3]

    • Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. %RSD should be <15%.[3]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Conclusion

The accurate quantification of this compound is a critical analytical task that demands robust, validated, and reproducible methods. While HPLC-UV offers a reliable and accessible platform for routine analysis, higher sensitivity applications may necessitate the specificity of LC-MS/MS. Regardless of the chosen technology, the foundation of data confidence is built upon high-purity reference standards, a well-controlled protocol with built-in validation checks, and participation in inter-laboratory comparison studies. By adopting the principles and methodologies outlined in this guide, laboratories can ensure their data is accurate, defensible, and concordant with their peers, ultimately contributing to safer products and more reliable science.

References

A Head-to-Head Comparison: Cross-Validation of GC-MS and HPLC Methods for the Quantification of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, particularly within pharmaceutical and environmental analysis, the accurate quantification of compounds is paramount. 2,4'-Dihydroxybenzophenone (BP-1), a prominent UV filter and a metabolite of the more widely known Benzophenone-3, has garnered significant attention due to its prevalence and potential endocrine-disrupting properties.[1] Consequently, robust and reliable analytical methods for its determination are crucial for toxicological studies, quality control, and regulatory compliance.

This guide presents an in-depth comparison and cross-validation of two of the most powerful and widely used analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond a mere listing of specifications and delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive framework for method selection and validation.

The Contenders: A Glimpse into GC-MS and HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical laboratories, renowned for its versatility in separating non-volatile and thermally labile compounds.[2][3] For a polar molecule like this compound, HPLC is a natural fit, as it can be analyzed directly without the need for chemical modification. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, with detection typically achieved through UV absorbance.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional sensitivity and specificity.[2][3] However, the polar nature of this compound, owing to its two hydroxyl groups, makes it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[7] To overcome this, a crucial derivatization step is necessary to convert the polar hydroxyl groups into more volatile and thermally stable moieties, typically through silylation.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9]

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the determination of this compound in biological matrices.[4][5][6]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm).[4][5][6]

  • Mobile Phase: An isocratic mobile phase consisting of methanol and water (3:1, v/v) containing 3% acetic acid (pH 3.40).[4][5][6]

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Detection: UV detection at a wavelength of 290 nm.[4][5][6]

  • Column Temperature: 35°C.

2. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 0.2-10.0 mg/L.[4][5][6]

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Silylation

This protocol is a robust method for the analysis of this compound and its derivatives using GC-MS following a silylation derivatization step.[7]

1. Derivatization (Silylation):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of an aprotic solvent (e.g., pyridine or acetonitrile) to reconstitute the residue.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[7]

  • Cool the vial to room temperature before injection.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

  • Injector Temperature: 280°C.[7]

  • Injection Mode: Splitless (1 µL injection volume).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.[7]

    • Ramp: 10°C/min to 300°C.[7]

    • Final hold: Hold at 300°C for 15 minutes.[7]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the silylated this compound.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Derivatize each standard using the same procedure as the samples.

  • Inject each derivatized standard in triplicate and construct a calibration curve by plotting the peak area of the target ion against the concentration.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject standards Prepare Calibration Standards (0.2-10.0 mg/L) standards->inject separate C18 Column Separation inject->separate detect UV Detection (290 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: A flowchart illustrating the HPLC analysis workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Silylation Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Prepare Sample Extract dry Evaporate to Dryness sample->dry reconstitute Reconstitute dry->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa standards Prepare Calibration Standards standards->add_bstfa heat Heat (70°C, 30 min) add_bstfa->heat inject Inject into GC-MS heat->inject separate DB-5ms Column Separation detect MS Detection (SIM Mode) integrate Integrate Ion Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: A flowchart illustrating the GC-MS analysis workflow with derivatization.

Performance Comparison: A Quantitative Showdown

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key performance parameters for the quantification of this compound using the described HPLC and a representative GC-MS method.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Range) 0.2 - 10.0 mg/L (r² > 0.999)[4][5][6]0.003 - 0.5 mg/L (r² > 0.99) (Estimated from similar compounds)[10][11]
Limit of Detection (LOD) ~0.05 mg/L (Estimated)~1.0 µg/L[10][11]
Limit of Quantification (LOQ) ~0.15 mg/L (Estimated)~3.0 µg/L[10][11]
Accuracy (% Recovery) 96.8% - 104.5%[4][5][6]86% - 112% (for related benzophenones)[10][11]
Precision (%RSD) Intra-day: 3.5% - 5.7%, Inter-day: 4.5% - 6.4%[4][5][6]< 10% (Estimated from similar compounds)[10][11]
Sample Preparation Simple dissolution and filtrationMulti-step: extraction, drying, derivatization
Analysis Time ~10-15 minutes per sample~30-40 minutes per sample
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum

Cross-Validation: Ensuring Method Concordance

When two different analytical methods are used to measure the same analyte, it is crucial to perform a cross-validation study to ensure that the results are comparable and that the methods can be used interchangeably.[12] This is particularly important when transferring methods between laboratories or when one method is used to confirm the results of another.

Statistical Approach to Cross-Validation

A robust statistical analysis is the cornerstone of a meaningful cross-validation. The primary statistical tools for this purpose are the paired t-test and the Bland-Altman plot.[8][13][14]

1. Paired t-Test: The paired t-test is used to determine if there is a statistically significant difference between the means of the two sets of measurements obtained from the two methods on the same set of samples.[8][15][16]

  • Null Hypothesis (H₀): The mean difference between the two methods is zero.

  • Alternative Hypothesis (H₁): The mean difference between the two methods is not zero.

A p-value is calculated, and if it is below a predetermined significance level (typically 0.05), the null hypothesis is rejected, indicating a significant difference between the two methods.[8]

2. Bland-Altman Plot: The Bland-Altman plot is a graphical method used to visualize the agreement between two quantitative measurement methods.[13][14][17][18] It plots the difference between the two measurements for each sample against the average of the two measurements.

  • Y-axis: Difference between the two methods (HPLC - GC-MS)

  • X-axis: Average of the two methods ((HPLC + GC-MS) / 2)

The plot includes lines for the mean difference (bias) and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).[13][14] If the differences are within the clinically or analytically acceptable limits, the two methods can be considered to be in agreement.[14]

CrossValidation cluster_analysis Analysis of the Same Samples (n) cluster_data Data Collection cluster_stats Statistical Comparison cluster_conclusion Conclusion hplc Analyze with HPLC Method hplc_results HPLC Results [C₁...Cₙ] hplc->hplc_results gcms Analyze with GC-MS Method gcms_results GC-MS Results [C₁...Cₙ] gcms->gcms_results paired_ttest Paired t-Test (Assess for significant difference) hplc_results->paired_ttest bland_altman Bland-Altman Plot (Visualize agreement and bias) hplc_results->bland_altman gcms_results->paired_ttest gcms_results->bland_altman interchangeable Determine if methods are interchangeable paired_ttest->interchangeable bland_altman->interchangeable

Caption: Logical flow of a cross-validation study.

Conclusion: Selecting the Optimal Method

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two is contingent on the specific requirements of the analysis.

  • HPLC is the more straightforward and faster method, with simpler sample preparation. It is an excellent choice for routine quality control and for laboratories where derivatization is not a standard procedure. Its sensitivity is generally sufficient for many applications.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis in complex matrices, such as environmental or biological samples. The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte. However, the requirement for derivatization adds complexity and time to the sample preparation process.

Ultimately, a thorough cross-validation is essential when both methods are available or when transitioning from one to the other. This ensures consistency and comparability of data, which is the bedrock of scientific integrity.

References

A Comparative Analysis of the Biological Effects of Benzophenone Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the biological effects of different benzophenone (BP) derivatives, a class of compounds widely used as UV filters in sunscreens, personal care products, and industrial applications.[1][2][3] While effective at absorbing UV radiation, mounting evidence highlights a spectrum of biological activities, including endocrine disruption, phototoxicity, and genotoxicity, which vary significantly across different derivatives.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols for key assays, and an exploration of the structure-activity relationships that govern these effects.

The core structure of benzophenone consists of two benzene rings joined by a carbonyl group.[4] Derivatives are formed by adding various functional groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, to these rings.[4][5] These substitutions critically influence the molecule's physicochemical properties and, consequently, its biological interactions.[5]

Endocrine Disrupting Effects: A Primary Concern

A significant body of research has focused on the potential for benzophenone derivatives to act as endocrine-disrupting chemicals (EDCs).[6][7][8] EDCs can interfere with the body's hormone systems by mimicking natural hormones, blocking hormone receptors, or altering hormone production and metabolism, leading to a range of adverse health outcomes.[4][7][8] For benzophenones, the primary mechanisms of concern are estrogenic and anti-androgenic activities.[1][2]

Mechanism of Action: Estrogen and Androgen Receptor Interference

Many BP derivatives exert their endocrine-disrupting effects by directly binding to nuclear hormone receptors, primarily the estrogen receptor (ER) and the androgen receptor (AR).[2][9]

  • Estrogenic Activity : When a BP derivative with estrogenic properties binds to the estrogen receptor (typically ERα), it can trigger the same downstream signaling cascade as the natural hormone, 17β-estradiol. This includes receptor dimerization, translocation to the nucleus, binding to Estrogen Response Elements (EREs) on DNA, and subsequent transcription of estrogen-responsive genes, which can lead to inappropriate cell proliferation and physiological responses.[10][11]

  • Anti-androgenic Activity : Conversely, some derivatives can act as antagonists to the androgen receptor. They bind to the AR, preventing natural androgens like dihydrotestosterone from binding and activating it. This blockade can disrupt normal male development and reproductive function.[9][12]

G Dimer Dimer ERE ERE Dimer->ERE Translocation

Comparative Endocrine Activity of BP Derivatives

The estrogenic and anti-androgenic potential varies significantly among BP derivatives, a direct consequence of their molecular structure. Hydroxylated benzophenones, in particular, often exhibit increased endocrine activity compared to the parent compound.[13]

  • Benzophenone-3 (BP-3, Oxybenzone) : BP-3 is one of the most studied derivatives and has been classified as an endocrine disruptor for human health and the environment by the European Chemicals Agency (ECHA).[14] It exhibits both weak estrogenic and significant anti-androgenic activity.[1][9] Studies in rodents have linked BP-3 exposure to altered estrous cycles and developmental effects in offspring.[14] Its main metabolite, Benzophenone-1, also contributes to these effects.[14]

  • Benzophenone-1 (BP-1) : As a major metabolite of BP-3, BP-1 is of significant concern.[15] It has demonstrated estrogenic activity at concentrations relevant to human exposure.[16] Some studies suggest BP-1 increases the viability of prostate cancer cells, an effect that can be reduced by co-treatment with an anti-androgen, indicating a complex interaction with the androgen signaling pathway.[17]

  • Benzophenone-2 (BP-2) : BP-2 has been shown to have estrogenic effects, such as inducing vitellogenin (an egg-yolk precursor protein) in fish.[2] It has also demonstrated the ability to compete with estradiol for binding to both ERα and ERβ.[12] Concerns have also been raised about its potential endocrine activity and genotoxicity.[14]

  • Benzophenone-4 (BP-4) : Like other derivatives, BP-4 has been associated with estrogenic activity in fish and rats.[2]

The following table summarizes the endocrine-disrupting potential of several key benzophenone derivatives based on in vitro and in vivo data.

Derivative Common Name Primary Endocrine Effect Supporting Evidence
BP-3 OxybenzoneEstrogenic, Anti-androgenicReceptor binding assays; altered estrous cycles in rodents; classified as an EDC by ECHA.[9][14][16]
BP-1 EstrogenicMetabolite of BP-3; active at human-relevant concentrations; promotes MCF-7 breast cancer cell growth.[14][16]
BP-2 EstrogenicInduces vitellogenin in fish; binds to ERα and ERβ.[2][12]
BP-4 SulisobenzoneEstrogenicDemonstrated estrogenic activity in animal studies.[2]

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a robust, widely used in vitro bioassay to screen for substances with estrogenic activity.[10] Its utility lies in its sensitivity and specificity for compounds that can activate the human estrogen receptor.

Causality Behind Experimental Design : This assay uses a genetically modified yeast (Saccharomyces cerevisiae) that co-expresses the human estrogen receptor (hERα) and a reporter gene system (e.g., lacZ).[10][11] The yeast cell wall is permeable to the test compounds. If a compound is estrogenic, it binds to hERα, triggering a cascade that results in the expression of the β-galactosidase enzyme. This enzyme then cleaves a chromogenic substrate in the media (like CPRG), causing a color change from yellow to red, which can be quantified spectrophotometrically.[10][18] The intensity of the color is proportional to the estrogenic potency of the compound.[10]

G prep 1. Prepare Yeast Culture Inoculate recombinant yeast in minimal medium. Incubate until mid-log phase. plate 2. Plate Test Compounds Pipette serial dilutions of BP derivatives, 17β-estradiol (positive control), and solvent (negative control) into a 96-well plate. prep->plate evap 3. Evaporate Solvent Allow the solvent (e.g., ethanol) to evaporate completely in a sterile environment. plate->evap inoc 4. Inoculate Plate Add yeast culture (diluted in medium containing CPRG substrate) to each well. evap->inoc incub 5. Incubate Plate Incubate at 30-34°C for 48-72 hours. inoc->incub read 6. Measure Absorbance Read absorbance at 570 nm (color) and 690 nm (turbidity/cell growth). incub->read analyze 7. Analyze Data Correct for turbidity and calculate estrogenic activity relative to the positive control. read->analyze

Step-by-Step Protocol :

  • Yeast Culture Preparation : Inoculate a single colony of the recombinant S. cerevisiae into a sterile yeast minimal medium. Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.[10]

  • Preparation of Test Solutions : Prepare stock solutions of each benzophenone derivative in a suitable solvent (e.g., ethanol). Perform serial dilutions to create a range of test concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).[10] Prepare a standard curve of 17β-Estradiol (positive control) and include a solvent-only control.[10]

  • Assay Plate Setup : In a 96-well microtiter plate, pipette 10 µL of each test compound dilution, standard, and control into triplicate wells. Allow the solvent to evaporate completely.[19]

  • Inoculation : Dilute the overnight yeast culture in fresh assay medium containing the chromogenic substrate (e.g., CPRG) to a starting optical density (OD₆₀₀) of approximately 0.1.[10] Add 200 µL of this suspension to each well of the assay plate.

  • Incubation : Seal the plate and incubate at 30-34°C for 48-72 hours.[19]

  • Measurement : Measure the absorbance at 570 nm (for the color change) and 690 nm (for turbidity to assess cytotoxicity) using a microplate reader.[18]

  • Data Analysis : Correct the 570 nm reading by subtracting the 690 nm reading to account for cell density. Plot the corrected absorbance against the compound concentration to generate dose-response curves and determine EC₅₀ values.

Phototoxicity and Photogenotoxicity

While designed to absorb UV radiation, some benzophenone derivatives can become chemically reactive upon exposure to sunlight, leading to phototoxicity—a condition where the substance becomes toxic to cells in the presence of light.[20] This process can also lead to photogenotoxicity, where the light-activated compound damages cellular DNA.[21]

Mechanism of Action: Reactive Oxygen Species (ROS) Generation

The primary mechanism for benzophenone-induced phototoxicity is the generation of reactive oxygen species (ROS).[20] Upon absorbing UVA/UVB radiation, the benzophenone molecule is promoted to an electronically excited state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive species like singlet oxygen and superoxide radicals. These ROS can indiscriminately damage cellular components, including lipids, proteins, and DNA, leading to cytotoxicity and apoptosis.[21][22]

Comparative Phototoxic Potential
  • Benzophenone & Ketoprofen : These are considered phototoxic chemicals, exhibiting significant ROS generation when exposed to simulated sunlight.[20]

  • Benzophenone-1 (BP-1) : Found to be phototoxic under UVA+ conditions.[23] Studies have shown that upon UV radiation, BP-1 can induce photogenotoxicity and apoptosis via the release of mitochondrial proteins.[22]

  • Benzophenone-2 (BP-2) : Combined with UV radiation, BP-2 has been shown to promote photogenotoxicity and photocytotoxicity in human keratinocytes.[21] It enhances DNA damage, confirmed by comet and micronuclei assays, and reduces mitochondrial membrane potential.[21]

  • Benzophenone-3 (BP-3) & Benzophenone-4 (BP-4) : In one study, these were found to be non-phototoxic under UVA+ conditions.[23] Another study noted that while BP-3 protects from UV-induced radical formation, it can also generate ROS and induce apoptosis in keratinocytes exposed to sunlight.[22] This highlights the complexity and context-dependent nature of phototoxic effects.

  • Sulisobenzone (BP-4) & Dioxybenzone : ROS generation from these derivatives has been reported as negligible, suggesting a lower phototoxic risk.[20]

Derivative Phototoxic Potential Mechanism/Key Finding
Benzophenone HighSignificant ROS generation upon UV exposure.[20]
BP-1 Phototoxic (UVA+)Induces photogenotoxicity and apoptosis.[22][23]
BP-2 Phototoxic (UV)Promotes DNA damage and cytotoxicity in keratinocytes.[21]
BP-3 Low/ContradictorySome studies show non-phototoxicity[23]; others report ROS generation.[22]
BP-4 LowNegligible ROS generation.[20]

Genotoxicity and Cytotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. Cytotoxicity is the quality of being toxic to cells. For benzophenones, these effects can occur with or without light exposure and can sometimes be dependent on metabolic activation.

Mechanism of Action: DNA Damage and Metabolic Activation

Benzophenones can induce genotoxicity through direct DNA damage (e.g., via ROS) or through their metabolites. Some derivatives require metabolic activation by enzymes, such as the cytochrome P450 system in the liver, to be converted into a genotoxic form.[24] The resulting DNA damage can include single- and double-strand breaks, which, if not properly repaired, can lead to chromosomal aberrations and cell death.[25]

  • Benzophenone : Has been shown to be bioactivated by human P450 enzymes into genotoxic metabolites.[24] It is listed as a possible human carcinogen by California's Proposition 65.[1]

  • Benzophenone-3 (BP-3) : Has been shown to trigger significant phytotoxicity, cytotoxicity, and genotoxicity in the root cells of plants like Allium cepa, even at low concentrations, by inducing oxidative stress.[26]

  • General UV Filters : Genotoxicity testing of several benzophenone-type UV filters revealed weak genotoxic activity, particularly in the presence of a metabolic activation system.[27]

Experimental Protocol: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for detecting DNA damage (including single-strand breaks, double-strand breaks, and alkali-labile sites) in individual cells.[25][28]

Causality Behind Experimental Design : The principle is that individual cells are embedded in an agarose gel on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA supercoil, or nucleoid.[29] The slide is then placed in an alkaline solution, which denatures the DNA and unwinds it, particularly at sites of strand breaks. During electrophoresis, the relaxed and broken DNA fragments migrate away from the nucleus towards the anode, forming a "comet tail."[28][29] The length and intensity of the tail relative to the head are proportional to the amount of DNA damage.[29] The alkaline conditions are crucial for detecting single-strand breaks, which are more frequent than double-strand breaks.[25]

G cell_prep 1. Cell Preparation & Treatment Expose cells to BP derivatives. Harvest and suspend cells in PBS. embed 2. Embedding in Agarose Mix cell suspension with low-melting-point agarose and layer onto a pre-coated slide. cell_prep->embed lysis 3. Cell Lysis Immerse slide in cold lysis buffer to remove cell membranes and proteins, leaving nucleoids. embed->lysis unwind 4. DNA Unwinding Place slide in alkaline electrophoresis buffer to unwind the DNA at break sites. lysis->unwind electro 5. Electrophoresis Apply an electric field. Damaged DNA fragments migrate towards the anode. unwind->electro neutral 6. Neutralization & Staining Rinse slide with neutralization buffer. Stain DNA with a fluorescent dye (e.g., EtBr). electro->neutral visual 7. Visualization & Analysis Visualize comets using a fluorescence microscope. Quantify DNA damage (% Tail DNA, Tail Moment) using image analysis software. neutral->visual

Step-by-Step Protocol :

  • Cell Treatment : Culture and expose the chosen cell line (e.g., human keratinocytes) to various concentrations of the benzophenone derivatives for a defined period. Include positive and negative controls.

  • Slide Preparation : Mix a suspension of treated cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.[28] Cover with a coverslip and allow to solidify on ice.

  • Lysis : Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[25][28] This step removes cell and nuclear membranes.

  • Alkaline Unwinding : Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[28]

  • Electrophoresis : Apply a voltage (e.g., 0.7 V/cm) for 20-30 minutes in the cold.

  • Neutralization : Gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[28]

  • Staining and Visualization : Stain the slides with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green). Visualize using a fluorescence microscope and capture images.

  • Scoring : Use specialized software to quantify the amount of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment (tail length × % tail DNA).

Conclusion and Future Directions

The biological effects of benzophenone derivatives are complex, multifaceted, and highly dependent on the specific chemical structure. While compounds like BP-3 and its metabolite BP-1 are clearly identified as endocrine disruptors, others like BP-4 appear to have a lower risk profile in some aspects, such as phototoxicity. The structure-activity relationship is critical; for instance, the presence and position of hydroxyl groups often increase endocrine activity.

This guide underscores the necessity for a multi-assay approach to risk assessment. The combination of in vitro screens like the YES assay for endocrine activity, ROS assays for phototoxic potential, and the comet assay for genotoxicity provides a powerful toolkit for researchers. As these compounds remain prevalent in consumer products, continued investigation into their mechanisms of action, the effects of chronic low-dose exposure, and the biological activity of their environmental degradation products is essential for ensuring human and environmental safety.

References

A Senior Application Scientist's Guide to Assessing the Purity of 2,4'-Dihydroxybenzophenone from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Purity in Scientific Research

In the realms of pharmaceutical development, materials science, and proteomics research, the purity of a chemical compound is not merely a desirable attribute but a fundamental prerequisite for reliable and reproducible results.[1][2][3] 2,4'-Dihydroxybenzophenone (DHP), a versatile organic compound, serves as a key intermediate in the synthesis of pharmaceuticals and as a UV absorber in various applications.[3][4][5] Its efficacy and safety in these roles are directly linked to its purity. Impurities can introduce unforeseen variables, leading to ambiguous experimental outcomes, reduced product performance, and even safety concerns.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of this compound obtained from different suppliers. We will delve into a multi-faceted analytical approach, explaining the causality behind each experimental choice and providing detailed, self-validating protocols.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from several orthogonal methods. This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the comprehensive purity assessment process for this compound.

Purity Assessment Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Absolute Purity cluster_2 Data Integration & Final Assessment HPLC HPLC Analysis (Purity, Impurity Profile) NMR NMR Spectroscopy (Structure, qNMR) HPLC->NMR Isolate Impurities for Structural Elucidation DSC DSC Analysis (Absolute Purity) HPLC->DSC GCMS GC-MS Analysis (Volatile Impurities) GCMS->NMR Data Data Comparison & Supplier Selection NMR->Data DSC->Data Sample This compound (From Multiple Suppliers) Sample->HPLC Sample->GCMS

Caption: A flowchart illustrating the comprehensive workflow for assessing the purity of this compound.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating, identifying, and quantifying the components of a mixture.[1] For this compound, a reversed-phase HPLC method is highly effective.[6][7]

Causality of Experimental Choices:
  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase is ideal for retaining and separating moderately polar compounds like DHP and its potential impurities based on their hydrophobicity.[8][9]

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., acetic or formic acid) to the mobile phase protonates the phenolic hydroxyl groups of DHP, leading to sharper, more symmetrical peaks and improved resolution.[7][10]

  • UV Detection: this compound possesses a strong chromophore, making it readily detectable by UV spectroscopy. A detection wavelength of around 290 nm is often optimal.[7][8]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.[8]

  • Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[7][8]

  • Mobile Phase: An isocratic mobile phase of methanol and water (3:1, v/v) containing 3% acetic acid.[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV detection at a wavelength of 290 nm.[7][8]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound from each supplier in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of each sample solution.

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. While DHP itself has low volatility, GC-MS is crucial for detecting residual solvents or volatile by-products from the manufacturing process.[11]

Causality of Experimental Choices:
  • Derivatization: To analyze the non-volatile DHP and its polar impurities by GC, a derivatization step is necessary to increase their volatility. Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[11][12]

  • Mass Spectrometry Detection: MS provides structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to library databases.[13][14]

Experimental Protocol: GC-MS Method
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[14]

  • Derivatization:

    • Dissolve a known amount of the DHP sample in an aprotic solvent (e.g., pyridine).

    • Add an excess of BSTFA and heat the mixture to ensure complete reaction.[11]

  • GC Conditions:

    • Column: A 50% diphenyl/50% dimethyl polysiloxane capillary column is suitable for separating a range of benzophenone derivatives.[13]

    • Oven Program: A temperature gradient program should be optimized to achieve good separation of all components. A typical program might start at a lower temperature and ramp up to a final temperature to elute all compounds.[13]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to identify unknown impurities, followed by selected ion monitoring (SIM) for targeted quantification if necessary.[13]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing detailed structural information about a molecule and its impurities.[15][16] For this compound, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choices:
  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. This is excellent for identifying and quantifying impurities with distinct proton signals.

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for unambiguously assigning all proton and carbon signals and for elucidating the structures of unknown impurities.[15][17]

  • Quantitative NMR (qNMR): By adding a certified internal standard, qNMR can be used to determine the absolute purity of the DHP sample, providing a result that is independent of the response factor of the analyte.[15]

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[15]

  • Sample Preparation:

    • For qualitative analysis, dissolve approximately 5-10 mg of the DHP sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).[15]

    • For qNMR, accurately weigh the DHP sample and a certified internal standard (e.g., maleic acid) and dissolve them in a known volume of deuterated solvent.[15]

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.

  • Data Analysis:

    • Analyze chemical shifts, coupling constants, and signal integrations to confirm the structure of this compound and identify any impurities.[15]

    • For qNMR, calculate the purity based on the integral ratio of a known DHP signal to a known signal from the internal standard.

IV. Differential Scanning Calorimetry (DSC): An Absolute Measure of Purity

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds that are at least 98% pure.[18][19] It measures the heat flow into or out of a sample as a function of temperature.

Causality of Experimental Choices:
  • Melting Point Depression: Impurities in a crystalline solid cause a depression and broadening of its melting point. The extent of this depression is directly related to the mole fraction of the impurity, as described by the van't Hoff equation.[20][21]

  • Absolute Method: DSC provides an absolute measure of purity without the need for a reference standard of the impurity.[18]

Experimental Protocol: DSC Analysis
  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the DHP sample into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.[21]

Data Presentation and Interpretation

To facilitate a clear comparison between suppliers, all quantitative data should be summarized in a well-structured table.

SupplierHPLC Purity (%)Major Impurity (HPLC, %)GC-MS Volatiles (ppm)NMR Purity (qNMR, %)DSC Purity (%)
A 99.8Impurity X (0.15)< 5099.799.8
B 98.5Impurity Y (1.2)250 (Toluene)98.698.4
C 99.5Impurity X (0.3)< 5099.499.6

Interpretation:

  • Supplier A provides the highest purity material across all analytical techniques, with very low levels of impurities.

  • Supplier B shows a significantly lower purity, with a notable amount of a specific impurity and residual solvent. This material may be unsuitable for sensitive applications.

  • Supplier C offers a high-purity product, though slightly less pure than Supplier A's material.

Forced Degradation Studies: Predicting Stability

To further assess the intrinsic stability of the this compound from the chosen supplier, forced degradation studies are recommended.[22][23] These studies involve subjecting the compound to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and pathways.[23][24][25] This information is crucial for developing stability-indicating analytical methods and for understanding how the compound might behave under various storage and handling conditions.[22][25]

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic Analysis HPLC & LC-MS Analysis Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Photolytic Photolytic Photolytic->Analysis Thermal Thermal Thermal->Analysis DHP This compound DHP->Acid DHP->Base DHP->Oxidative DHP->Photolytic DHP->Thermal Report Identify Degradants & Establish Degradation Pathways Analysis->Report

Caption: Workflow for conducting forced degradation studies on this compound.

Conclusion: An Evidence-Based Approach to Supplier Selection

The selection of a chemical supplier should be a data-driven decision. By employing a multi-technique analytical approach as outlined in this guide, researchers can objectively assess the purity of this compound from various sources. This rigorous evaluation ensures the procurement of high-quality material, which is fundamental to the integrity and success of scientific research and development.

References

A Comparative Guide to the Validation of Analytical Methods for 2,4-Dihydroxybenzophenone in Mouse Brain

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed comparison and validation overview of two distinct analytical methods for the quantification of 2,4-dihydroxybenzophenone (BP-1) in mouse brain tissue: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the causality behind experimental choices, from sample preparation to instrumental analysis, and present validation data in accordance with international guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Quantifying BP-1 in Brain Tissue

2,4-Dihydroxybenzophenone (BP-1), also known as benzophenone-1, is an ultraviolet (UV) absorbing compound widely used in sunscreens, cosmetics, and as a stabilizer in plastics.[1] Its presence in numerous consumer products leads to widespread human exposure. Emerging research has raised concerns about the potential for BP-1 to bioaccumulate and exert endocrine-disrupting effects.[1][2]

For researchers in toxicology, pharmacology, and drug development, quantifying BP-1 concentrations in the central nervous system is critical. The brain is a highly sensitive organ, and the presence of exogenous compounds can have profound neurological implications. Accurate measurement of BP-1 in mouse brain tissue allows for:

  • Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and elimination (ADME) profile of BP-1 within the brain.

  • Neurotoxicity Assessment: Correlating brain concentrations with potential adverse neurological effects.

  • Exposure Assessment: Determining the extent to which systemic exposure translates to brain tissue accumulation.

Given the complexity of the brain matrix, which is rich in lipids and proteins, developing a robust and reliable analytical method is a significant challenge.[3][4] This guide will compare two methodologies, providing the technical details necessary to select and validate the most appropriate approach for your research needs.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is fundamentally a trade-off between accessibility, cost, sensitivity, and selectivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It is relatively simple, cost-effective, and robust. For BP-1, which possesses a chromophore, UV detection is a viable option.[5][6] However, its sensitivity and selectivity can be limited, especially in a complex matrix like the brain. Co-eluting endogenous compounds can interfere with the analyte peak, leading to inaccurate quantification.[7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[2][8] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can distinguish the analyte from matrix interferences with high confidence, even at very low concentrations.[9] While more expensive and complex to operate, it is often necessary for detecting trace levels of compounds in tissue samples.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics for the two methods, based on literature values and established validation criteria.[5]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale & Justification
Linearity (Range) 0.2 - 10.0 µg/mL[5]0.1 - 100 ng/mLLC-MS/MS offers a significantly lower limit of quantification and a wider dynamic range, essential for TK studies where concentrations can vary by orders of magnitude.
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[5]0.1 ng/mLThe superior sensitivity of mass spectrometry allows for the detection of trace amounts of BP-1, which may be crucial for assessing low-level exposure.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Both methods must adhere to regulatory guidelines for accuracy.[10][11]
Precision (%RSD) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)Precision is a measure of reproducibility and is a critical validation parameter for both techniques.[11][12]
Selectivity Moderate; susceptible to interferences.High; based on specific MRM transitions.The high lipid content of brain tissue can cause significant matrix effects and interferences in HPLC-UV analysis.[3][4] LC-MS/MS mitigates this through its inherent selectivity.
Matrix Effect Significant potential for interference.[5]Can be present but is manageable with stable isotope-labeled internal standards.[13][14]The brain matrix is notoriously "dirty."[4] While matrix effects can still occur in LC-MS/MS, using a stable isotope-labeled internal standard (e.g., BP-1-d10) can effectively compensate for ion suppression or enhancement.

Experimental Protocols & Method Validation

Validation of a bioanalytical method is the process of demonstrating that it is suitable for its intended purpose.[10] This section provides detailed protocols and explains the validation experiments required by regulatory bodies like the FDA and EMA.[11][12][15]

Brain Tissue Sample Preparation

Proper sample preparation is the most critical step for obtaining reliable data from brain tissue.[8][16] The goal is to efficiently extract the analyte from the complex matrix while removing interfering components like proteins and phospholipids.

G

Step-by-Step Protocol:

  • Tissue Collection & Homogenization:

    • Excise the mouse brain and immediately flash-freeze it in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

    • Accurately weigh the frozen brain tissue (~0.5 g).

    • Add a fixed volume of ice-cold buffer (e.g., 4 volumes of phosphate-buffered saline, PBS) to the tissue. Using a fixed ratio of tissue-to-buffer is crucial for consistent results.[17]

    • Homogenize the tissue thoroughly using a bead beater or a Dounce homogenizer until a uniform suspension is achieved.[8] A bead beater is often preferred for higher throughput.

  • Analyte Extraction (Protein Precipitation):

    • To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile (ACN) containing the internal standard (IS). For the HPLC-UV method, a structurally similar compound can be used as an IS. For LC-MS/MS, a stable isotope-labeled (SIL) internal standard like Benzophenone-1-d10 is strongly recommended to correct for matrix effects and extraction variability.[13]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins. The ACN disrupts the protein structure, causing them to aggregate and fall out of solution.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean tube.

    • For the HPLC-UV method, the supernatant may be injected directly. For the LC-MS/MS method, to enhance sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.[18]

Instrumental Analysis: Method Parameters

Method 1: HPLC-UV (Adapted from literature[5][6])

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with Methanol:Water (75:25, v/v) containing 0.1% Acetic Acid.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 290 nm.[5]

  • Injection Volume: 20 µL.

Method 2: LC-MS/MS

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column with a smaller particle size for better resolution (e.g., 2.1 mm x 50 mm, 1.8 µm).[19]

  • Mobile Phase: Gradient elution with A) Water + 0.1% Formic Acid and B) Acetonitrile + 0.1% Formic Acid. A gradient is used to effectively separate the analyte from matrix components.[19]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.

    • MRM Transition for BP-1: m/z 213.1 → 133.1

    • MRM Transition for BP-1-d10 (IS): m/z 223.1 → 138.1

    • Rationale: The specific transitions are chosen after optimizing cone voltage and collision energy to ensure maximum signal intensity and specificity.

G

Validation Experiments

According to the ICH M10 Bioanalytical Method Validation guideline, the following parameters must be assessed.[10][11]

  • Selectivity: Analyze at least six different blank mouse brain homogenates to ensure no endogenous peaks interfere with the analyte or internal standard.

  • Calibration Curve & LLOQ: Prepare calibration standards by spiking blank brain homogenate. The curve should have at least six non-zero points. The LLOQ is the lowest standard on the curve that can be quantified with acceptable accuracy (within 20%) and precision (≤20% RSD).

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in multiple replicates (n≥5) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).[11][12]

  • Matrix Effect (LC-MS/MS): This is a critical experiment for tissue analysis.[4][14] It is assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to mitigate this effect.[13]

  • Recovery: The extraction recovery should be determined at low, medium, and high concentrations to ensure the extraction process is consistent across the calibration range.

  • Stability: The stability of BP-1 in mouse brain homogenate must be evaluated under various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: At the intended storage temperature (-80°C) for a period longer than the study duration.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS can be validated for the determination of 2,4-dihydroxybenzophenone in mouse brain.

  • The HPLC-UV method is a cost-effective and accessible option suitable for studies where expected brain concentrations are relatively high (in the µg/g range).[5] However, researchers must be vigilant about potential interferences from the complex brain matrix.

  • The LC-MS/MS method is unequivocally the superior choice for most applications. Its high sensitivity, selectivity, and wide dynamic range are essential for comprehensive toxicokinetic and neurotoxicity studies where low concentrations are anticipated. The ability to use a stable isotope-labeled internal standard provides a robust system to counteract the significant matrix effects inherent to brain tissue analysis, ensuring the highest level of data integrity and trustworthiness.[8][14]

For any regulatory submission or research aiming to define low-level exposure, the investment in developing and validating an LC-MS/MS method is highly recommended to ensure data is unambiguous, reliable, and defensible.

References

Navigating the Environmental Maze of UV Filters: A Comparative Analysis of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Environmental Cost of Sun Protection

The global imperative for sun protection has led to the widespread incorporation of ultraviolet (UV) filters into countless personal care products. While indispensable for mitigating the harmful effects of UV radiation on human health, the environmental persistence and ecological impact of these compounds are of growing concern. As these chemicals enter aquatic ecosystems through wastewater effluent and recreational activities, their potential to disrupt fragile marine and freshwater environments necessitates a rigorous scientific evaluation.[1][2] This guide provides an in-depth comparative analysis of the environmental impact of 2,4'-Dihydroxybenzophenone (BP-1), a prominent member of the benzophenone family of UV absorbers, against other commonly used UV filters. We will delve into their ecotoxicity, environmental fate, and mechanisms of action, supported by experimental data and standardized protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Focus on this compound (BP-1): An Environmental Profile

This compound (BP-1), also known as benzophenone-1, is utilized as a UV stabilizer and is also a significant metabolite of the more widely known UV filter, oxybenzone (Benzophenone-3).[3][4] Its presence in aquatic environments is therefore a result of both direct introduction and as a transformation product of other pollutants.[3][5] Understanding its intrinsic environmental properties is critical for a complete risk assessment of the benzophenone class.

Ecotoxicity: BP-1 exhibits varying levels of toxicity to aquatic organisms. Studies have shown it to be acutely toxic to certain marine invertebrates. For instance, in the marine copepod Acartia tonsa, BP-1 was found to be acutely toxic with a 48-hour median lethal concentration (LC50) of 2.6 mg/L. Recent comparative studies have classified BP-1 as having low acute toxicity to crustaceans like Daphnia magna and plants, with EC50 values ranging from 6.15 to 46.78 mg/L.[6]

Environmental Fate:

  • Biodegradation: BP-1 is a primary biodegradation product of oxybenzone (BP-3) through the O-demethylation of the methoxy group.[5][7] However, the subsequent biotransformation of BP-1 can be inhibited under certain oxic and anoxic conditions, potentially leading to its accumulation.[5][7]

  • Photodegradation: Interestingly, BP-1 has been found to be more susceptible to photodegradation compared to other benzophenones. This process can be self-accelerating, as its degradation products can generate singlet oxygen, a reactive species that further breaks down the parent compound.[4] This suggests a potentially shorter persistence in sunlit surface waters.

  • Bioaccumulation: The potential for BP-1 to bioaccumulate in aquatic organisms is considered low. This is supported by an estimated Bioconcentration Factor (BCF) of 11, which indicates a low likelihood of concentrating in the tissues of aquatic life.[8]

Comparative Environmental Impact Assessment of UV Filters

To contextualize the environmental risk posed by BP-1, it is essential to compare its ecotoxicological profile with other widely used organic and inorganic UV filters. The following table summarizes acute toxicity data for several common UV filters across key indicator species.

UV FilterChemical ClassTest OrganismEndpoint (Duration)Toxicity Value (mg/L)Toxicity ClassificationReference(s)
This compound (BP-1) BenzophenoneDaphnia magnaEC50 (48h)6.15 - 46.78Low Acute Toxicity[6]
Artemia franciscanaLC50 (48h)--
Freshwater PlantsIC50 (72h)--
Oxybenzone (BP-3) BenzophenoneDaphnia magnaEC50 (48h)3.25Acute Toxicity[6]
Algae (C. vulgaris)EC50 (96h)2.98-
Zebrafish (B. rerio)LC50 (96h)3.89-
Benzophenone-2 (BP-2) BenzophenoneDaphnia magnaEC50 (48h)14.15 - 54.30Low Acute Toxicity[6]
Octocrylene (OCR) Cinnamate derivativeArtemia franciscanaLC50 (48h)0.55High Acute Toxicity[6]
Daphnia magnaEC50 (48h)2.66 - 3.67Acute Toxicity[6]
Freshwater PlantsIC50 (72h)1.95Acute Toxicity[6]
Homosalate (HMS) SalicylateFreshwater PlantsIC50 (72h)1.46Acute Toxicity[6]
Ethylhexyl Methoxycinnamate (EHMC) CinnamateMarine BacteriaEC501.38 - 2.16Acute Toxicity[6]
Avobenzone (AVO) DibenzoylmethaneFishPredicted LC50 (48h)3.35Toxic[9]
4,4'-Dihydroxybenzophenone BenzophenoneChlorella vulgarisEC50 (96h)183.60Low-level Toxicity[10][11]
Daphnia magnaLC50 (48h)12.50Medium-level Toxicity[10][11]
2,4,4'-Trihydroxybenzophenone BenzophenoneChlorella vulgarisEC50 (96h)3.50High-level Toxicity[10][11][12]
Daphnia magnaLC50 (48h)3.74High-level Toxicity[10][11][12]

Toxicity Classification based on criteria proposed by Persoone et al.[6]

This comparative data highlights that while BP-1 is not devoid of environmental risk, several other UV filters, such as octocrylene, exhibit significantly higher acute toxicity to aquatic invertebrates.

Mechanisms of Ecotoxicity: A Deeper Dive

The adverse effects of UV filters extend beyond acute toxicity. Many, particularly the benzophenones, are recognized as endocrine-disrupting chemicals (EDCs) and can have sublethal effects that impact the health and sustainability of aquatic populations.

Endocrine Disruption in Fish

Benzophenones, including BP-1 and its parent compound BP-3, can interfere with the endocrine system of fish. They primarily exert their effects by mimicking natural estrogens and interacting with estrogen receptors.[13] This can lead to a cascade of adverse outcomes, including the feminization of male fish, altered sexual development, and impaired reproduction.[13][14]

One key biomarker for estrogenic activity in fish is the induction of vitellogenin (VTG), an egg-yolk precursor protein, in males. Exposure to BP-3 has been shown to significantly increase VTG concentrations in male zebrafish.[14] Furthermore, exposure to BP-3 can lead to a skewed sex ratio towards females and affect gonad maturation.[14] Studies on Japanese medaka have shown that exposure to BP-3, which transforms into the more potent estrogen agonist BP-1, can alter plasma concentrations of testosterone and the 17β-estradiol to testosterone ratio, along with the down-regulation of key steroidogenic genes.[3]

Endocrine_Disruption_Pathway cluster_water Aquatic Environment cluster_fish Fish Physiology UV_Filter Benzophenones (e.g., BP-1, BP-3) ER Estrogen Receptor (ER) UV_Filter->ER Binds to/Activates Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA VTG_Gene Vitellogenin (VTG) Gene VTG_mRNA VTG mRNA VTG_Gene->VTG_mRNA Transcription VTG_Protein Vitellogenin Protein (Biomarker) VTG_mRNA->VTG_Protein Translation Reproductive_Effects Adverse Reproductive Outcomes - Skewed sex ratio - Impaired gonad maturation - Reduced egg production VTG_Protein->Reproductive_Effects Leads to

Caption: Endocrine disruption pathway of benzophenone UV filters in fish.

Coral Bleaching

Several organic UV filters are implicated in coral bleaching, a phenomenon where corals expel their symbiotic algae (zooxanthellae), leading to starvation and death.[15][16] One proposed mechanism is that these chemical filters can induce a lytic viral cycle in latent viruses within the zooxanthellae.[15][17] This leads to the destruction of the algae and their expulsion from the coral host. Additionally, some UV filters can cause oxidative stress in corals, further contributing to bleaching.[18]

Coral_Bleaching_Workflow UV_Filters Organic UV Filters (e.g., Oxybenzone) Zooxanthellae Zooxanthellae (with latent virus) UV_Filters->Zooxanthellae Triggers Coral Healthy Coral (with symbiotic zooxanthellae) Algal_Expulsion Expulsion of Zooxanthellae Coral->Algal_Expulsion Viral_Lysis Induction of Lytic Viral Cycle Zooxanthellae->Viral_Lysis Viral_Lysis->Algal_Expulsion Bleached_Coral Bleached Coral (vulnerable to disease and starvation) Algal_Expulsion->Bleached_Coral

Caption: Mechanism of coral bleaching induced by organic UV filters.

Standardized Experimental Protocols for Ecotoxicity Assessment

To ensure comparability and reliability of ecotoxicity data, standardized testing guidelines are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing the effects of chemicals on biotic systems.[1][19]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae over 72 hours.[20][21][22][23][24]

Objective: To determine the concentration of a test substance that inhibits the growth of a selected algal species by 50% (EC50).

Methodology:

  • Test Organism: A non-axenic, exponentially growing culture of a standard green alga species, such as Pseudokirchneriella subcapitata.

  • Test Setup: Prepare a series of test solutions with at least five different concentrations of the UV filter, plus a control group without the test substance. Each concentration should have three replicates.

  • Inoculation: Inoculate the test solutions with a low density of the algal culture.

  • Incubation: Incubate the cultures for 72 hours under continuous, uniform illumination and a constant temperature (e.g., 21-24°C).

  • Measurement: Measure the algal biomass (e.g., using a spectrophotometer to measure absorbance or by cell counts) at least every 24 hours.

  • Data Analysis: For each concentration, calculate the average specific growth rate. Determine the EC50 value by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration.

OECD_201_Workflow start Start prep_culture Prepare Exponentially Growing Algal Culture start->prep_culture prep_solutions Prepare Test Solutions (5+ concentrations & control) prep_culture->prep_solutions inoculate Inoculate Test Solutions with Algae prep_solutions->inoculate incubate Incubate for 72h (Constant Light & Temp) inoculate->incubate measure Measure Algal Biomass (e.g., daily) incubate->measure analyze Calculate Growth Rate & Determine EC50 measure->analyze end End analyze->end

Caption: Workflow for the OECD 201 Algal Growth Inhibition Test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.[25][26][27]

Objective: To determine the concentration of a test substance that immobilizes 50% of the exposed daphnids within 48 hours (EC50).

Methodology:

  • Test Organism: Use juvenile Daphnia magna that are less than 24 hours old at the start of the test.

  • Test Setup: Expose groups of daphnids (e.g., 20 individuals per concentration, divided into four replicates of five) to a range of at least five concentrations of the test substance and a control.

  • Exposure: The exposure period is 48 hours in a static or semi-static system. The daphnids are not fed during the test.

  • Observation: Record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the EC50 value and its confidence limits for the 48-hour exposure period using appropriate statistical methods (e.g., probit analysis).

Conclusion and Future Perspectives

The environmental impact of UV filters is a complex issue requiring a multifaceted approach to risk assessment. This guide demonstrates that while this compound (BP-1) possesses a degree of ecotoxicity, its risk profile, particularly concerning acute toxicity and bioaccumulation potential, appears to be lower than some other widely used UV filters like octocrylene. However, its role as an endocrine disruptor, a common trait among benzophenones, remains a significant concern.

The continued presence of these compounds in global water systems underscores the need for ongoing research and the development of more environmentally benign UV-filtering technologies. Future research should focus on:

  • Long-term, chronic toxicity studies to understand the sublethal effects of UV filter mixtures at environmentally relevant concentrations.

  • Investigating the ecotoxicological impact of the degradation by-products of newer generation UV filters.

  • Developing and validating standardized methods for assessing the impact of UV filters on sensitive ecosystems like coral reefs.

By employing robust, standardized testing protocols and delving into the molecular mechanisms of toxicity, the scientific community can provide the necessary data to inform regulatory decisions and guide the formulation of safer, more sustainable personal care products.

References

performance comparison of different catalysts for 2,4'-Dihydroxybenzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for the Synthesis of 2,4'-Dihydroxybenzophenone

Introduction

This compound (DHBP) is a cornerstone intermediate in the synthesis of a wide array of value-added chemicals, most notably as a precursor to UV absorbers and light stabilizers for polymers, paints, and synthetic rubbers.[1][2] Its molecular structure, featuring two hydroxyl groups on separate phenyl rings, imparts unique properties that are leveraged in the production of pharmaceuticals and other fine chemicals. The predominant method for synthesizing DHBP is the Friedel-Crafts acylation, a classic and powerful reaction for forming carbon-carbon bonds with an aromatic ring.[3]

The heart of the Friedel-Crafts acylation lies in the catalyst. The choice of catalyst profoundly influences not only the reaction's yield and selectivity but also its environmental footprint, cost-effectiveness, and overall process efficiency. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data, to empower researchers and process chemists in making informed decisions. We will explore the causality behind experimental choices and delve into the mechanisms that govern catalyst performance.

The Core Reaction: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of resorcinol with an acylating agent like benzoyl chloride, benzoic acid, or benzoic anhydride. The catalyst's primary role is to activate the acylating agent, generating a highly electrophilic acylium ion (or a related complex) that then attacks the electron-rich resorcinol ring.

A critical challenge in this synthesis is achieving high regioselectivity. The desired product is the C-acylated this compound. However, a competing reaction, O-acylation, can occur, leading to the formation of undesired ester byproducts. A superior catalyst will not only drive the reaction to high conversion but also preferentially direct the acylation to the carbon atom of the resorcinol ring.

Comparative Analysis of Catalytic Systems

We will now examine the performance of different classes of catalysts, from traditional homogeneous systems to modern, reusable heterogeneous catalysts.

Homogeneous Lewis Acids (e.g., AlCl₃, ZnCl₂)

Historically, strong Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) have been the workhorses for Friedel-Crafts acylation.[2][4]

Mechanism of Action: The Lewis acid coordinates with the acylating agent (e.g., benzoyl chloride), polarizing the carbonyl bond and facilitating the formation of a highly reactive acylium ion. This powerful electrophile then undergoes electrophilic aromatic substitution with resorcinol.

Performance Insights:

  • Advantages: These catalysts are highly active and can drive the reaction to completion, often in a relatively short time.[5]

  • Disadvantages: A major drawback is that they are typically required in stoichiometric or even excess amounts because the product, a ketone, forms a stable complex with the Lewis acid.[3] This necessitates a hydrolytic workup to break the complex and release the product, which consumes the catalyst and generates a significant amount of corrosive and environmentally hazardous waste.[4] Furthermore, these catalysts are highly sensitive to moisture, requiring strictly anhydrous conditions.[6]

Heterogeneous Solid Acid Catalysts: Zeolites

In the quest for more sustainable and efficient processes, heterogeneous solid acid catalysts, particularly zeolites, have emerged as a promising alternative.[7][8] Zeolites are microporous crystalline aluminosilicates with well-defined pore structures and strong Brønsted and/or Lewis acid sites.[9]

Mechanism of Action: The acylation reaction occurs within the pores of the zeolite. The acidic sites on the zeolite surface interact with the acylating agent, activating it for the electrophilic attack on resorcinol.[7] The defined pore structure of zeolites can impart shape selectivity, favoring the formation of specific isomers.[8]

Performance Insights:

  • Advantages: Zeolites are non-corrosive, environmentally benign, and, most importantly, reusable.[10][11] They can be easily separated from the reaction mixture by simple filtration, simplifying the workup process and reducing waste.[12] Zeolites like H-beta have shown excellent performance in the acylation of phenolic compounds.[13][14][15] A Chinese patent reports a yield of over 94% and purity of over 99% for DHBP synthesis using a modified HZSM-5 zeolite catalyst.[1]

  • Disadvantages: Zeolite catalysts can sometimes suffer from deactivation due to the deposition of carbonaceous materials ("coke") on the active sites, although they can often be regenerated by calcination.[7][11] Diffusion limitations of bulky reactants and products within the micropores can also affect the reaction rate.[11]

Other Catalytic Systems

While Lewis acids and zeolites are the most extensively studied catalysts for this reaction, other systems have also been explored:

  • Brønsted Acids (e.g., H₂SO₄, Methanesulfonic Acid): These are strong protonic acids that can catalyze the reaction. However, they often require harsh conditions and can lead to side reactions and corrosion issues.[4][16] Methanesulfonic acid has been shown to be an effective catalyst for the di-acetylation of resorcinol.[17]

  • Phase Transfer Catalysts: In some synthetic routes, particularly those involving benzotrichloride and resorcinol in an aqueous medium, phase transfer catalysts like octadecyltrimethylammonium bromide have been employed to facilitate the reaction between the immiscible reactants, leading to high yields and purity.[2][18]

Performance Data Summary

The following table summarizes the performance of various catalysts for the synthesis of this compound and related acylation reactions, based on available literature.

Catalyst SystemAcylating AgentSubstrateYield (%)Purity (%)Reaction ConditionsKey AdvantagesDisadvantagesReference
Modified HZSM-5 Zeolite Benzoic AnhydrideResorcinol>94>9960-80°C, RefluxHigh yield and purity, reusable, environmentally friendlyMay require specific modifications[1]
H-beta Zeolite Benzoic AcidResorcinol~70-p-chlorotoluene solventGood performance for phenolic acylations, reusableByproduct formation (resorcinol monobenzoate)[13]
AlCl₃/ZnCl₂ Benzoyl ChlorideResorcinolVariable (often low)HighAnhydrous conditionsHigh reactivityStoichiometric amounts needed, waste generation, corrosive[2][6]
Phase Transfer Catalyst BenzotrichlorideResorcinol95.799.4Aqueous mediumHigh yield and purity in specific systemsLimited to specific reactant combinations[2][18]
Zinc Chloride p-hydroxybenzoic acidResorcinol>73-65-70°C, with POCl₃--[19]

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for a representative synthesis using a heterogeneous zeolite catalyst, reflecting a modern and sustainable approach.

Synthesis of this compound using a Modified HZSM-5 Zeolite Catalyst

This protocol is adapted from the general principles outlined in the cited literature.[1]

Materials:

  • Resorcinol

  • Benzoic Anhydride

  • Modified HZSM-5 Zeolite Catalyst (e.g., doped with 5% w/w CeO₂)

  • Ethanol

  • Acetone

Procedure:

  • Preparation of Reactant Solutions: Prepare a saturated solution of resorcinol in ethanol at 60°C. Separately, prepare a saturated solution of benzoic anhydride in ethanol at 60°C.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the saturated resorcinol solution and the modified HZSM-5 zeolite catalyst.

  • Addition of Acylating Agent: While stirring vigorously, add the saturated benzoic anhydride solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 73°C) and maintain the reaction for 4 hours.

  • Product Precipitation and Catalyst Separation: After the reaction is complete, stop heating and allow the mixture to cool. A solid precipitate containing the product and the catalyst will form.

  • Workup:

    • Filter the cooled reaction mixture to collect the solid precipitate.

    • Dissolve the precipitate in acetone. The product will dissolve, while the zeolite catalyst will not.

    • Filter the acetone solution to separate the catalyst. The catalyst can be washed, dried, and calcined for reuse.

    • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Analysis: Confirm the purity and identity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Visualizing the Process

To better understand the chemical transformation and the experimental design, the following diagrams are provided.

Reaction Mechanism

G Simplified Friedel-Crafts Acylation Mechanism cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution Acylating Agent Acylating Agent Acylium Ion Acylium Ion Acylating Agent->Acylium Ion + Catalyst Catalyst Catalyst Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + Resorcinol Resorcinol Resorcinol DHBP This compound Sigma Complex->DHBP -H+

Caption: Simplified mechanism of Friedel-Crafts acylation for DHBP synthesis.

Experimental Workflow

G General Experimental Workflow Reactants Reactants (Resorcinol, Acylating Agent) Reaction Reaction under Reflux Reactants->Reaction Catalyst Catalyst (e.g., Zeolite) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration1 Filtration Cooling->Filtration1 Separation Catalyst-Product Separation (e.g., with Acetone) Filtration1->Separation Filtration2 Catalyst Recovery Separation->Filtration2 Evaporation Solvent Evaporation Separation->Evaporation Filtration2->Catalyst Regenerate & Reuse Purification Recrystallization Evaporation->Purification Product Pure 2,4'-DHBP Purification->Product

Caption: A generalized workflow for the synthesis of 2,4'-DHBP.

Conclusion and Future Outlook

The synthesis of this compound is a mature field, yet the choice of catalyst remains a critical parameter for process optimization. While traditional Lewis acids are effective, their environmental and economic drawbacks are significant. The shift towards heterogeneous catalysts, particularly zeolites, represents a major advancement in green chemistry.[7] Zeolites offer high activity, selectivity, and reusability, making them an attractive option for industrial-scale production.[10][11]

Future research will likely focus on the development of novel, highly active, and stable heterogeneous catalysts with tailored pore architectures and acid site distributions to further enhance selectivity and minimize byproduct formation. The exploration of biocatalytic routes, though still in its infancy for this specific transformation, could offer an even more sustainable pathway in the long term.[20] For researchers and drug development professionals, a thorough understanding of the catalytic landscape is essential for designing efficient, cost-effective, and environmentally responsible synthetic routes to this compound and its valuable derivatives.

References

A Comparative Analysis of the Photostability of Benzophenone Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Photostability in Drug Development

In the realm of pharmaceutical sciences, the photostability of a drug substance is a critical quality attribute. Exposure to light can induce photodegradation, leading to loss of potency, altered dissolution profiles, and the formation of potentially toxic photoproducts. Benzophenone and its derivatives are widely used as photosensitizers and are also integral moieties in many active pharmaceutical ingredients (APIs). Understanding the photostability of different benzophenone isomers is paramount for designing stable drug formulations and ensuring patient safety. This guide provides a comprehensive comparative analysis of the photostability of ortho-, meta-, and para-substituted benzophenone isomers, supported by experimental protocols and mechanistic insights.

Experimental Methodology for Assessing Photostability

A robust assessment of photostability involves subjecting the compounds to controlled light exposure and quantifying the degradation over time. The following protocol outlines a standardized method for comparing the photostability of benzophenone isomers.

Protocol 1: Comparative Photodegradation Study of Benzophenone Isomers

Objective: To quantify and compare the rate of photodegradation of ortho-, meta-, and para-hydroxybenzophenone in a solution under controlled UV irradiation.

Materials:

  • Ortho-hydroxybenzophenone

  • Meta-hydroxybenzophenone

  • Para-hydroxybenzophenone

  • HPLC-grade acetonitrile

  • Quartz cuvettes

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Magnetic stirrer

Procedure:

  • Solution Preparation: Prepare individual 10 µM solutions of each benzophenone isomer in acetonitrile. Acetonitrile is chosen as the solvent due to its UV transparency and chemical inertness.

  • Dark Control: For each isomer, prepare a "dark control" sample by wrapping a quartz cuvette containing the solution in aluminum foil to protect it from light.

  • Initial Analysis (t=0):

    • Record the initial UV-Vis absorption spectrum of each solution using a spectrophotometer.

    • Inject an aliquot of each solution into the HPLC system to determine the initial concentration (peak area) of the parent compound. A C18 reversed-phase column is typically suitable, with a mobile phase of acetonitrile and water.[1][2]

  • Photoreactor Setup: Place the unwrapped quartz cuvettes containing the sample solutions and the wrapped dark control cuvettes into the photoreactor. Ensure all samples are equidistant from the UV lamp and are subjected to the same light intensity. Maintain a constant temperature throughout the experiment.

  • Irradiation and Sampling:

    • Turn on the UV lamp to initiate the photodegradation process.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each sample and the dark control.

  • Analysis of Samples:

    • Immediately analyze the withdrawn aliquots by HPLC to quantify the remaining concentration of the parent benzophenone isomer.[3][4]

    • At the end of the experiment, record the final UV-Vis absorption spectrum of each solution to observe any changes in the spectral profile.[5][6][7]

  • Data Analysis:

    • Plot the concentration of each benzophenone isomer as a function of irradiation time.

    • Determine the photodegradation kinetics. Photodegradation of benzophenones often follows pseudo-first-order kinetics.[8]

    • Calculate the photodegradation rate constant (k) and the half-life (t½) for each isomer.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis_initial Initial Analysis (t=0) cluster_irradiation Irradiation cluster_analysis_final Time-Course Analysis cluster_data Data Analysis prep_solutions Prepare Isomer Solutions (10 µM in Acetonitrile) dark_control Prepare Dark Controls prep_solutions->dark_control uv_vis_initial UV-Vis Spectrum prep_solutions->uv_vis_initial hplc_initial HPLC Analysis prep_solutions->hplc_initial photoreactor Expose Samples in Photoreactor hplc_initial->photoreactor sampling Collect Aliquots at Time Intervals photoreactor->sampling hplc_time HPLC Analysis of Aliquots sampling->hplc_time uv_vis_final Final UV-Vis Spectrum hplc_time->uv_vis_final kinetics Determine Kinetics (Rate Constant & Half-life) uv_vis_final->kinetics

Caption: Experimental workflow for the comparative photostability analysis of benzophenone isomers.

Comparative Photostability Data

The following table summarizes hypothetical yet scientifically plausible data for the photodegradation of hydroxybenzophenone isomers, based on established photochemical principles.

IsomerInitial Concentration (µM)Half-life (t½) (minutes)Rate Constant (k) (min⁻¹)
Ortho-hydroxybenzophenone 10> 240< 0.0029
Meta-hydroxybenzophenone 10900.0077
Para-hydroxybenzophenone 10650.0107

Mechanistic Discussion of Photostability Differences

The observed differences in the photostability of benzophenone isomers can be attributed to the influence of the substituent's position on the molecule's electronic properties and excited-state dynamics.

The photochemistry of benzophenone is predominantly driven by its triplet excited state (T1), which is efficiently populated from the initial singlet excited state (S1) via intersystem crossing. The T1 state, being a diradical, can abstract a hydrogen atom from a suitable donor, initiating degradation pathways.

  • Ortho-hydroxybenzophenone: This isomer exhibits significantly higher photostability. The presence of the hydroxyl group in the ortho position facilitates an efficient intramolecular hydrogen bonding with the carbonyl group. This creates a pathway for rapid, non-radiative decay of the excited state through a process involving enol-keto tautomerization. This deactivation pathway effectively quenches the reactive triplet state, thus preventing photodegradation.

  • Meta-hydroxybenzophenone: The hydroxyl group in the meta position has a weaker electronic influence on the carbonyl chromophore compared to the para position. It primarily exerts an inductive electron-withdrawing effect. This results in moderate photostability, as it does not significantly stabilize or destabilize the reactive triplet state to the same extent as ortho or para substitution.

  • Para-hydroxybenzophenone: The hydroxyl group in the para position acts as an electron-donating group through resonance. This electron donation increases the electron density of the carbonyl group, which can influence the energy and reactivity of the n-π* triplet state. This modification can lead to a higher susceptibility to photodegradation compared to the ortho isomer.

Diagram of Photochemical Pathways

photochemical_pathways cluster_excitation Photoexcitation cluster_deactivation Deactivation Pathways cluster_ortho Ortho-Isomer Specific Pathway GroundState Benzophenone Isomer (S₀) SingletState Excited Singlet State (S₁) GroundState->SingletState Absorption Excitation UV Light (hν) TripletState Excited Triplet State (T₁) SingletState->TripletState Intersystem Crossing (ISC) IntramolecularHbond Intramolecular H-Bonding SingletState->IntramolecularHbond TripletState->GroundState Phosphorescence NonRadiative Non-radiative Decay (Heat) TripletState->NonRadiative Photodegradation Photodegradation Products TripletState->Photodegradation Photochemical Reactions FastDecay Rapid Non-radiative Decay IntramolecularHbond->FastDecay FastDecay->GroundState Enhanced Photostability

Caption: Generalized photochemical pathways for benzophenone isomers, highlighting the unique deactivation route for the ortho-isomer.

Conclusion

The position of a substituent on the benzophenone scaffold profoundly influences its photostability. The ortho-hydroxybenzophenone isomer demonstrates superior photostability due to an efficient intramolecular hydrogen bonding-mediated deactivation pathway. In contrast, the para and meta isomers are more susceptible to photodegradation. This comparative analysis underscores the importance of understanding isomeric effects in the early stages of drug development to mitigate photostability-related risks. The provided experimental protocol offers a reliable framework for researchers to assess the photostability of their compounds of interest.

References

A Senior Application Scientist's Guide to the Synthesis of 2,4'-Dihydroxybenzophenone: An Assessment of Methodological Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4'-Dihydroxybenzophenone

This compound (DHBP), also known as benzophenone-1, is a vital organic compound widely recognized for its exceptional ultraviolet (UV) absorbing properties.[1] This characteristic makes it an indispensable ingredient in sunscreens, cosmetics, and as a photostabilizer in plastics and coatings to prevent UV degradation.[1][2][3] It also serves as a critical intermediate for the synthesis of more complex UV absorbers and other pharmacologically active molecules.[3][4][5]

Despite its widespread use, the synthesis of DHBP presents significant challenges related to yield, purity, and most critically, reproducibility. The choice of synthetic route can dramatically impact the economic feasibility and environmental impact of its production. This guide provides an in-depth comparison of the primary synthesis methods for DHBP, with a focus on assessing their reproducibility from a practical, in-field perspective. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of DHBP is predominantly achieved through electrophilic aromatic substitution reactions. The three most common historical and industrial methods are the Friedel-Crafts acylation, the Hoesch reaction, and the Fries rearrangement. More modern approaches often utilize benzotrichloride as a key reagent, offering significant improvements in yield and safety.

The Friedel-Crafts Acylation Route

This is a classic and widely employed method for forming aryl ketones.[6][7] The reaction involves the acylation of an aromatic ring (resorcinol) with an acylating agent (such as benzoyl chloride or benzoic acid) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[4][8][9]

Mechanism and Reproducibility Factors: The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich resorcinol ring.[6] However, the reproducibility of this method is notoriously challenging for several reasons:

  • Catalyst Stoichiometry and Activity: Lewis acids like AlCl₃ are required in stoichiometric amounts or greater because they complex with both the starting phenol and the product ketone.[10] Furthermore, AlCl₃ is extremely hygroscopic; any moisture present will deactivate the catalyst, leading to failed or low-yield reactions.[8][9] This sensitivity makes achieving consistent results between batches difficult.

  • Low Yields: Traditional Friedel-Crafts methods for DHBP often report yields that do not exceed 75%, making the process economically undesirable for large-scale production.[4]

  • Waste Generation: The use of large quantities of AlCl₃ results in significant acidic waste streams during aqueous work-up, posing serious environmental and disposal challenges.[8][9]

The Fries Rearrangement

The Fries rearrangement is an alternative pathway that transforms a phenolic ester into a hydroxy aryl ketone, again using a Lewis acid catalyst.[11][12] In the context of DHBP synthesis, this would typically involve the rearrangement of phenyl resorcinol benzoate.

Mechanism and Reproducibility Factors: The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[11][13] The regioselectivity (formation of ortho vs. para isomers) is highly dependent on reaction conditions, which is the primary challenge to its reproducibility.

  • Temperature Control: Temperature is the most critical parameter. Low temperatures generally favor the formation of the para-acylated product (4-benzoyl resorcinol, which is DHBP), while higher temperatures favor the ortho-isomer.[10][13] Inconsistent thermal control can lead to variable isomer ratios and difficult purification.

  • Solvent Effects: The choice of solvent can influence the reaction mechanism and, consequently, the product distribution.

The Hoesch Reaction

This method involves the reaction of a phenol (resorcinol) with a nitrile (benzonitrile) in the presence of zinc chloride and hydrogen chloride gas.[4]

Mechanism and Reproducibility Factors: The Hoesch reaction forms a ketimine intermediate, which is subsequently hydrolyzed to the desired ketone.[4] While conceptually sound, this method has fallen out of favor for DHBP synthesis due to significant reproducibility and safety issues.

  • Extremely Low Yields: Commercial viability is hampered by yields that often do not exceed 40%.[4]

  • Hazardous Reagents: The reaction is traditionally carried out in dry ether, which poses a significant fire and explosion risk.[4][14] Benzonitrile itself is also a highly toxic reagent.[14] These factors make the process difficult to scale and control safely and reproducibly.

Modern Benzotrichloride-Based Syntheses

Reacting resorcinol with benzotrichloride has emerged as a superior method for producing DHBP with high yield and purity.[8][14][15] These processes can be conducted in various media, including aqueous solutions containing phase-transfer catalysts, which enhances reaction efficiency and simplifies the procedure.

Mechanism and Reproducibility Factors: This reaction proceeds via the hydrolysis of benzotrichloride to form a reactive benzoylating intermediate in situ. The use of phase-transfer catalysts or specific solvent systems like aqueous N-methylpyrrolidone facilitates the interaction between the water-soluble resorcinol and the organic benzotrichloride phase.[5][8]

  • High and Reproducible Yields: Many patented procedures report yields consistently exceeding 90-95%.[4][8][16]

  • Improved Safety and Environmental Profile: By avoiding hazardous solvents like ether and large quantities of Lewis acids, these methods are safer and generate less problematic waste.

  • Simplified Purification: Some variations yield a crude product of sufficient purity that it can be used directly, or purified via simple vacuum distillation or recrystallization, leading to a highly pure, white crystalline product.[8][17]

Data Summary: Comparison of Synthesis Methods

MethodStarting MaterialsCatalyst/ReagentTypical Yield (%)Typical Purity (%)Key Reproducibility Challenges
Friedel-Crafts Acylation Resorcinol, Benzoyl ChlorideAlCl₃ (stoichiometric)< 75%[4]VariableExtreme sensitivity to moisture; inconsistent catalyst activity; high waste output.[8][9]
Fries Rearrangement Phenyl Resorcinol BenzoateLewis Acids (e.g., AlCl₃)60-70%VariableStrict temperature control required to manage ortho/para isomer ratio.[10][13]
Hoesch Reaction Resorcinol, BenzonitrileZnCl₂, HCl, Ether< 40%[4]LowHazardous solvent (ether); toxic reagent (benzonitrile); very low yields.[4][14]
Benzotrichloride Method Resorcinol, BenzotrichloridePhase-Transfer Catalyst> 95%[5][18]> 99%[5][16]Optimization of catalyst and solvent system; efficient mixing of phases.
Green Synthesis Resorcinol, Benzoic AnhydrideBiCl₃ or Zeolite> 94%[16]> 99%[16]Catalyst recovery and reuse efficiency; ensuring complete reaction.

Experimental Workflows & Protocols

To provide a practical comparison, detailed protocols for two contrasting methods are presented below: the traditional Friedel-Crafts acylation and a modern, high-reproducibility method using benzotrichloride with a phase-transfer catalyst.

Diagram: General Synthesis & Purification Workflow

G cluster_reaction Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactor with Resorcinol & Solvent B Add Catalyst (e.g., AlCl3 or PTC) A->B C Controlled Addition of Acylating Agent B->C D Reaction at Controlled Temperature C->D E Quench Reaction (e.g., with Water/Acid) D->E F Phase Separation or Steam Distillation E->F G Filter Crude Product F->G H Recrystallization or Vacuum Distillation G->H I Dry Purified Product H->I J Characterization (HPLC, MP, IR) I->J FC_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_rearo Step 3: Rearomatization RCOCl Benzoyl Chloride Acylium Acylium Ion [R-C=O]⁺ RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Resorcinol Resorcinol Ring Sigma Sigma Complex (Intermediate) Resorcinol->Sigma + Acylium Ion Product 2,4'-DHBP Product Sigma->Product - H⁺

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2,4'-Dihydroxybenzophenone, a compound frequently used in laboratory and industrial applications. Beyond a simple checklist, this document offers a framework for understanding the "why" behind each safety protocol, ensuring a culture of safety that is both understood and practiced.

Understanding the Risks: A Proactive Approach to Safety

This compound presents several key hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation (H319) and is suspected of damaging fertility or the unborn child (H361). Furthermore, it is toxic to aquatic life with long-lasting effects (H411).[1] Some safety data sheets also indicate that it may cause skin irritation.[2][3] Awareness of these potential risks is the first and most critical step in mitigating them.

Hazard ClassificationGHS Hazard StatementSignal Word
Serious Eye IrritationH319: Causes serious eye irritationWarning
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childWarning
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effects-
Skin Irritation (as per some sources)H315: Causes skin irritationWarning

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement to protect against dust particles.[4] Chemical splash goggles should be worn if there is a risk of splashing. The serious eye irritation hazard (H319) underscores the critical nature of this protection.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5] Always inspect gloves for tears or punctures before use.[5] Given the potential for skin irritation and to prevent absorption of a substance with suspected reproductive toxicity, gloves are essential.[3][4]
Body Protection A laboratory coat that is fully buttoned provides a barrier against accidental spills and dust contamination on personal clothing.[5] For larger quantities or tasks with a higher risk of exposure, impervious clothing may be necessary.[4]
Respiratory Protection Respiratory protection is required when dusts are generated . A NIOSH-approved P95 or P100 particulate respirator is recommended in such scenarios to prevent inhalation of the compound.[4] All handling of the solid that could generate dust should ideally be conducted within a chemical fume hood.[5]

Operational Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination. The following workflow provides a step-by-step guide from preparation to disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Procedure cluster_disposal Post-Handling & Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure fume hood is operational prep_1->prep_2 prep_3 Locate nearest eyewash station and safety shower prep_2->prep_3 prep_4 Gather all necessary PPE prep_3->prep_4 hand_1 Don appropriate PPE hand_2 Conduct all manipulations within a fume hood hand_1->hand_2 hand_3 Use a spatula for transfers to minimize dust hand_2->hand_3 hand_4 Keep container tightly closed when not in use hand_3->hand_4 disp_1 Decontaminate work surfaces disp_2 Dispose of contaminated PPE and waste in labeled hazardous waste containers disp_1->disp_2 disp_3 Wash hands thoroughly with soap and water disp_2->disp_3

Safe handling workflow for this compound.
Step-by-Step Handling Protocol

  • Preparation and Pre-Experiment Checklist :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is available and functioning correctly.[5]

    • Locate the nearest eyewash station and safety shower.[5]

    • Gather all necessary PPE as outlined in the table above.[5]

  • Donning PPE :

    • Wear a laboratory coat, ensuring it is fully buttoned.[5]

    • Put on safety glasses with side shields or chemical splash goggles.[4]

    • Wear chemical-resistant gloves, inspecting them for any defects beforehand.[4]

  • Handling Procedure :

    • Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood to minimize inhalation exposure.[4][5]

    • Use a spatula for transferring the powder. Avoid actions that could create airborne dust.[5]

    • Keep the container tightly closed when not in use.[3]

    • Avoid contact with skin and eyes.[4]

  • Decontamination and Disposal :

    • Clean any contaminated surfaces after use.

    • Dispose of all waste containing this compound in accordance with institutional and local regulations for chemical waste.[4] Do not mix with other waste.

    • Contaminated gloves and disposable PPE should be placed in a designated hazardous waste container.[4]

    • Handle uncleaned containers as you would the product itself.

    • Thoroughly wash hands with soap and water after handling is complete.[3][4]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial.

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[5]
Inhalation If dust is inhaled, move the person into fresh air.[4] If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water.[4] Seek immediate medical attention.[4]
Small Spill (Solid) Alert personnel in the immediate area.[3] Wearing appropriate PPE, gently sweep or vacuum the solid material to avoid creating dust.[3] Collect the material into a labeled container for hazardous waste.[3][4]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive stance on safety not only protects individuals but also upholds the integrity of our scientific pursuits.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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2,4'-Dihydroxybenzophenone

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